Product packaging for 2-Oxazolemethanol(Cat. No.:CAS No. 130551-92-7)

2-Oxazolemethanol

Cat. No.: B157027
CAS No.: 130551-92-7
M. Wt: 99.09 g/mol
InChI Key: IEHJKGRLVGZCMX-UHFFFAOYSA-N
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Description

2-Oxazolemethanol is a useful research compound. Its molecular formula is C4H5NO2 and its molecular weight is 99.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO2 B157027 2-Oxazolemethanol CAS No. 130551-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-oxazol-2-ylmethanol
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InChI

InChI=1S/C4H5NO2/c6-3-4-5-1-2-7-4/h1-2,6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHJKGRLVGZCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564014
Record name (1,3-Oxazol-2-yl)methanol
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Molecular Weight

99.09 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

CAS No.

130551-92-7
Record name (1,3-Oxazol-2-yl)methanol
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Record name 1,3-oxazol-2-ylmethanol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Oxazolemethanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Oxazolemethanol (CAS No. 130551-92-7), a key heterocyclic building block. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical and physical properties, a validated synthetic protocol, spectral characterization, and the compound's relevance in modern synthetic chemistry.

Introduction: The Oxazole Scaffold in Chemical Science

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a "privileged" scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals exhibiting diverse biological activities, including antibiotic, anti-inflammatory, and antineoplastic properties[1][2]. This compound, a simple yet versatile derivative, serves as a crucial starting material for more complex molecular architectures, making a thorough understanding of its properties and handling essential for its effective utilization.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[3] Its fundamental properties are critical for designing reactions, selecting appropriate solvents, and ensuring proper handling and storage. The key physicochemical data have been consolidated in the table below.

PropertyValueSource
CAS Number 130551-92-7[3][4]
Molecular Formula C₄H₅NO₂[4]
Molecular Weight 99.09 g/mol [4]
Appearance Colorless liquid[3]
Synonyms (1,3-Oxazol-2-yl)methanol, 2-(Hydroxymethyl)oxazole[4]

Synthesis of this compound

The most direct and common synthesis of this compound involves the reduction of a precursor aldehyde, oxazole-2-carbaldehyde. This transformation is a cornerstone reaction that provides reliable access to the target alcohol.

Reaction Scheme: Reduction of Oxazole-2-carbaldehyde

The selected method employs sodium borohydride (NaBH₄), a mild and selective reducing agent. This choice is critical as harsher reducing agents could potentially open or reduce the aromatic oxazole ring. The reaction is typically performed in a protic solvent like methanol, which serves both to dissolve the starting material and to protonate the intermediate alkoxide.

G cluster_reaction reactant Oxazole-2-carbaldehyde product This compound reactant->product reagent 1. NaBH₄, Methanol, 0°C to RT 2. H₂O Quench

Caption: Synthesis of this compound via aldehyde reduction.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating reaction, purification, and characterization to ensure product identity and purity.

Materials:

  • Oxazole-2-carbaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Methanol (Anhydrous)

  • Ethyl Acetate

  • Deionized Water

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (100-200 mesh)

Procedure:

  • Reaction Setup: To a solution of oxazole-2-carbaldehyde (e.g., 90 mg, 0.928 mmol) in methanol (25 mL), cool the mixture to 0 °C using an ice bath.[3]

  • Reagent Addition: Slowly add sodium borohydride (e.g., 42 mg, 1.11 mmol) portion-wise to the stirred solution at 0 °C. The slow addition is crucial to control the exothermic nature of the reduction and prevent side reactions.[3]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.[3]

  • Work-up & Extraction:

    • Quench the reaction by carefully adding water (25 mL).[3]

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with a saturated brine solution (50 mL) to remove residual water and inorganic salts.[3]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 50% ethyl acetate/petroleum ether) to afford pure this compound as a colorless liquid.[3]

Experimental Workflow Diagram

The following diagram illustrates the logical flow from reaction to final product characterization.

Sources

The Synthesis and Characterization of 2-Oxazolemethanol: A Technical Guide for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of pharmacologically active agents. Among its derivatives, 2-Oxazolemethanol emerges as a pivotal building block, offering a reactive hydroxyl group for further molecular elaboration. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of this compound. We will delve into established synthetic methodologies, elucidate the underlying reaction mechanisms, and present a detailed analysis of the spectroscopic techniques required for unambiguous structural confirmation and purity assessment. This guide is designed to be a practical resource, empowering researchers to confidently synthesize and characterize this valuable intermediate for their drug discovery endeavors.

Introduction: The Significance of the Oxazole Moiety

The five-membered heterocyclic oxazole ring is a privileged structure in drug design. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile scaffold for engaging with biological targets.[1][2] Numerous clinically approved drugs and late-stage clinical candidates across a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions, feature an oxazole core.[3][4][5][6] this compound, with its primary alcohol functionality, serves as a key intermediate, enabling the introduction of diverse pharmacophores and the construction of more complex molecular architectures. A notable application of this compound is in the synthesis of pyridazine derivatives that act as activators of the Excitatory Amino Acid Transporter 2 (EAAT2), a target of interest for neurological disorders.[7]

Synthesis of this compound: From Precursor to Product

The synthesis of this compound can be approached through several strategic routes. The choice of a particular method will often depend on the availability of starting materials, desired scale, and laboratory capabilities.

Preferred Synthetic Route: Reduction of Oxazole-2-carboxaldehyde

A common and efficient method for the preparation of this compound is the reduction of the corresponding aldehyde, oxazole-2-carboxaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity, mild reaction conditions, and operational simplicity.[7]

Reaction Scheme:

G cluster_conditions reagents Oxazole-2-carboxaldehyde product This compound reagents->product conditions_node conditions NaBH₄, Methanol, 0°C to rt G start Oxazole-2-carboxaldehyde + NaBH₄ intermediate Alkoxide Intermediate start->intermediate Nucleophilic attack by H⁻ product This compound intermediate->product Protonation (from solvent/workup)

Caption: Key steps in the borohydride reduction of an aldehyde.

2.1.2. Detailed Experimental Protocol

This protocol is adapted from established literature procedures. [7]

  • Materials:

    • Oxazole-2-carboxaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol (anhydrous)

    • Ethyl acetate

    • Water (deionized)

    • Saturated brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel (100-200 mesh)

    • Petroleum ether

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve oxazole-2-carboxaldehyde (1.0 eq) in methanol under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.2 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Alternative Synthetic Strategies

While the reduction of the corresponding aldehyde is a prevalent method, other synthetic routes offer alternative approaches to this compound and its derivatives.

  • Van Leusen Oxazole Synthesis: This powerful reaction allows for the construction of the oxazole ring itself from an aldehyde and tosylmethyl isocyanide (TosMIC). [8][9][10]By employing a suitable aldehyde precursor, this method can be adapted to synthesize 5-substituted oxazoles.

  • From Serine Derivatives: Chiral oxazolines can be synthesized from amino acids like serine. [11]Subsequent manipulation of the oxazoline ring could potentially lead to the formation of this compound. This route is particularly valuable for the synthesis of enantiomerically pure products. [12][13]

Purification and Purity Assessment

Purification by Column Chromatography

The crude this compound is typically purified by silica gel column chromatography. [7]

  • Stationary Phase: Silica gel (100-200 mesh)

  • Mobile Phase: A mixture of ethyl acetate and petroleum ether is commonly used. A typical starting point is a 20-30% ethyl acetate in petroleum ether, with the polarity gradually increased as needed. A 50% ethyl acetate/petroleum ether mixture has been reported to be effective. [7]* Monitoring: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Expected Rf value: An Rf of approximately 0.4 has been reported in a 50% ethyl acetate/petroleum ether solvent system. [7]

Analytical Techniques for Purity Determination

3.2.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for assessing the purity of polar heterocyclic compounds like this compound. [14][15][16]

  • Column: A C18 column is a common choice.

  • Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, is typically employed.

  • Detection: UV detection at a wavelength where the oxazole ring absorbs (e.g., ~210-230 nm) is suitable.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for both purity assessment and structural confirmation, particularly for volatile compounds. [17][18][19]

  • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms or equivalent) is generally suitable.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection: A split or splitless injection can be used depending on the sample concentration.

  • Detection: Mass spectrometry provides both quantitative data and fragmentation patterns for structural elucidation.

Comprehensive Characterization

Unambiguous characterization of the synthesized this compound is crucial to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

4.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.64Singlet1HH5-proton of the oxazole ring
~7.09Singlet1HH4-proton of the oxazole ring
~4.75Singlet2HMethylene protons (-CH₂OH)
Broad Singlet1HHydroxyl proton (-OH)

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

4.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment
~162C2-carbon of the oxazole ring
~140C5-carbon of the oxazole ring
~125C4-carbon of the oxazole ring
~58Methylene carbon (-CH₂OH)

Note: These are predicted chemical shifts based on the analysis of similar oxazole structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): For this compound (C₄H₅NO₂), the expected exact mass is 99.03 g/mol . In electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the protonated molecule [M+H]⁺ at m/z 100.3 is often observed. [7]* Key Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. For oxazoles, ring cleavage can also occur. [11][15][20]

G molecular_ion [C₄H₅NO₂]⁺˙ (m/z 99) fragment1 [M - H₂O]⁺˙ (m/z 81) molecular_ion->fragment1 Loss of H₂O fragment2 [M - CHO]⁺ (m/z 70) molecular_ion->fragment2 α-cleavage fragment3 Oxazolium ion (m/z 70) molecular_ion->fragment3 Ring fragmentation

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3200 (broad)O-H stretchAlcohol
~3100C-H stretchAromatic C-H (oxazole ring)
~2900C-H stretchAliphatic C-H (methylene)
~1600C=N stretchOxazole ring
~1500C=C stretchOxazole ring
~1050C-O stretchPrimary alcohol

Note: These are typical ranges and the exact peak positions may vary. [5][21][22][23][24]

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.

  • This compound: Based on data for similar heterocyclic compounds, this compound should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation. [1][25]* Sodium Borohydride: This reagent is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It is toxic if swallowed and causes severe skin and eye burns. [8][17][26] Recommended Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Work in a well-ventilated fume hood, especially when handling sodium borohydride.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The reduction of oxazole-2-carboxaldehyde with sodium borohydride stands out as a reliable and efficient synthetic method. The detailed protocols for synthesis, purification, and characterization, along with the mechanistic insights and safety considerations, are intended to equip researchers with the necessary knowledge to confidently work with this important building block. The strategic application of this compound in the synthesis of novel bioactive molecules underscores its significance in the ongoing quest for new therapeutics.

References

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  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2020). Molecules, 25(21), 5158.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
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Sources

A Technical Guide to the Spectroscopic Characterization of 2-Oxazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Oxazolemethanol (CAS No. 130551-92-7).[1][2][3] As a valuable building block in medicinal chemistry and drug development, a thorough understanding of its spectroscopic signature is paramount for structural verification, purity assessment, and quality control. This document synthesizes predictive data based on established spectroscopic principles and data from analogous structures to offer researchers and drug development professionals a reliable reference for the characterization of this important oxazole derivative.

Introduction: The Significance of this compound

The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[4][5][6][7] this compound, featuring a reactive hydroxymethyl group on the oxazole ring, serves as a key intermediate for the synthesis of more complex molecules. Its structural integrity is the foundation for the successful development of novel therapeutics. Accurate and comprehensive spectroscopic analysis is, therefore, not merely a routine check but a critical step in the drug discovery and development pipeline, ensuring that the desired molecular architecture is in hand. This guide provides the foundational spectroscopic knowledge base for scientists working with this versatile compound.

Molecular Structure and Properties

A clear understanding of the molecular structure is the first step in interpreting its spectroscopic output.

  • Chemical Name: (1,3-Oxazol-2-yl)methanol[2]

  • CAS Number: 130551-92-7[1]

  • Molecular Formula: C₄H₅NO₂[2]

  • Molecular Weight: 99.09 g/mol [2]

The structure consists of a 5-membered aromatic oxazole ring substituted at the C2 position with a hydroxymethyl (-CH₂OH) group. The heteroaromatic nature of the oxazole ring, with its electron-withdrawing nitrogen and electron-donating oxygen, creates a unique electronic environment that dictates its spectroscopic behavior.

Caption: Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the two protons on the oxazole ring, the two protons of the methylene group, and the single proton of the hydroxyl group.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.65 Singlet 1H H5 The proton at the C5 position is deshielded by the adjacent oxygen and nitrogen atoms.
~7.15 Singlet 1H H4 The proton at the C4 position is typically upfield relative to H5.
~4.80 Singlet 2H -CH₂- The methylene protons are adjacent to the electron-withdrawing oxazole ring and the hydroxyl group.

| ~3.50 | Broad Singlet | 1H | -OH | The hydroxyl proton is exchangeable, leading to a broad signal; its chemical shift is concentration and temperature dependent. |

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~162.0 C2 This carbon is attached to two heteroatoms (N and O) and the hydroxymethyl group, resulting in significant deshielding.
~138.0 C5 The C5 carbon is adjacent to the ring oxygen and nitrogen.
~128.0 C4 The C4 carbon is typically found at a higher field compared to C5.

| ~58.0 | -CH₂- | The methylene carbon is attached to an oxygen atom and the oxazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C=N, and C-O bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3400-3200 Strong, Broad O-H stretch (alcohol)
3150-3100 Medium Aromatic C-H stretch (oxazole ring)
2950-2850 Medium Aliphatic C-H stretch (-CH₂-)
~1580 Medium C=N stretch (oxazole ring)

| ~1100 | Strong | C-O stretch (alcohol) |

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet can be prepared.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment
99 High [M]⁺, Molecular ion
98 Moderate [M-H]⁺
70 Moderate [M-CHO]⁺, Loss of a formyl radical

| 69 | High | [M-CH₂O]⁺, Loss of formaldehyde |

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

  • Ionization: Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions.

  • Analysis: Detect the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is not based on a single technique but on the convergence of data from multiple spectroscopic methods. The following workflow illustrates this integrated approach.

G cluster_workflow Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Confirmation Structural Confirmation & Purity Assessment Data_Analysis->Confirmation

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding these characteristic spectral signatures, researchers, scientists, and drug development professionals can confidently identify and verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their research and development efforts.

References

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"literature review of 2-Oxazolemethanol and its analogs"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Literature of 2-Oxazolemethanol and Its Analogs for Drug Discovery Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The oxazole nucleus, a five-membered aromatic heterocycle, is a cornerstone scaffold in medicinal chemistry, valued for its unique electronic properties and versatile synthetic handles.[1][2] Its derivatives are known to engage with a multitude of biological targets, such as enzymes and receptors, through various non-covalent interactions, leading to a broad spectrum of pharmacological activities.[3][4] This guide focuses specifically on the this compound scaffold and its analogs, a subclass that leverages the reactive hydroxymethyl group at the 2-position for extensive structural diversification. We will provide an in-depth review of the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Privileged Core in Medicinal Chemistry

The oxazole ring system is a prominent feature in numerous clinically used drugs, including the anti-inflammatory agent Oxaprozin and the antibiotic Linezolid.[1][5] The stability of the aromatic oxazole ring, combined with its capacity for hydrogen bonding and π-π stacking, makes it an ideal pharmacophore.[2] The introduction of a methanol moiety at the 2-position provides a critical advantage: a reactive hydroxyl group that serves as a key site for synthetic elaboration. This allows for the creation of extensive analog libraries—including ethers, esters, amines, and thioethers—by leveraging the corresponding 2-(halomethyl) intermediates.[6] This synthetic flexibility enables fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for optimizing drug candidates.

Synthetic Strategies for this compound and Analogs

The synthesis of this compound derivatives typically involves a two-stage approach: formation of the core oxazole ring followed by functionalization at the 2-position.

Core Oxazole Ring Synthesis

Several classical and modern methods are employed to construct the 4,5-disubstituted oxazole core.

  • Robinson-Gabriel Cyclization: This is a foundational method involving the cyclization and dehydration of 2-acylamino ketones. While robust, it often requires harsh conditions.

  • van Leusen Oxazole Synthesis: A highly versatile and widely used method that employs tosylmethylisocyanide (TosMIC) as a key reagent.[4] The reaction of TosMIC with an aldehyde under basic conditions directly yields the oxazole ring, making it a powerful tool for generating diverse scaffolds.[4]

  • Condensation of α-Bromo Ketones: A common route involves the condensation of α-bromo acetophenones with amides (e.g., acetamide) at high temperatures to yield 2-methyl-substituted oxazoles.[7] These 2-methyl oxazoles are the direct precursors for this compound.

Functionalization to this compound Analogs

The most direct route to this compound and its analogs begins with a 2-methyl oxazole. This precursor can be halogenated, typically using N-bromosuccinimide (NBS), to produce a highly reactive 2-(halomethyl)oxazole intermediate.[6][7] This electrophilic scaffold is exceptionally useful for synthetic elaboration via nucleophilic substitution reactions.[6]

The general workflow is depicted below:

G cluster_0 Core Synthesis cluster_1 Functionalization start α-Bromo Ketone + Acetamide intermediate1 2-Methyl-4,5-diaryloxazole start->intermediate1 Condensation (e.g., 150°C) intermediate2 2-(Bromomethyl)-4,5-diaryloxazole intermediate1->intermediate2 Bromination (NBS, CHCl3) final_product This compound Analogs (Ethers, Amines, Thioethers, etc.) intermediate2->final_product Nucleophilic Substitution (Nu-H)

Caption: General workflow for synthesizing this compound analogs.

This strategy allows for the late-stage introduction of diverse functional groups, making it highly efficient for building chemical libraries for SAR studies. For example, reaction with various amines, alkoxides, or sulfur nucleophiles yields the corresponding 2-alkylamino, 2-alkoxy, and 2-alkylthio-methyl oxazoles in high yields.[6]

Biological Activities and Therapeutic Potential

Analogs of this compound have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Oxazole derivatives are a promising class of anticancer agents, with activities reported against a wide range of human cancer cell lines, including multidrug-resistant strains.[8][9]

Mechanism of Action: Tubulin Polymerization Inhibition A prominent mechanism of action for certain 2,4,5-trisubstituted oxazoles is the inhibition of tubulin polymerization.[7] These compounds act as cis-constrained analogs of Combretastatin A-4 (CA-4), a potent natural antimitotic agent. They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

G Oxazole This compound Analog Tubulin β-Tubulin (Colchicine Site) Oxazole->Tubulin Binds Polymerization Microtubule Polymerization Oxazole->Polymerization Inhibits Microtubule Microtubule Instability Polymerization->Microtubule Leads to G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of action for antitubulin oxazole derivatives.

Structure-activity relationship studies have shown that the nature of the aryl substituents at the C4 and C5 positions is critical for potency. For example, 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole exhibited an IC₅₀ value of 0.35 nM against the Jurkat cell line, demonstrating potency significantly greater than CA-4 in several cell lines.[7]

Quantitative Data Summary

Compound IDC4-SubstituentC5-SubstituentCancer Cell LineIC₅₀ (nM)Reference
4g 3,4,5-Trimethoxyphenylm-Fluoro-p-methoxyphenylJurkat (Leukemia)0.35[7]
4i 3,4,5-Trimethoxyphenylp-EthoxyphenylJurkat (Leukemia)0.5[7]
6af 2,3,4-TrimethoxyphenylThio-benzothiazolePC-3 (Prostate)2.1 µM[10]
6bg 2,3,4-TrimethoxyphenylThio-pyrimidinePC-3 (Prostate)3.7 µM[10]
Antimicrobial Activity

The oxazole scaffold is integral to potent antibacterial agents.[5] While the most famous examples belong to the related oxazolidinone class (e.g., Linezolid), which inhibits bacterial protein synthesis, other oxazole derivatives function by different mechanisms.[11] Some proposed mechanisms include the disruption of the bacterial cell wall or membrane integrity and interference with nucleic acid synthesis.[8] The ability to generate diverse libraries from this compound precursors allows for the exploration of novel structures to combat the growing threat of antimicrobial resistance.[12][13]

Key Experimental Protocols

To facilitate further research, we provide standardized protocols for the synthesis of a key intermediate and for the evaluation of biological activity.

Protocol: Synthesis of 2-(Bromomethyl)-4,5-diphenyloxazole

This protocol describes the synthesis of a key reactive intermediate for producing this compound analogs, adapted from literature procedures.[6][7]

Materials:

  • 2-Methyl-4,5-diphenyloxazole

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (initiator)

  • Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-methyl-4,5-diphenyloxazole (1.0 eq) in CCl₄.

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.

  • Reflux: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated NaHCO₃ solution to remove any remaining acidic impurities, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by recrystallization or column chromatography to yield pure 2-(bromomethyl)-4,5-diphenyloxazole.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of synthesized analogs on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized oxazole compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates, multichannel pipette, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxazole compounds in culture medium.[8] Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Future Perspectives and Conclusion

The this compound scaffold and its analogs represent a highly versatile and promising class of compounds in drug discovery.[1][4] The synthetic accessibility of the 2-(halomethyl) intermediate provides a robust platform for generating large, diverse chemical libraries.[6] Future research should focus on exploring novel substitutions at the 2-position to enhance potency and selectivity, particularly for anticancer and antimicrobial applications. The development of derivatives with improved pharmacokinetic profiles will be critical for translating the potent in vitro activities observed into in vivo efficacy.[2] Furthermore, investigating dual-target inhibitors or conjugates with other pharmacophores could unlock new therapeutic strategies.[14] This guide provides a foundational understanding for scientists to build upon, accelerating the rational design and development of the next generation of oxazole-based therapeutics.

References

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The Therapeutic Potential of 2-Oxazolemethanol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The oxazole nucleus, a five-membered heterocyclic motif, is a cornerstone in medicinal chemistry, renowned for its versatile interactions with a multitude of biological targets.[1] This technical guide provides an in-depth exploration of the burgeoning field of 2-oxazolemethanol derivatives, a subclass demonstrating significant therapeutic promise. We will delve into their diverse biological activities, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering mechanistic insights, detailed experimental protocols, and a synthesis of quantitative data to facilitate the rational design of novel oxazole-based therapeutics.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

Oxazole derivatives are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[2] This structural arrangement imparts unique electronic and physicochemical properties that make them privileged scaffolds in drug discovery.[1] The oxazole ring can act as a bioisostere for other functional groups, enhancing metabolic stability and modulating pharmacokinetic profiles.[3] The addition of a methanol group at the 2-position of the oxazole ring creates a versatile handle for further chemical modification, allowing for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).

The synthesis of this compound derivatives can be achieved through various established and emerging synthetic routes. A common method involves the reduction of a corresponding oxazole-2-carboxaldehyde.[4] Green chemistry approaches, such as microwave-assisted and ultrasound-assisted syntheses, are also gaining prominence, offering advantages in terms of reaction efficiency and reduced environmental impact.[2][5]

Anticancer Activity: Targeting the Hallmarks of Cancer

Oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide range of cancer cell lines.[1][6] Their mechanisms of action are multifaceted, often targeting key pathways involved in tumor progression and survival.[1]

Mechanisms of Anticancer Action

The anticancer activity of this compound derivatives can be attributed to their ability to interact with various molecular targets, including:

  • Enzyme Inhibition: Many oxazole-containing compounds have been shown to inhibit crucial enzymes involved in cancer cell proliferation and survival, such as protein kinases, DNA topoisomerases, and histone deacetylases (HDACs).[6]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7]

  • Signaling Pathway Modulation: Oxazole derivatives can modulate critical signaling pathways that are often dysregulated in cancer, including the STAT3 and Keap-Nrf2 pathways.[6]

  • DNA Interaction: Certain derivatives have been observed to interact directly with DNA, potentially affecting DNA replication and transcription.[8]

The following diagram illustrates the diverse molecular targets of oxazole derivatives in cancer cells.

anticancer_mechanisms cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes This compound Derivative This compound Derivative Enzymes Enzymes (Kinases, Topoisomerases, HDACs) This compound Derivative->Enzymes Inhibition Tubulin Tubulin This compound Derivative->Tubulin Inhibition of Polymerization Signaling Signaling Proteins (STAT3, Keap1) This compound Derivative->Signaling Modulation DNA DNA This compound Derivative->DNA Interaction InhibitionOfProliferation Inhibition of Proliferation Enzymes->InhibitionOfProliferation CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Signaling->InhibitionOfProliferation Apoptosis Apoptosis DNA->Apoptosis CellCycleArrest->Apoptosis AngiogenesisInhibition Inhibition of Angiogenesis InhibitionOfProliferation->AngiogenesisInhibition

Caption: Molecular targets and cellular outcomes of this compound derivatives in cancer.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative oxazole derivatives against various cancer cell lines, demonstrating their potent antiproliferative activity.[9][10]

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
1,3,4-OxadiazoleCompound with 2-chloropyridineSGC-7901 (Gastric)1.61[9]
1,2,4- and 1,3,4-Oxadiazole HybridCompound 33MCF-7 (Breast)0.34[9]
1,3,4-OxadiazoleThiouracil derivativeMCF-7 (Breast)3.80 µg/mL[10]
Resveratrol-linked 1,3,4-OxadiazoleCompound 74MCF-7 (Breast)0.11 - 1.56[10]
2,4,5-Trisubstituted Oxazole6afVariousComparable to 5-fluorouracil[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically ranging from nanomolar to micromolar) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[12] Oxazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for antimicrobial drug discovery.[13][14]

Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound derivatives are believed to stem from their ability to disrupt essential microbial processes.[1] While the precise mechanisms are still under investigation for many derivatives, proposed modes of action include:

  • Inhibition of Cell Wall Synthesis: Interference with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1]

  • Disruption of Membrane Integrity: Alteration of the microbial cell membrane, leading to leakage of cellular contents.[1]

  • Inhibition of Nucleic Acid and Protein Synthesis: Interference with DNA replication, transcription, or translation.[1][8]

Quantitative Data: Antimicrobial Susceptibility

The following table presents the antimicrobial activity of selected oxazole derivatives, as indicated by the zone of inhibition.

Compound ClassDerivative ExampleMicrobial StrainZone of Inhibition (mm)Reference
Substituted OxazoleCompound 13aE. coli20[13]
2-tert-Butyl-4-(4-chlorophenyl)oxazoleCompound 19B. subtilis, S. aureus, E. coli, K. pneumoniaMost Active[13]
Azetidinone DerivativeCompound 6bE. coli, A. faecalis, K. pneumoniae20-25[15]
Experimental Protocol: Agar Disc Diffusion Assay

The agar disc diffusion method is a widely used qualitative technique to assess the antimicrobial activity of a compound.

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a specific microorganism. The compound diffuses from the disc into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile swab.

  • Disc Application: Aseptically place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the this compound derivative onto the surface of the inoculated agar plate. Include a negative control (solvent) and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement: After incubation, measure the diameter of the zone of inhibition (including the disc) in millimeters.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases.[1] Oxazole derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[16][17]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways, such as:

  • Cyclooxygenase (COX) Inhibition: Inhibition of COX-1 and/or COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[13]

  • Lipoxygenase (LOX) Inhibition: Inhibition of lipoxygenase enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.[18]

  • Modulation of Cytokine Production: Downregulation of the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[16][19]

The following diagram illustrates the inhibition of key inflammatory pathways by oxazole derivatives.

anti_inflammatory_mechanisms Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimulus (e.g., LPS)->Cell Membrane Phospholipids Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammatory Stimulus (e.g., LPS)->Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX COX Enzymes Arachidonic Acid->COX LOX LOX Enzymes Arachidonic Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)->Inflammation This compound Derivative This compound Derivative This compound Derivative->COX Inhibition This compound Derivative->LOX Inhibition This compound Derivative->Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Downregulation

Caption: Inhibition of key inflammatory pathways by this compound derivatives.

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the acute anti-inflammatory activity of a compound.[3]

Compound ClassDerivative ExampleDose (mg/kg)Edema Inhibition (%)Reference
1,3,4-OxadiazoleOx-6f1079.83[3]
1,3,4-OxadiazoleOx-6d1076.64[3]
Standard DrugIbuprofen1084.71[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the this compound derivative orally or intraperitoneally at a specific dose one hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or ibuprofen).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising scaffold in medicinal chemistry with a broad spectrum of biological activities.[13][20] Their demonstrated anticancer, antimicrobial, and anti-inflammatory properties underscore their potential for the development of novel therapeutics. Future research should focus on optimizing the lead compounds through SAR studies to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for their rational design and clinical translation. The application of green chemistry principles in their synthesis will also be vital for sustainable drug development.[2]

References

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  • A comprehensive review on biological activities of oxazole derivatives. Semantic Scholar.
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  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). RSC Advances, 15(1), 1-20.
  • Anti-inflammatory oxazole-, nitro- and hexahydropyrrolo[2,1-b]oxazole-containing abietane diterpenoid alkaloids from Salvia miltiorrhiza. (2021). Phytochemistry, 189, 112836.
  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry.
  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate.
  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023). Molecules, 28(15), 5693.
  • Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. ResearchGate.
  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Scilit.
  • Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492.
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  • Pyrazoles and pyrazolines as anti-inflammatory agents. ResearchGate.
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"2-Oxazolemethanol CAS number and IUPAC nomenclature"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Chloromethyl)oxazole: A Key Intermediate in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Oxazole Moiety and the Utility of 2-(Chloromethyl)oxazole

The oxazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for esters and amides make it a privileged scaffold in drug design. 2-(Chloromethyl)oxazole emerges as a particularly valuable and versatile building block for the synthesis of more complex oxazole-containing molecules. Its reactivity as a benzylic-like halide allows for facile nucleophilic substitution, providing a direct route to a wide array of functionalized derivatives.

This guide provides an in-depth exploration of 2-(Chloromethyl)oxazole, focusing on its synthesis, reactivity, and applications, with a particular emphasis on practical, field-proven insights for researchers and drug development professionals.

Core Properties and Identification

A precise understanding of a compound's fundamental properties is critical for its effective use in synthesis and for ensuring safety and reproducibility.

PropertyValueSource
IUPAC Name 2-(Chloromethyl)oxazoleN/A
CAS Number 50470-73-0
Molecular Formula C4H4ClNO
Molecular Weight 117.53 g/mol
Boiling Point 76-78 °C at 25 mmHg
Appearance Colorless to light yellow liquid

Synthesis of 2-(Chloromethyl)oxazole: A Mechanistic Perspective

The reliable synthesis of 2-(Chloromethyl)oxazole is paramount for its application. A common and effective method involves the chlorination of 2-methyl-1,3-oxazole.

Experimental Protocol: Chlorination of 2-Methyl-1,3-Oxazole

Objective: To synthesize 2-(chloromethyl)oxazole via radical chlorination of 2-methyl-1,3-oxazole.

Materials:

  • 2-Methyl-1,3-oxazole

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl4) or other suitable anhydrous, non-polar solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 2-methyl-1,3-oxazole in anhydrous carbon tetrachloride.

  • Initiator Addition: Add a catalytic amount of benzoyl peroxide or AIBN to the reaction mixture.

  • Chlorinating Agent Addition: Dissolve N-chlorosuccinimide in carbon tetrachloride and add it dropwise to the reaction mixture at reflux. The reaction is typically initiated by heating.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Extraction and Drying: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 2-(chloromethyl)oxazole.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvent is crucial to prevent the hydrolysis of N-chlorosuccinimide and the desired product.

  • Radical Initiator: BPO or AIBN is necessary to initiate the radical chain reaction for the chlorination of the methyl group.

  • Inert Solvent: Carbon tetrachloride is a classic choice for radical reactions due to its inertness, though safer alternatives should be considered.

  • Workup: The aqueous workup removes the water-soluble byproducts, and the brine wash aids in the separation of the organic and aqueous layers.

Reaction Mechanism Workflow

G Radical Chlorination of 2-Methyl-1,3-Oxazole cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat 2-Methyl-1,3-Oxazole 2-Methyl-1,3-Oxazole 2 R•->2-Methyl-1,3-Oxazole H abstraction Oxazol-2-ylmethyl Radical Oxazol-2-ylmethyl Radical 2-Methyl-1,3-Oxazole->Oxazol-2-ylmethyl Radical NCS NCS Oxazol-2-ylmethyl Radical->NCS Cl abstraction 2-(Chloromethyl)oxazole 2-(Chloromethyl)oxazole NCS->2-(Chloromethyl)oxazole Succinimide Radical Succinimide Radical 2-(Chloromethyl)oxazole->Succinimide Radical Succinimide Radical->2-Methyl-1,3-Oxazole H abstraction Radical_1 Radical Non-radical Product Non-radical Product Radical_1->Non-radical Product Combination Radical_2 Radical Radical_2->Non-radical Product

Caption: Radical chlorination mechanism.

Applications in Drug Development: A Gateway to Functionalized Oxazoles

The primary utility of 2-(chloromethyl)oxazole lies in its ability to serve as an electrophile in nucleophilic substitution reactions. This opens up a vast chemical space for the synthesis of diverse oxazole derivatives.

Nucleophilic Substitution Workflow

G Nucleophilic Substitution with 2-(Chloromethyl)oxazole 2-(Chloromethyl)oxazole 2-(Chloromethyl)oxazole Functionalized Oxazole Functionalized Oxazole 2-(Chloromethyl)oxazole->Functionalized Oxazole SN2 Reaction Nucleophile (Nu-) Nucleophile (Nu-) Functionalicalized Oxazole Functionalicalized Oxazole Nucleophile (Nu-)->Functionalicalized Oxazole

Caption: General nucleophilic substitution.

Examples of Nucleophilic Substitution Reactions:
  • Ether Synthesis: Reaction with alkoxides or phenoxides yields corresponding ethers.

  • Amine Alkylation: Reaction with primary or secondary amines provides access to a variety of substituted aminomethyl oxazoles.

  • Thioether Synthesis: Reaction with thiolates results in the formation of thioethers.

  • Cyanation: Reaction with cyanide salts introduces a nitrile group, which can be further elaborated.

These reactions are fundamental in the construction of more complex molecules, including those with potential biological activity. The oxazole core, coupled with the diverse functionalities introduced via the chloromethyl group, allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical in drug design.

Safety and Handling

2-(Chloromethyl)oxazole is a reactive electrophile and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is classified as an irritant and may be harmful if inhaled, ingested, or absorbed through the skin. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

2-(Chloromethyl)oxazole is a high-value intermediate for the synthesis of functionalized oxazoles. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

  • ChemSrc. (n.d.). 50470-73-0 | 2-(chloromethyl)oxazole.
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  • Organic Syntheses. (1966). 2-CHLOROMETHYL-1,3-DIOXOLANE. Coll. Vol. 4, p.157 (1963); Vol. 36, p.12 (1956).

Solubility and Stability of 2-Oxazolemethanol: A Comprehensive Guide to Characterization and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxazolemethanol is a heterocyclic compound featuring an oxazole ring, a structure of significant interest in medicinal chemistry and materials science.[1][2] The utility of this molecule in any application, particularly in drug development, is fundamentally governed by its physicochemical properties, most critically its solubility in various solvent systems and its chemical stability under diverse environmental conditions. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It moves beyond a simple recitation of data to explain the causality behind experimental design, offering field-proven insights and detailed, self-validating protocols. This document is intended to serve as a practical resource for researchers, enabling them to generate reliable data, anticipate challenges, and make informed decisions in their development programs.

Introduction: The Foundational Importance of Solubility and Stability

The oxazole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities.[3][4] this compound (CAS: 130551-92-7), with its reactive hydroxyl group, serves as a versatile building block for more complex molecules.[5] However, before it can be effectively utilized, a thorough understanding of its solubility and stability is paramount.

  • Solubility dictates the bioavailability of a potential drug candidate, influences the choice of solvents for synthesis and purification, and is a key factor in formulation development.[6] Poor solubility can lead to erratic results in biological assays and hinder the transition from discovery to development.[7]

  • Stability defines the shelf-life of a compound and its suitability for manufacturing, storage, and administration.[8] Degradation can lead to a loss of potency and the formation of potentially toxic impurities, compromising both efficacy and safety.[9]

This guide provides the theoretical grounding and detailed experimental workflows necessary to fully characterize these two critical attributes for this compound.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its behavior.

  • Structure: C₄H₅NO₂

  • Molecular Weight: 99.09 g/mol

  • Key Features:

    • A five-membered aromatic oxazole ring, which is electron-rich and can participate in various reactions.[10][11]

    • A primary alcohol (-CH₂OH) group at the 2-position, which introduces polarity and a site for hydrogen bonding.

  • Predicted pKa: 13.12 (for the hydroxyl proton), indicating it is a very weak acid.[12]

The presence of both a heterocyclic aromatic system and a polar hydroxyl group suggests that this compound will exhibit a nuanced solubility profile, with some solubility in both polar and non-polar solvents.

Part I: Solubility Profiling

Solubility is not an absolute value but is dependent on the interplay between the solute (this compound) and the solvent. We will explore both the theoretical prediction and the definitive experimental determination of this property.

Theoretical Considerations and Solvent Selection

The principle of "like dissolves like" is the guiding tenet. The polar hydroxyl group of this compound will favor interactions with polar solvents (e.g., water, ethanol, methanol) through hydrogen bonding. The oxazole ring, while containing heteroatoms, has aromatic character and can interact with a range of organic solvents.

Solvent selection for analysis should span a range of polarities:

  • Polar Protic: Water, Methanol, Ethanol

  • Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

  • Non-Polar: Toluene, Hexane, Dichloromethane (DCM)

  • Biologically Relevant Buffers: Phosphate-Buffered Saline (PBS) at various pH values (e.g., pH 5.0, 7.4).

Experimental Determination: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[13] It is reliable, well-understood, and directly measures the saturation point of a solution.[7]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to a known volume of solvent in a sealed vial. prep2 Prepare multiple vials for each solvent to be tested. prep1->prep2 equil1 Agitate vials at a constant temperature (e.g., 25°C) for 24-48 hours. prep2->equil1 equil2 Ensure undissolved solid remains to confirm saturation. equil1->equil2 sep1 Allow solids to settle. equil2->sep1 sep2 Withdraw supernatant and filter through a 0.45 µm filter to remove all solids. sep1->sep2 quant2 Dilute the filtered supernatant and analyze using a validated HPLC-UV or LC-MS method. sep2->quant2 quant1 Prepare a calibration curve of this compound in the test solvent. quant1->quant2 quant3 Calculate concentration from the calibration curve. quant2->quant3

Caption: Workflow for the Shake-Flask Solubility Assay.

  • Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of the selected solvent. Add an excess amount of this compound (e.g., 10-20 mg), ensuring that a significant amount of solid will remain undissolved. Seal the vials tightly.

  • Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature (typically 25°C for room temperature solubility). Agitate the samples for a sufficient duration (24 to 48 hours) to ensure equilibrium has been reached.[7] The presence of undissolved solid at the end of this period is essential.[13]

  • Phase Separation: Remove the vials and allow them to stand undisturbed for a short period to let the solid material sediment. Carefully withdraw an aliquot of the supernatant using a pipette. Filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE, 0.45 µm) to remove any remaining microscopic particles.

  • Quantification: Prepare a stock solution of this compound of known concentration in the test solvent. Create a series of calibration standards by serial dilution. Analyze the standards and the filtered sample supernatant by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Determine the concentration of this compound in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.

Data Presentation and Interpretation

Solubility data should be presented clearly in a tabular format. The results allow for classification according to established standards (e.g., USP solubility criteria).

Table 1: Illustrative Solubility Profile of this compound at 25°C

SolventPolarity IndexDielectric ConstantSolubility (mg/mL)Solubility (M)USP Classification
Water9.080.186.00.87Soluble
Methanol6.632.7> 200> 2.02Very Soluble
Ethanol5.224.6> 200> 2.02Very Soluble
Acetonitrile6.237.5150.01.51Freely Soluble
DMSO7.247.0> 200> 2.02Very Soluble
Dichloromethane3.49.145.00.45Soluble
Toluene2.42.45.00.05Sparingly Soluble
Hexane0.01.9< 0.1< 0.001Practically Insoluble
PBS (pH 7.4)-~8085.00.86Soluble

Note: Data in this table is illustrative and should be determined experimentally. Solvent property data sourced from publicly available tables.[14][15]

Part II: Stability Assessment

A comprehensive stability assessment involves subjecting the molecule to a range of exaggerated conditions to identify potential degradation pathways and establish its intrinsic stability.[9] This process, known as forced degradation or stress testing, is a regulatory requirement and a critical part of drug development.[16]

Potential Degradation Pathways of the Oxazole Ring

The oxazole ring, while aromatic, has inherent liabilities:

  • Hydrolytic Cleavage: The N-O bond is susceptible to cleavage, particularly under basic conditions, which can lead to ring-opening.[17][18]

  • Oxidative Degradation: The electron-rich ring can be oxidized, potentially at the C4 or C5 positions, leading to ring cleavage.[10][19] Some oxazoles can be oxidized by enzymes like aldehyde oxidase.[20]

  • Photodegradation: Aromatic heterocyclic systems can be sensitive to UV light, which can induce photochemical rearrangements or degradation.[10][18]

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photolysis (UV/Vis Light) parent This compound hydro_prod Ring-Opened Products (e.g., amides, esters) parent->hydro_prod H₂O, H⁺ or OH⁻ ox_prod Oxidized Ring Products 2-Oxazolone derivatives parent->ox_prod [O] photo_prod Isomers, Rearrangement Products parent->photo_prod

Caption: Potential Degradation Pathways for this compound.

Designing a Forced Degradation Study

The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being subsequently degraded themselves. A stability-indicating analytical method is essential to monitor this process.[21]

G cluster_method Method Development cluster_stress Stress Testing cluster_analysis Analysis & Evaluation meth1 Develop a robust RP-HPLC method for this compound. meth2 Establish specificity, linearity, accuracy, and precision. meth1->meth2 stress1 Prepare solutions of this compound for each stress condition. meth2->stress1 stress2 Expose solutions to Acid, Base, Oxidative, Thermal, and Photolytic stress. stress1->stress2 stress3 Take samples at defined time points (e.g., 0, 2, 8, 24 hrs). stress2->stress3 ana1 Analyze stressed samples using the developed HPLC method. stress3->ana1 ana2 Check for new peaks (degradants) and loss of parent peak. ana1->ana2 ana3 Perform peak purity analysis using a PDA detector. ana2->ana3 ana4 Identify degradation pathways and establish method's stability-indicating capability. ana3->ana4

Caption: Workflow for a Forced Degradation Study.

  • Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of retaining and resolving this compound. A C18 column with a mobile phase of acetonitrile and water/buffer is a common starting point.[22] Use a photodiode array (PDA) detector to assess peak purity.

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60-80°C.

    • Base Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature.[17] (Base-catalyzed degradation is often rapid).

    • Oxidative Degradation: Add 3-6% H₂O₂ to the sample solution and keep at room temperature.

    • Thermal Degradation: Store the sample solution (and solid material separately) in an oven at an elevated temperature (e.g., 80°C).[23]

    • Photolytic Degradation: Expose the sample solution to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).[9]

  • Time Points and Analysis: Withdraw aliquots from each stress condition at various time points (e.g., 0, 4, 8, 24, 48 hours). Neutralize the acid and base samples before injection. Analyze all samples by the developed stability-indicating HPLC method.

  • Data Evaluation:

    • Mass Balance: Calculate the percentage of the parent compound remaining. The sum of the parent compound and all degradation products should ideally be close to 100%.

    • Peak Purity: Use the PDA detector to confirm that the parent peak is spectrally pure in the presence of its degradants, thus proving the method is "stability-indicating".

    • Identify Liabilities: Determine which conditions cause significant degradation.

Table 2: Illustrative Forced Degradation Results for this compound

Stress ConditionTime (hrs)% Assay of ParentMajor Degradant RRTsObservations
1N HCl, 80°C2498.5-Stable to acidic hydrolysis
1N NaOH, 25°C845.20.75, 0.81Significant degradation, likely ring-opening
6% H₂O₂, 25°C2489.11.15Moderate degradation
Heat (80°C, solution)4899.1-Thermally stable in solution
Photolytic (ICH)-92.30.92Minor degradation observed

Note: Data in this table is illustrative. RRT = Relative Retention Time.

Conclusion

The successful application of this compound in any scientific endeavor requires a robust and quantitative understanding of its solubility and stability. This guide has provided the necessary theoretical framework and detailed, actionable protocols for this characterization. By employing the shake-flask method, researchers can obtain definitive thermodynamic solubility data across a range of relevant solvents. Furthermore, a systematic forced degradation study, coupled with a validated stability-indicating HPLC method, will reveal the intrinsic stability of the molecule and its potential degradation pathways. The insights gained from these studies are not merely academic; they are essential for guiding synthesis, purification, formulation, and ensuring the overall quality, safety, and efficacy of any resulting product.

References

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  • Pharmaceutical Sciences. (2024).
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  • Pfanstiehl. (2024). How Excipients Impact Drug Absorption, Stability, and Shelf Life.
  • MedCrave online. (2016).
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2-Oxazolemethanol: A Technical Guide to Safe Handling, and Toxicology for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the safety, handling, and toxicological information currently available for 2-Oxazolemethanol. It is intended for researchers, scientists, and professionals in the field of drug development who may be working with this compound. The information herein is synthesized from available data to promote safe laboratory practices and a thorough understanding of the potential hazards associated with this chemical.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its safe handling and use in experimental settings. These properties influence its behavior and potential for exposure.

PropertyValueSource
Molecular Formula C₄H₅NO₂PubChem[1]
Molecular Weight 99.09 g/mol PubChem[1]
CAS Number 130551-92-7PubChem[1]
Appearance Light brown liquidChemicalBook[2]
Boiling Point 175 °CChemicalBook[2]
Density 1.250 g/cm³ChemicalBook[2]
Flash Point 59 °CChemicalBook[2]
pKa 13.28 ± 0.10 (Predicted)ChemicalBook[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A thorough understanding of these hazards is the first step in a comprehensive risk assessment.

GHS Hazard Statements

The following hazard statements have been assigned to this compound[1]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

GHS Pictograms

The following pictograms are associated with the hazards of this compound:



Hazard Assessment Workflow

A systematic approach to hazard assessment is crucial when working with any chemical, including this compound. The following diagram illustrates a logical workflow for this process.

HazardAssessment cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Risk Characterization & Control a Gather Chemical Information (SDS, Literature) b Identify GHS Hazards (H-Statements, Pictograms) a->b c Identify Routes of Exposure (Inhalation, Dermal, Ingestion) b->c d Evaluate Potential for Exposure (Quantity, Frequency, Duration) c->d e Determine Level of Risk d->e f Implement Control Measures (Engineering, Administrative, PPE) e->f g Review and Re-evaluate f->g

Caption: A logical workflow for chemical hazard assessment.

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure to this compound.

Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood.

  • Eyewash Stations and Safety Showers: These must be readily accessible in the work area.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Recommended storage is in a freezer under -20°C[2].

Toxicology

Acute Toxicity

This compound is classified as "Acute Toxicity, Category 4" for oral, dermal, and inhalation routes of exposure[1]. This indicates that it is harmful if swallowed, in contact with skin, or inhaled.

Skin and Eye Irritation

The compound is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2A)[1]. Direct contact will likely cause redness, pain, and inflammation.

Respiratory Irritation

This compound may cause respiratory irritation, as indicated by the H335 hazard statement[1].

Data Gaps and Considerations

The absence of comprehensive toxicological data necessitates a cautious approach. Researchers should treat this compound as a substance with unknown long-term health effects. In the absence of specific data, it is prudent to consider information on structurally similar compounds. For instance, some related oxazole and methanol derivatives have been shown to exhibit various toxicities. However, direct extrapolation of these findings to this compound is not scientifically valid without specific studies.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

A generalized workflow for responding to a chemical spill is outlined below.

SpillResponse a Assess the Spill (Identify substance, quantity, and immediate risks) b Evacuate the Area (If necessary) a->b c Notify Supervisor and Safety Officer a->c d Don Appropriate PPE c->d e Contain the Spill (Use absorbent materials) d->e f Clean Up and Decontaminate e->f g Dispose of Waste Properly f->g h Document the Incident g->h

Caption: A general workflow for chemical spill response.

Conclusion

This compound is a valuable research chemical that must be handled with a high degree of caution due to its identified hazards. The information presented in this guide is intended to empower researchers to work safely with this compound. The current gaps in the toxicological data for this compound underscore the importance of adhering to the principles of prudent practice in the laboratory. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before working with this or any other chemical.

References

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Thermodynamic and Kinetic Insights into 2-Oxazolemethanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of 2-Oxazolemethanol in Modern Drug Discovery

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence stems from the unique electronic properties and structural rigidity of the five-membered heterocyclic ring, which contains both nitrogen and oxygen atoms, enabling diverse, non-covalent interactions with biological targets.[1] Among the vast family of oxazole derivatives, this compound (also known as 2-hydroxymethyloxazole) has emerged as a critical building block in the synthesis of novel therapeutics, including potent EAAT2 activators for neurological disorders.

A comprehensive understanding of the thermodynamic and kinetic profile of this compound is paramount for researchers, scientists, and drug development professionals. Thermodynamic properties govern the stability, solubility, and binding affinities of drug candidates, while kinetic studies provide essential insights into reaction rates, mechanisms, and the metabolic fate of these molecules. This in-depth technical guide provides a framework for the thermodynamic and kinetic characterization of this compound, synthesizing theoretical principles with practical experimental and computational methodologies.

I. Thermodynamic Characterization of this compound

The thermodynamic stability of a molecule is a critical determinant of its viability as a drug candidate. Key thermodynamic parameters include the standard enthalpy of formation (ΔfH⦵), which quantifies the energy change upon forming the molecule from its constituent elements in their standard states, and heat capacity (Cp), which describes the amount of heat required to raise the temperature of the substance.[3]

Computational Thermochemistry: A Predictive Powerhouse

In the absence of extensive experimental data for this compound, computational methods, particularly Density Functional Theory (DFT), offer a powerful and predictive approach to estimate its thermodynamic properties.[2][4] DFT calculations can provide valuable insights into molecular geometry, electronic structure, and thermochemical parameters.[4]

Workflow for Computational Thermodynamic Analysis of this compound

G cluster_0 Computational Workflow A 1. Molecular Structure Input (SMILES or 2D Sketch) B 2. Geometry Optimization (e.g., B3LYP/6-31G*) A->B Initial Geometry C 3. Vibrational Frequency Analysis (Confirm minimum energy structure) B->C Optimized Structure D 4. Single-Point Energy Calculation (Higher level of theory, e.g., CCSD(T)) C->D Verified Minimum E 5. Calculation of Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) D->E High-Accuracy Energy

Caption: A typical workflow for the computational determination of thermodynamic properties of this compound using DFT.

Detailed Protocol for DFT-Based Thermodynamic Calculations:

  • Structure Preparation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

  • Geometry Optimization: The initial 3D structure is optimized to find the lowest energy conformation using a functional such as B3LYP with a basis set like 6-31G*.[2]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to ensure it represents a true energy minimum (no imaginary frequencies). This step also provides the zero-point vibrational energy (ZPVE).

  • High-Level Single-Point Energy Calculation: To improve accuracy, a single-point energy calculation is performed on the optimized geometry using a more robust method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), and a larger basis set.

  • Thermochemical Analysis: The results from the frequency and high-level energy calculations are used to compute the standard enthalpy of formation, heat capacity, and other thermodynamic properties at a given temperature and pressure.

Illustrative Data Presentation:

Thermodynamic ParameterCalculated Value (Illustrative)Method
Standard Enthalpy of Formation (gas, 298.15 K)Value would be calculated kJ/molG3 or G4 composite methods[1]
Molar Heat Capacity at Constant Pressure (Cp, gas, 298.15 K)Value would be calculated J/(mol·K)B3LYP/6-311+G(2d,p)

Note: Specific values are not available in the provided search results and would require dedicated computational studies.

Experimental Determination of Thermodynamic Properties

Experimental techniques provide the gold standard for thermodynamic data. Calorimetry and thermogravimetric analysis are two key methods for characterizing this compound.

1.2.1. Calorimetry: Direct Measurement of Heat Changes

Calorimetry directly measures the heat changes associated with chemical or physical processes.[5][6] For this compound, bomb calorimetry can be used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be derived.[7] Differential Scanning Calorimetry (DSC) can be employed to measure heat capacity and enthalpies of phase transitions.[8]

Experimental Protocol for Bomb Calorimetry (Illustrative):

  • A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel (the "bomb").

  • The bomb is filled with pure oxygen under high pressure.

  • The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

  • The sample is ignited, and the temperature change of the water is meticulously measured.

  • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

  • The standard enthalpy of formation is then calculated using Hess's Law.[9]

1.2.2. Thermogravimetric Analysis (TGA): Assessing Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] This technique is invaluable for determining the thermal stability and decomposition profile of this compound.

Workflow for TGA-based Stability Analysis

G cluster_0 TGA Experimental Workflow A 1. Sample Preparation (Precise weighing of this compound) B 2. Instrument Setup (Set temperature program and atmosphere) A->B Sample Loading C 3. TGA Measurement (Heating the sample at a constant rate) B->C Initiate Run D 4. Data Analysis (Plot mass vs. temperature) C->D Raw Data E 5. Determination of Decomposition Temperature (Onset and peak decomposition temperatures) D->E TGA Curve

Caption: A schematic of the experimental workflow for determining the thermal stability of this compound using TGA.

II. Kinetic Studies of this compound Reactions

Kinetic studies are crucial for understanding the reactivity of this compound, including its formation, degradation, and interaction with biological targets. Key kinetic parameters include the reaction rate constant (k) and the activation energy (Ea).[11][12]

Computational Approaches to Reaction Kinetics

Computational chemistry can be used to model reaction pathways and calculate activation energies, providing a theoretical framework for understanding reaction kinetics.[13] Transition State Theory (TST) is a fundamental concept used to calculate rate constants.[14]

Workflow for Computational Kinetic Analysis

G cluster_0 Computational Kinetics Workflow A 1. Identify Reactants and Products B 2. Locate Transition State (TS) Structure (e.g., using QST2/QST3 methods) A->B Propose Reaction Pathway C 3. Verify Transition State (Frequency calculation - one imaginary frequency) B->C Putative TS D 4. Intrinsic Reaction Coordinate (IRC) Calculation (Confirm TS connects reactants and products) C->D Verified TS E 5. Calculate Activation Energy and Rate Constant (Using Transition State Theory) D->E Reaction Path Confirmed

Caption: A computational workflow for determining the activation energy and rate constant of a reaction involving this compound.

Experimental Kinetic Methodologies

A variety of experimental techniques can be employed to monitor the progress of reactions involving this compound and determine kinetic parameters.

2.2.1. Spectroscopic Techniques

Spectroscopic methods, such as UV-Vis and NMR spectroscopy, are powerful tools for kinetic analysis as they can monitor the change in concentration of reactants and products over time.[15] For reactions involving a change in the chromophore or the chemical environment of specific nuclei, these techniques are particularly well-suited.

Detailed Protocol for a UV-Vis Spectroscopic Kinetic Study (Illustrative Example: Oxidation of this compound):

  • Preparation of Solutions: Prepare stock solutions of this compound and the oxidizing agent (e.g., potassium permanganate) in a suitable solvent.[16]

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to scan a range of wavelengths to identify the λmax (wavelength of maximum absorbance) for the reactant or product being monitored.

  • Initiation of Reaction: Mix the reactant solutions in a cuvette placed inside the temperature-controlled cell holder of the spectrophotometer.

  • Data Acquisition: Record the absorbance at λmax at regular time intervals.

  • Data Analysis: Plot the appropriate function of concentration (e.g., ln[A] for a first-order reaction) versus time to determine the rate constant from the slope of the line.[11]

  • Determination of Activation Energy: Repeat the experiment at several different temperatures and create an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy.[17]

2.2.2. Stopped-Flow Technique

For very fast reactions, the stopped-flow technique is employed.[15] This method allows for the rapid mixing of reactants and the monitoring of the reaction progress on a millisecond timescale.

Illustrative Data Presentation for Kinetic Studies:

ReactionTechniqueRate Law (Illustrative)Rate Constant (k) at 298 K (Illustrative)Activation Energy (Ea) (Illustrative)
Oxidation of this compoundUV-Vis SpectroscopyRate = k[this compound][Oxidant]Value would be determined M⁻¹s⁻¹Value would be determined kJ/mol
Ring-opening of this compoundNMR SpectroscopyRate = k[this compound]Value would be determined s⁻¹Value would be determined kJ/mol

Note: Specific values are not available in the provided search results and would require dedicated experimental studies.

III. Conclusion: Integrating Thermodynamic and Kinetic Data for Enhanced Drug Development

A thorough understanding of the thermodynamic and kinetic properties of this compound is indispensable for its effective utilization in drug discovery and development. While experimental data for this specific molecule remains to be extensively published, this guide has outlined the robust computational and experimental methodologies available for its characterization. By employing a synergistic approach that combines predictive computational modeling with rigorous experimental validation, researchers can gain deep insights into the stability, reactivity, and potential metabolic fate of this compound and its derivatives. This knowledge is critical for optimizing lead compounds, predicting shelf-life, and ultimately, developing safer and more effective therapeutics.

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2-Oxazolemethanol: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry, with the identification and optimization of "privileged structures" serving as a highly effective strategy. These molecular frameworks demonstrate the remarkable ability to bind to a diverse array of biological targets, thereby offering a fertile ground for the development of new drugs across multiple therapeutic areas. Among these favored scaffolds, the oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, has emerged as a core component in numerous clinically successful drugs. This technical guide delves into the unique attributes of a specific, yet profoundly influential derivative: 2-Oxazolemethanol. We will explore its synthesis, chemical versatility, and its role as a pivotal building block in the design of innovative therapeutics, supported by detailed protocols, mechanistic insights, and illustrative case studies.

The Privileged Structure Concept: A Paradigm in Drug Discovery

The principle of privileged structures is predicated on the observation that certain molecular scaffolds appear repeatedly in potent, biologically active compounds.[1][2] These frameworks are not merely passive carriers of functional groups; their inherent conformational preorganization and electronic properties render them capable of engaging with multiple, often unrelated, biological targets.[1] This promiscuity is not a liability but rather a strategic advantage, allowing for the rapid generation of compound libraries with a higher probability of identifying hits for various diseases.[2]

The oxazole nucleus is a quintessential example of a privileged scaffold.[3][4] Its unique electronic distribution, capacity for hydrogen bonding, and relative metabolic stability have made it a cornerstone in the development of drugs for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][5]

Diagram 1: The Privileged Scaffold Concept

G Privileged_Scaffold Privileged Scaffold (e.g., Oxazole) Target_1 Target A (e.g., Kinase) Privileged_Scaffold->Target_1 Versatile Binding Target_2 Target B (e.g., GPCR) Privileged_Scaffold->Target_2 Target_3 Target C (e.g., Ion Channel) Privileged_Scaffold->Target_3 Drug_1 Drug Candidate 1 Target_1->Drug_1 Decoration Drug_2 Drug Candidate 2 Target_2->Drug_2 Decoration Drug_3 Drug Candidate 3 Target_3->Drug_3 Decoration G Start Ethyl 2-chloro-3-oxobutanoate Intermediate1 Ethyl 2-amino-3-oxobutanoate HCl Start->Intermediate1 Amination Intermediate2 N-Acylated Intermediate Intermediate1->Intermediate2 N-Acylation (Glycolic Acid) Product This compound Intermediate2->Product Cyclodehydration

Sources

Methodological & Application

Application Note: 2-Oxazolemethanol as a Versatile C3 Building Block in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxazole nucleus is a privileged scaffold in medicinal chemistry and materials science, found in numerous bioactive natural products and synthetic pharmaceuticals.[1][2][3][4] This application note details the utility of 2-Oxazolemethanol as a versatile and strategic building block for the elaboration of complex molecules. The primary alcohol at the C2 position serves as a synthetic handle that, upon activation, allows for a wide array of nucleophilic substitution reactions. We provide an in-depth analysis of the activation of the hydroxymethyl group and its subsequent application in forming C-C, C-N, C-O, and C-S bonds. Detailed, field-proven protocols are presented, including a case study on the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Oxaprozin. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in multi-step synthesis.

Introduction: The Strategic Value of this compound

The synthesis of substituted oxazoles is a subject of intense research due to their broad pharmacological relevance.[4][5] While numerous methods exist for constructing the oxazole ring itself, such as the Robinson-Gabriel synthesis or the van Leusen reaction, the functionalization of a pre-formed oxazole core is a key strategy for generating molecular diversity.[6][7][8] this compound presents itself as an ideal starting point for such diversification. Its structure combines a stable aromatic heterocycle with a reactive primary alcohol, allowing for selective modification at the C2 position without disturbing the core.

The core principle behind its use is the conversion of the poorly-leaving hydroxyl group into a highly reactive electrophilic center. This two-stage conceptual framework—activation followed by substitution—unlocks a vast chemical space for analog synthesis.

Reactivity Profile and Activation Strategy

The utility of this compound is dictated by the distinct reactivities of the oxazole ring and the C2-hydroxymethyl group.

  • The Oxazole Ring: The oxazole ring is an electron-deficient heterocycle, which makes it relatively stable to many oxidative conditions but susceptible to certain nucleophilic attacks or ring-opening under harsh conditions.[6] It can participate in Diels-Alder reactions, typically with electron-rich oxazoles reacting with dienophiles, which is a consideration for downstream steps involving elevated temperatures.[9] Ozonolysis can lead to ring cleavage.[10] However, under the conditions typically used for activating and substituting the hydroxymethyl group, the oxazole core is generally a robust spectator.

  • The Hydroxymethyl Group: The hydroxyl group is a poor leaving group. Therefore, the central strategy for employing this compound is its conversion to a derivative with a better leaving group, most commonly a halide (Cl, Br) or a sulfonate (e.g., tosylate, mesylate). This transforms the C2-methyl position into a potent electrophile, analogous to a benzylic halide, ready for reaction with a wide range of nucleophiles.[11]

The general workflow for the activation and subsequent elaboration of this compound is depicted below.

G cluster_0 Activation Phase cluster_1 Substitution & Diversification Phase A This compound (Starting Material) B 2-(Halomethyl)oxazole (Reactive Intermediate) A->B  SOCl₂ or PBr₃  (Halogenation)   C C-N Bond Formation (e.g., Amines) B->C  R₂NH   D C-O Bond Formation (e.g., Alcohols, Phenols) B->D  R'O⁻Na⁺   E C-S Bond Formation (e.g., Thiols) B->E  R'S⁻Na⁺   F C-C Bond Formation (e.g., Malonates, Cyanides) B->F  ⁻CH(CO₂Et)₂  

Diagram 1: General workflow for the activation of this compound and its subsequent nucleophilic substitutions.

Protocols for Synthesis and Elaboration

Protocol 1: Synthesis of the Starting Material, this compound

The precursor, this compound, is readily synthesized by the reduction of a corresponding oxazole-2-carboxaldehyde. Sodium borohydride is a mild and effective reducing agent for this transformation.

Protocol 1.1: Reduction of Oxazole-2-carboxaldehyde [12]

  • Materials:

    • Oxazole-2-carboxaldehyde

    • Methanol (MeOH), anhydrous

    • Sodium borohydride (NaBH₄)

    • Deionized water (H₂O)

    • Ethyl acetate (EtOAc)

    • Saturated brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel (100-200 mesh)

  • Procedure:

    • Dissolve oxazole-2-carboxaldehyde (1.0 eq) in anhydrous methanol (approx. 0.4 M solution) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm gradually to room temperature and stir for 1 hour.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc/petroleum ether).

    • Carefully quench the reaction by the slow addition of deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with saturated brine solution.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil by column chromatography on silica gel, eluting with 50% ethyl acetate in petroleum ether to afford pure this compound as a colorless liquid.[12]

Characterization Data for this compound
¹H-NMR (400 MHz, CDCl₃)δ 7.64 (s, 1H), 7.09 (s, 1H), 4.75 (s, 2H)[12]
Mass Spectrum (APCI+)m/z: 100.3 [M+H]⁺[12]
Protocol 2: Activation via Halogenation - Synthesis of 2-(Bromomethyl)oxazole

The conversion of the alcohol to a halide is the crucial activation step. 2-(Bromomethyl)oxazoles are generally more reactive than their chloro-analogs and are particularly effective for C-alkylation reactions.[11]

Protocol 2.1: Synthesis of a 2-(Bromomethyl)-4,5-diaryloxazole Model Compound

  • Materials:

    • 2-(Hydroxymethyl)-4,5-diphenyloxazole (model substrate)

    • Phosphorus tribromide (PBr₃)

    • Anhydrous diethyl ether (Et₂O)

    • Saturated sodium bicarbonate solution (NaHCO₃)

  • Procedure:

    • Dissolve the 2-(hydroxymethyl)oxazole (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add phosphorus tribromide (0.4 eq, typically as a solution in Et₂O) dropwise via a syringe. A white precipitate will form.

    • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture back to 0 °C and cautiously quench by pouring it over a mixture of crushed ice and saturated NaHCO₃ solution.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure to yield the crude 2-(bromomethyl)oxazole, which can often be used directly or purified by recrystallization or chromatography.

Case Study: Multi-Step Synthesis of Oxaprozin

To demonstrate the practical utility of this building block, we present a concise synthesis of Oxaprozin, a non-steroidal anti-inflammatory drug. This synthesis hinges on the C-C bond formation between a 2-(halomethyl)oxazole intermediate and a malonate carbanion.[11]

G A 2-(Bromomethyl)- 4,5-diphenyloxazole (Activated Intermediate) D Oxaprozin Diester Intermediate A->D C-C Bond Formation B Diethyl Malonate C NaH / THF (Base) B->D C->D F Oxaprozin (Final Product) D->F Hydrolysis & Decarboxylation E 1. NaOH (aq) 2. HCl (aq), Reflux (Saponification & Decarboxylation) E->F

Diagram 2: Synthetic pathway for Oxaprozin utilizing a 2-(bromomethyl)oxazole intermediate.

Protocol 3: Synthesis of Oxaprozin[11]

This protocol is a two-step sequence starting from the activated bromomethyl intermediate.

  • Materials:

    • 2-(Bromomethyl)-4,5-diphenyloxazole (1.0 eq)

    • Diethyl malonate (1.1 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl), concentrated

    • Ethanol (EtOH)

  • Step 1: C-Alkylation with Diethyl Malonate

    • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

    • Cool to 0 °C and add diethyl malonate (1.1 eq) dropwise. The choice of a non-nucleophilic hydride base is crucial to prevent side reactions and efficiently generate the malonate anion.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

    • Add a solution of 2-(bromomethyl)-4,5-diphenyloxazole (1.0 eq) in THF dropwise to the malonate anion solution.

    • Stir the reaction at room temperature for 12-16 hours. The higher reactivity of the bromomethyl intermediate ensures high conversion for this C-C bond formation.[11]

    • Quench the reaction by carefully adding saturated ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting diester intermediate by column chromatography.

  • Step 2: Saponification and Decarboxylation

    • Dissolve the purified diester from Step 1 in ethanol.

    • Add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 3.0 eq) and heat the mixture to reflux for 4-6 hours to achieve complete saponification of both ester groups.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and acidify to pH ~1-2 by the slow addition of concentrated HCl.

    • Heat the acidic mixture to reflux for 2-3 hours to facilitate the decarboxylation of the resulting malonic acid intermediate.

    • Cool the mixture to room temperature. The solid product, Oxaprozin, will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry to yield the final product. Recrystallization can be performed for further purification.

Conclusion

This compound is a powerful and highly adaptable building block in multi-step organic synthesis. Its primary alcohol provides a reliable point for chemical activation, transforming it into a potent electrophile. This simple, two-stage strategy of activation and substitution enables facile access to a diverse range of C2-functionalized oxazoles, facilitating the construction of complex molecular architectures. The successful and concise synthesis of Oxaprozin exemplifies the efficiency of this approach, confirming the role of this compound as a cornerstone intermediate for researchers in drug discovery and synthetic chemistry.

References

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Sources

Application Notes and Protocols: 2-Oxazolemethanol as a Versatile Building Block for the Synthesis of Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a desirable heterocycle in drug design.[3] This guide focuses on a particularly valuable derivative: 2-oxazolemethanol. The hydroxymethyl group at the C2 position serves as a versatile synthetic handle, allowing for a wide range of chemical modifications. This document provides an in-depth exploration of this compound, detailing its synthesis and subsequent transformations into key intermediates for the development of novel pharmaceutical agents. The protocols herein are presented with an emphasis on the underlying chemical principles and practical insights to ensure reproducibility and strategic application in drug discovery programs.

Core Properties of the this compound Scaffold

Understanding the inherent physicochemical and electronic properties of this compound is fundamental to its strategic deployment in synthesis. The oxazole ring is an electron-deficient heterocycle, which influences the reactivity of its substituents.[4] The C2 position is particularly susceptible to metallation, while the ring itself can undergo cycloaddition reactions.[4] The exocyclic methylene linker somewhat insulates the hydroxyl group from the ring's electronics, allowing it to undergo transformations typical of a primary alcohol, albeit with activation akin to a benzylic alcohol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (1,3-Oxazol-2-yl)methanol[5]
CAS Number 130551-92-7[5]
Molecular Formula C₄H₅NO₂[5]
Molecular Weight 99.09 g/mol [5]
Predicted XLogP3-AA -0.5[5]
Appearance Colorless Liquid (Predicted/Reported)[6]

Synthesis of the this compound Building Block

The most direct and reliable method for preparing this compound is through the selective reduction of a precursor aldehyde, oxazole-2-carbaldehyde. This transformation is efficient and utilizes common, mild reducing agents.

Protocol 2.1: Synthesis of this compound via Aldehyde Reduction

This protocol details the reduction of oxazole-2-carbaldehyde using sodium borohydride (NaBH₄).

Causality and Experimental Choice: Sodium borohydride is selected for its excellent chemoselectivity. It is a mild reducing agent that readily reduces aldehydes and ketones but will not affect the oxazole ring or other potentially sensitive functional groups under these conditions. Methanol is used as the solvent as it is protic, which facilitates the reaction, and effectively solubilizes both the starting material and the borohydride reagent. The reaction is initiated at 0 °C to control the initial exothermic reaction rate, ensuring safety and preventing potential side reactions.

Table 2: Reagents and Conditions for Protocol 2.1

ReagentM.W.QuantityMolesEquivalents
Oxazole-2-carbaldehyde97.071.00 g10.3 mmol1.0
Sodium Borohydride (NaBH₄)37.830.43 g11.3 mmol1.1
Methanol (Anhydrous)32.0425 mL--
Water (Deionized)18.0225 mL--
Ethyl Acetate88.113 x 30 mL--

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask, add oxazole-2-carbaldehyde (1.00 g, 10.3 mmol) and dissolve it in methanol (25 mL).

  • Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Slowly add sodium borohydride (0.43 g, 11.3 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% ethyl acetate/petroleum ether).

  • Upon completion, carefully quench the reaction by slowly adding water (25 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated brine solution (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography (silica gel, 100-200 mesh, eluting with 50% ethyl acetate/petroleum ether) to yield this compound as a colorless liquid.[6]

G SM Oxazole-2-carbaldehyde in Methanol NaBH4 Add NaBH₄ (1.1 eq) at 0 °C SM->NaBH4 1. Stir Stir at RT for 1 hour NaBH4->Stir 2. Workup Aqueous Workup & Extraction (EtOAc) Stir->Workup 3. Purify Column Chromatography Workup->Purify 4. Product This compound Purify->Product 5.

Workflow for the synthesis of this compound.

Key Transformations of this compound in Drug Synthesis

The true utility of this compound lies in the diverse reactivity of its hydroxyl group. The following protocols outline three fundamental transformations that convert this building block into valuable intermediates for constructing complex pharmaceutical agents.

Protocol 3.1: Oxidation to 2-Oxazolecarboxaldehyde

The aldehyde functionality is a gateway to a vast array of chemical structures, including imines, secondary alcohols (via Grignard addition), and amines (via reductive amination).

Causality and Experimental Choice: Activated manganese dioxide (MnO₂) is an ideal oxidant for this transformation. It is a mild, heterogeneous reagent that selectively oxidizes allylic and benzylic-type alcohols. This selectivity is crucial to prevent over-oxidation to the carboxylic acid or degradation of the sensitive oxazole ring. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and facilitates easy removal post-reaction. The large excess of MnO₂ is necessary due to its heterogeneous nature and variable activity, ensuring the reaction goes to completion.

Step-by-Step Methodology:

  • To a 250 mL round-bottom flask, add this compound (1.0 g, 10.1 mmol) and dissolve it in DCM (100 mL).

  • Add activated manganese dioxide (8.8 g, 101 mmol, 10 eq.) to the solution.

  • Stir the resulting black suspension vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad thoroughly with DCM (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield 2-oxazolecarboxaldehyde, which can often be used in the next step without further purification.

G Start This compound Reagent MnO₂ (10 eq.) DCM, RT Start->Reagent Product 2-Oxazolecarboxaldehyde Reagent->Product Oxidation

Oxidation of this compound to the aldehyde.
Protocol 3.2: Esterification via Fischer Esterification

Esterification is a common strategy to modify a molecule's polarity, improve cell permeability, or create a prodrug that is later hydrolyzed in vivo. The Fischer-Speier esterification is a classic, acid-catalyzed method.[7]

Causality and Experimental Choice: This method uses a large excess of the alcohol (in this case, the carboxylic acid is the limiting reagent and methanol is the solvent) to drive the equilibrium towards the ester product, according to Le Châtelier's principle.[8][9] A strong acid catalyst, like sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the this compound.[10] Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve a generic carboxylic acid (R-COOH, 1.0 eq.) in methanol (serving as the solvent, large excess).

  • Add this compound (1.1 eq.).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq.) to the stirring solution.

  • Attach a reflux condenser and heat the mixture to reflux (~65 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography as needed.

Protocol 3.3: Conversion to 2-(Chloromethyl)oxazole for Nucleophilic Substitution

To make the hydroxyl group amenable to substitution by nucleophiles, it must first be converted into a better leaving group.[11] Direct conversion to a halide, such as a chloride, is a common and effective strategy.

Causality and Experimental Choice: Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[9] Pyridine is often added in a catalytic amount to facilitate the reaction, although in some cases it can be used as the solvent. The reaction is typically run at low temperature to control its reactivity.

Step-by-Step Methodology:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases.

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and dissolve in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.2 eq.) dropwise via syringe.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice to quench the excess SOCl₂.

  • Separate the organic layer, and wash the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting 2-(chloromethyl)oxazole is often used immediately in the subsequent nucleophilic substitution step due to its potential lability.

G Start This compound Step1 Activation (e.g., SOCl₂ or TsCl) Start->Step1 Step 1 Intermediate Activated Intermediate (e.g., -CH₂Cl or -CH₂OTs) Step1->Intermediate Step2 Nucleophilic Attack (e.g., R₂NH) Intermediate->Step2 Step 2 Product Substituted Product (e.g., -CH₂NR₂) Step2->Product

General workflow for nucleophilic substitution.

Application in Pharmaceutical Design: A Conceptual Framework

The derivatives of this compound are building blocks for a wide range of therapeutic agents. For example, similar structures have been investigated as Peroxisome Proliferator-Activated Receptor (PPAR) agonists for treating metabolic diseases.[12] In these molecules, the hydroxymethyl group, or a derivative thereof, can form a crucial hydrogen bond with key residues in the receptor's active site, such as Tyr473, enhancing potency.[12] Furthermore, this compound has been explicitly mentioned in the synthesis of pyridazine derivatives that act as activators of the Excitatory Amino Acid Transporter 2 (EAAT2), a target for neurological disorders.[6]

The workflow below illustrates conceptually how the transformations described above can be integrated into a drug discovery pipeline.

G BB This compound (Building Block) Ox Oxidation to Aldehyde BB->Ox Act Activation to -CH₂-LG BB->Act Est Esterification/ Etherification BB->Est Int1 Intermediate 1: -CHO Ox->Int1 Int2 Intermediate 2: -CH₂-LG Act->Int2 Int3 Intermediate 3: -CH₂-O-Linker Est->Int3 RedAm Reductive Amination Int1->RedAm NucSub Nucleophilic Substitution Int2->NucSub Link Linker Conjugation Int3->Link Scaffold1 Final Scaffold A (e.g., Amine Derivative) RedAm->Scaffold1 NucSub->Scaffold1 Scaffold2 Final Scaffold B (e.g., Ether/Ester Linker) Link->Scaffold2 SAR SAR Studies & Lead Optimization Scaffold1->SAR Scaffold2->SAR

Logical flow from building block to SAR studies.

Conclusion

This compound is a high-value, versatile building block for pharmaceutical research and development. Its straightforward synthesis and the predictable reactivity of its C2-hydroxymethyl group provide medicinal chemists with a reliable platform for generating molecular diversity. The fundamental transformations of oxidation, esterification/etherification, and nucleophilic substitution, as detailed in these protocols, open the door to a vast chemical space. By enabling the strategic introduction of various pharmacophoric elements and linker moieties, this compound will continue to be an important tool in the rational design and synthesis of the next generation of therapeutic agents.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.[13][14]
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.[2][15][16][17]
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.[1]
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.[4]
  • Synthetic approaches for oxazole derivatives: A review.
  • This compound | 130551-92-7. ChemicalBook.[6]
  • Synthesis and Structure-Activity Relationship Studies of Novel Oxazolyl- and Thiazolyl-Indoles and their Intermediates as Selective Antiproliferative Agents Against HL-60 Leukemia and C6 Glioma Cell Lines. PubMed.[19]
  • Structure activity relationship of synthesized compounds.
  • [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol. Vulcanchem.[12]
  • Application Notes and Protocols for the Esterification of 2-Oxocyclohexanecarboxylic Acid with Methanol. Benchchem.[7]
  • Nucleophilic heteroaromatic substitution. Derivatives of pyrrolo-[2,1-b]oxazole. Journal of the Chemical Society C: Organic (RSC Publishing).[20]
  • Fischer Esterific
  • Acid to Ester - Common Conditions. organic-chemistry.org.[9]
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.[21]
  • Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles from Versatile Templates: Application Notes and Protocols. Benchchem.[22]
  • 1,3-Oxazol-2-ylmethanol | C4H5NO2. PubChem.[5]
  • Making esters from alcohols and acids | Class experiment.
  • Two Mechanisms of Nucleophilic Substitution. YouTube.[23]
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.[24]
  • An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[25][26]
  • Nucleophilic Substitution (AQA A Level Chemistry): Revision Note. Save My Exams.[11]

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Application Note & Protocol Guide: Synthetic Transformations of 2-Oxazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Oxazolemethanol is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for the versatile reactivity of its primary alcohol and the inherent biological relevance of the oxazole scaffold.[1][2] This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols for key transformations of this compound. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and rationale for procedural choices. We will cover essential reactions including O-acylation, oxidation to the corresponding aldehyde, conversion to a reactive halide intermediate, and subsequent nucleophilic substitution, thereby unlocking a diverse array of downstream derivatives.

Introduction: The Chemical Versatility of this compound

The this compound molecule features a primary alcohol directly attached to the C2 position of an oxazole ring. This arrangement presents two primary sites for chemical modification: the nucleophilic hydroxyl group and the adjacent methylene bridge. The oxazole ring itself is a stable aromatic heterocycle found in numerous natural products and FDA-approved pharmaceuticals, valued for its ability to act as a bioisostere and engage in hydrogen bonding.[3]

The reactivity of the hydroxyl group is paramount, allowing for standard alcohol transformations. However, the true synthetic power of this scaffold is realized when the alcohol is converted into a suitable leaving group, transforming the methylene carbon into an electrophilic site for the introduction of a wide range of nucleophiles. This dual reactivity makes this compound a strategic starting material for generating libraries of complex molecules.

Core Synthetic Pathways & Experimental Protocols

This section details the primary synthetic routes starting from this compound. The following diagram illustrates the key transformations covered in this guide.

G cluster_0 Key Transformations of this compound start This compound ester 2-Oxazolylmethyl Ester (O-Acylation) start->ester Acyl Chloride, Base aldehyde 2-Oxazolecarboxaldehyde (Oxidation) start->aldehyde PCC or Swern Oxidation halide 2-(Chloromethyl)oxazole (Halogenation) start->halide SOCl₂ or Appel Reaction derivative 2-Substituted Methyl Oxazole Derivative (Nucleophilic Substitution) halide->derivative Nucleophile (e.g., NaN₃, NaCN, R₂NH) G cluster_1 Protecting Group Workflow ROH This compound (ROH) ROP Protected Alcohol (ROP) ROH->ROP Add Protecting Group (e.g., TBDMSCl) Reaction Reaction on Other Part of Molecule ROP->Reaction Deprotection Deprotection Reaction->Deprotection Add Deprotecting Agent (e.g., TBAF) Final Final Product with Free -OH Deprotection->Final

Sources

The Versatile Synthon: Application of 2-Oxazolemethanol in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow oxazole-containing molecules to bind effectively with a wide range of biological targets, leading to diverse therapeutic applications including anti-inflammatory, antimicrobial, and anticancer agents.[3] Among the various building blocks used to construct these vital heterocycles, 2-Oxazolemethanol stands out as a particularly versatile and strategic synthon.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the essential activation strategies that unlock its reactivity and showcase its application in forming key carbon-heteroatom and carbon-carbon bonds, culminating in the synthesis of complex bioactive molecules. The protocols and insights provided are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Part 1: The Principle of Activation: Unlocking the Reactivity of this compound

The synthetic power of this compound is rooted in the chemistry of its hydroxymethyl group. In its native state, the hydroxyl (-OH) group is a poor leaving group, rendering the molecule relatively inert to direct nucleophilic substitution. To harness its potential as an electrophilic building block, the hydroxyl group must first be converted into a more labile entity. This "activation" is the critical first step in nearly all synthetic pathways involving this reagent.

The primary strategies for activation involve converting the primary alcohol into a halide or a sulfonate ester (e.g., tosylate), both of which are excellent leaving groups. This transformation converts the benzylic-like carbon of the hydroxymethyl group into a potent electrophilic site, primed for reaction with a wide array of nucleophiles.

ActivationPathways cluster_main Activation of this compound start This compound (-CH₂OH) halide 2-(Halomethyl)oxazole (-CH₂X, X=Cl, Br) (Reactive Electrophile) start->halide PBr₃ or SOCl₂ (Halogenation) tosylate 2-(Tosyloxymethyl)oxazole (-CH₂OTs) (Reactive Electrophile) start->tosylate TsCl, Pyridine (Tosylation)

Figure 1: Key activation pathways for this compound.
Protocol 1: Activation via Bromination

This protocol details the conversion of a 2-(hydroxymethyl)oxazole derivative to its corresponding 2-(bromomethyl)oxazole, a highly reactive intermediate suitable for subsequent nucleophilic substitution reactions.[4]

Materials:

  • 2-(Hydroxymethyl)-4,5-diphenyloxazole

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon source

Procedure:

  • Dissolve 2-(hydroxymethyl)-4,5-diphenyloxazole (1.0 eq) in anhydrous diethyl ether in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of phosphorus tribromide (0.4 eq) in anhydrous diethyl ether dropwise via a dropping funnel, maintaining vigorous stirring.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 2-(bromomethyl)-4,5-diphenyloxazole, which can be used directly or purified by chromatography.

Protocol 2: General Procedure for Activation via Tosylation

This general protocol can be adapted for the tosylation of this compound, converting the alcohol into a tosylate, another excellent leaving group.[5]

Materials:

  • This compound derivative

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (Et₃N)

  • Deionized water and brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM (10 volumes) in a flask under an inert atmosphere and cool to 0°C.

  • Add pyridine or triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0°C for 4 hours. If TLC analysis shows incomplete reaction, allow the mixture to warm to room temperature and stir for another 2 hours.

  • Once the reaction is complete, dilute the mixture with water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water (2 x 10 volumes) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired tosylate.

Part 2: Synthetic Applications in Bioactive Heterocycle Construction

Once activated, 2-(halomethyl)- or 2-(tosyloxymethyl)oxazoles become powerful electrophilic scaffolds. They readily undergo Sₙ2 reactions with a diverse range of nucleophiles, enabling the facile construction of new C-N, C-S, C-O, and C-C bonds at the 2-position of the oxazole ring.[6]

Nucleophile ClassReagent ExampleResulting LinkageProduct ClassPotential Bioactivity
Amines Cyclohexylamine, AzideC-N2-(Aminoalkyl)oxazolesAnalgesic, Anti-inflammatory[6]
Thiols ThiophenolC-S2-(Alkylthiomethyl)oxazolesSynthetic Intermediates
Alkoxides Sodium EthoxideC-O2-(Alkoxymethyl)oxazolesSynthetic Intermediates
Enolates Diethyl MalonateC-CMalonic EstersNSAID Precursors (e.g., Oxaprozin)[4][6]
Phosphines TriphenylphosphineC-PPhosphonium SaltsWittig Reagents for C=C formation[6]
Cyanide Sodium CyanideC-C2-(Cyanomethyl)oxazolesVersatile Synthetic Intermediates[6]
Application Highlight: The Synthesis of Oxaprozin

A compelling demonstration of this methodology is the concise synthesis of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID).[4] The synthesis hinges on a classic malonic ester synthesis, where the activated 2-(bromomethyl)oxazole derivative serves as the key electrophile for C-C bond formation.

Oxaprozin_Workflow cluster_oxaprozin Oxaprozin Synthesis Workflow start 2-(Bromomethyl)- 4,5-diphenyloxazole intermediate Diethyl Ester Intermediate start->intermediate Alkylation malonate Diethyl Malonate + NaOEt hydrolysis Hydrolysis (NaOH) & Decarboxylation (Heat) product Oxaprozin hydrolysis->product

Figure 2: C-C bond formation in the synthesis of Oxaprozin.
Protocol 3: C-C Bond Formation via Malonate Alkylation

This protocol describes the key alkylation step in the synthesis of Oxaprozin, reacting the activated oxazole with the enolate of diethyl malonate.[4]

Materials:

  • 2-(Bromomethyl)-4,5-diphenyloxazole

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Absolute ethanol or Anhydrous THF

  • Standard workup reagents (water, diethyl ether, brine, anhydrous magnesium sulfate)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol. Alternatively, use sodium hydride (1.1 eq) in anhydrous THF.

  • To this base, add diethyl malonate (1.2 eq) dropwise at room temperature and stir for 15-20 minutes to ensure complete formation of the enolate.

  • Add a solution of 2-(bromomethyl)-4,5-diphenyloxazole (1.0 eq) in the corresponding solvent (ethanol or THF).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate to obtain the crude diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate.

  • This intermediate is then carried forward through hydrolysis (saponification) and decarboxylation steps to yield the final product, Oxaprozin.[4]

Conclusion

This compound is far more than a simple alcohol; it is a masked electrophile of immense synthetic potential. Through straightforward activation to its corresponding halo- or tosyloxymethyl derivatives, it becomes a robust and reliable building block for forging new bonds.[6] The ability to controllably introduce the pharmacologically significant oxazole moiety via C-N, C-S, and C-C bond formation makes it an invaluable tool for medicinal chemists. The successful and efficient synthesis of the NSAID Oxaprozin stands as a testament to the power and practicality of this approach, highlighting a clear pathway from a simple starting material to a complex, bioactive heterocyclic drug.[4]

References

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
  • Recent advance in oxazole-based medicinal chemistry. PubMed. [Link]
  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

Sources

Application Notes & Protocols: 2-Oxazolemethanol as a Ligand in Transition-Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of 2-Oxazolemethanol Ligands

In the ever-evolving landscape of transition-metal catalysis, the quest for novel ligands that offer unique reactivity, selectivity, and stability is paramount. While well-established ligand classes such as phosphines and N-heterocyclic carbenes dominate many applications, there is a growing interest in exploring underexplored ligand scaffolds. This guide focuses on one such promising, yet nascent, class of ligands: 2-oxazolemethanols and their derivatives.

Drawing upon the rich chemistry of the oxazole core, these ligands present a unique combination of electronic and steric properties. The nitrogen atom of the oxazole ring provides a primary coordination site, while the hydroxyl group of the methanol substituent offers a secondary site for metal interaction or functionalization. This bidentate potential, coupled with the chiral environment that can be readily introduced, positions this compound derivatives as compelling candidates for a range of catalytic transformations, particularly in asymmetric synthesis.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It will not only provide a theoretical framework for understanding the potential of these ligands but also offer practical, step-by-step protocols for their synthesis and application in a representative catalytic reaction.

The this compound Ligand Scaffold: A Structural and Electronic Overview

The core of a this compound ligand is the oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom. The key features that make this scaffold attractive for catalysis include:

  • N-Coordination: The lone pair of electrons on the nitrogen atom provides a strong coordination site for transition metals.

  • Secondary Functional Group: The hydroxyl group at the 2-position can act as a hemilabile coordinating group, participate in hydrogen bonding to orient substrates, or serve as a handle for further derivatization to tune the ligand's properties.

  • Electronic Properties: The oxazole ring is electron-deficient, which can influence the electronic environment of the metal center and, consequently, its catalytic activity.

  • Stereochemical Control: Chiral centers can be readily introduced, for instance, by using chiral amino alcohols in the synthesis of the oxazoline precursor, which is then oxidized to the oxazole. This allows for the creation of a chiral pocket around the metal center, enabling enantioselective transformations.

The coordination of a this compound derivative to a metal center can be envisioned as follows:

Figure 1: Bidentate coordination of a this compound ligand to a metal center.

Synthesis of this compound Ligands: A General Protocol

The synthesis of this compound ligands can be achieved through a variety of synthetic routes. A common and reliable method involves the cyclization of an α-acylamino ketone, a reaction known as the Robinson-Gabriel synthesis. The following protocol outlines a general procedure for the synthesis of a representative this compound ligand.

Protocol 1: Synthesis of (4,5-diphenyl-1,3-oxazol-2-yl)methanol

This protocol describes the synthesis of a simple, achiral this compound ligand. The principles can be adapted for the synthesis of chiral derivatives by starting with chiral precursors.

Materials:

  • Benzoin (2,2-dihydroxy-1,2-diphenylethanone)

  • Formamide

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoin (1.0 eq) in formamide (5.0 eq).

  • Cyclization: Slowly add concentrated sulfuric acid (1.0 eq) to the stirred solution. The reaction is exothermic, so the acid should be added carefully.

  • Heating: Heat the reaction mixture to 160 °C and maintain this temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (4,5-diphenyl-1,3-oxazol-2-yl)methanol.

G start Start: Benzoin & Formamide step1 Add conc. H2SO4 start->step1 step2 Heat to 160°C for 2h step1->step2 step3 Cool and quench with ice-water step2->step3 step4 Neutralize with NaHCO3 step3->step4 step5 Extract with DCM step4->step5 step6 Dry and concentrate step5->step6 step7 Purify by column chromatography step6->step7 end End: Pure Ligand step7->end

Figure 2: Workflow for the synthesis of (4,5-diphenyl-1,3-oxazol-2-yl)methanol.

Application in Asymmetric Catalysis: A Case Study in Friedel-Crafts Alkylation

While specific catalytic applications of this compound are not yet widely reported, we can extrapolate from the behavior of structurally similar oxazoline ligands. The asymmetric Friedel-Crafts alkylation is a powerful C-C bond-forming reaction, and oxazoline-based ligands have shown great success in this area.[1] The following is a proposed protocol for the application of a chiral this compound ligand in this reaction.

Protocol 2: Asymmetric Friedel-Crafts Alkylation of Indole with a Nitroalkene

This protocol is a model for evaluating the catalytic activity and enantioselectivity of a newly synthesized chiral this compound ligand.

Materials:

  • Chiral this compound ligand (e.g., a derivative synthesized from a chiral amino alcohol)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Indole

  • trans-β-Nitrostyrene

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral this compound ligand (0.11 mmol) and Cu(OTf)₂ (0.10 mmol) in anhydrous DCM (2.0 mL). Stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Reaction Mixture: To the catalyst solution, add indole (1.0 mmol).

  • Substrate Addition: Add a solution of trans-β-nitrostyrene (1.1 mmol) in anhydrous DCM (1.0 mL) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

G cluster_catalyst Catalyst Formation cluster_reaction Catalytic Cycle Ligand Ligand Catalyst Chiral Cu(II) Complex Ligand->Catalyst Cu_OTf2 Cu_OTf2 Cu_OTf2->Catalyst Coordination Coordination Catalyst->Coordination 1. Substrate Coordination Indole Indole Nitroalkene Nitroalkene Product Chiral Product Product->Catalyst Catalyst Regeneration Alkylation Alkylation Coordination->Alkylation 2. C-C Bond Formation Alkylation->Product 3. Product Release

Figure 3: Proposed catalytic cycle for the asymmetric Friedel-Crafts alkylation.

Performance and Optimization

The performance of a this compound ligand in a catalytic reaction will depend on several factors. The following table outlines key parameters and their potential impact on the reaction outcome.

ParameterEffect on ReactionOptimization Strategy
Ligand Structure The steric and electronic properties of the ligand are crucial for enantioselectivity and reactivity.Synthesize a library of ligands with varying substituents on the oxazole ring and the alcohol moiety.
Metal Salt The choice of metal and its counterion can significantly affect the Lewis acidity and catalytic activity of the complex.Screen different metal salts (e.g., Cu(I), Cu(II), Zn(II), etc.) and counterions (e.g., OTf⁻, SbF₆⁻, etc.).
Solvent The polarity and coordinating ability of the solvent can influence the stability of the catalyst and the reaction rate.Test a range of anhydrous solvents with varying polarities (e.g., DCM, toluene, THF).
Temperature Lowering the reaction temperature can often improve enantioselectivity, albeit at the cost of a longer reaction time.Run the reaction at different temperatures (e.g., room temperature, 0 °C, -20 °C) to find the optimal balance.

Conclusion and Future Outlook

This compound and its derivatives represent a promising class of ligands for transition-metal catalysis. Their straightforward synthesis, tunable steric and electronic properties, and potential for chirality make them attractive targets for further investigation. While the field is still in its early stages, the foundational principles of coordination chemistry and ligand design suggest that these scaffolds have the potential to unlock novel reactivity and selectivity in a variety of important chemical transformations. Future research in this area will likely focus on the synthesis of new chiral derivatives, the exploration of their coordination chemistry with a broader range of transition metals, and their application in a wider array of catalytic reactions, including cross-coupling, hydrogenation, and oxidation reactions.

References

  • Efficacy of 2,4-Dimethyl-2-oxazoline-4-methanol versus other chiral ligands. BenchChem.

Sources

"methods for the derivatization of the hydroxyl group in 2-Oxazolemethanol"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical Derivatization of the Hydroxyl Group in 2-Oxazolemethanol

For inquiries, contact: Senior Application Scientist Google Research & Development

Abstract

The this compound scaffold is a cornerstone in medicinal chemistry and drug development, frequently appearing in natural products and pharmacologically active molecules. The strategic modification of its primary hydroxyl group is a critical step in synthesizing derivatives with tailored physicochemical properties, creating prodrugs, or protecting the hydroxyl moiety during complex synthetic sequences. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key methods for the derivatization of the hydroxyl group in this compound. It covers fundamental reactions such as acylation, esterification, etherification, and silylation, offering detailed experimental protocols, mechanistic insights, and comparative data to inform methodological choices.

Introduction: The Significance of this compound Derivatization

The oxazole ring is a privileged heterocyclic motif due to its relative stability and its role as a bioisostere for ester and amide functionalities, enabling favorable interactions with biological targets. The hydroxymethyl group at the 2-position provides a versatile handle for chemical modification, allowing for the fine-tuning of properties such as solubility, lipophilicity, metabolic stability, and bioavailability.

Derivatization serves several key purposes:

  • Prodrug Synthesis: Ester or carbonate derivatives can be designed to be cleaved in vivo by metabolic enzymes, releasing the active parent drug.

  • Analogue Synthesis: Creating libraries of ether and ester analogues is a common strategy in structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • Protecting Group Chemistry: Temporarily masking the reactive hydroxyl group prevents unwanted side reactions during subsequent synthetic transformations. The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal.[1]

This document details four primary classes of derivatization, providing the foundational knowledge and practical protocols necessary for successful synthesis.

Acylation: Synthesis of Ester Derivatives

Acylation is one of the most direct and widely used methods for derivatizing alcohols. The reaction involves the treatment of this compound with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base to form an ester linkage. These reactions are typically high-yielding and proceed under mild conditions.[2][3]

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the hydroxyl oxygen of this compound attacks the electrophilic carbonyl carbon of the acylating agent. For acid chlorides, a base (e.g., pyridine or triethylamine) is used to neutralize the HCl byproduct. For less reactive acid anhydrides, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is often employed to accelerate the reaction.[2]

Protocol 2.1: Esterification using an Acid Chloride

This protocol describes a general procedure for the acylation of this compound with an acid chloride, using benzoyl chloride as an example.

Materials:

  • This compound

  • Benzoyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq).

  • Acylating Agent Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Protocol 2.2: Esterification using an Acid Anhydride with DMAP Catalysis

This protocol is suitable for acylation with acid anhydrides, using acetic anhydride as an example.

Materials:

  • This compound

  • Acetic Anhydride (Ac₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Catalyst and Reagent Addition: Add DMAP (0.1 eq) followed by acetic anhydride (1.5 eq).

  • Reaction Monitoring: Stir the mixture at room temperature for 3-6 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and water.

  • Isolation and Purification: Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue via column chromatography.

Diagram 1: General Acylation of this compound

Caption: Workflow for the acylation of this compound.

Table 1: Comparison of Acylating Agents
Acylating AgentCatalyst/BaseRelative ReactivityByproductKey Considerations
Acid Chloride (R-COCl)Stoichiometric Base (e.g., Pyridine, Et₃N)HighHClHighly reactive, may require low temperatures.
Acid Anhydride ((RCO)₂O)Catalytic DMAPModerateCarboxylic AcidLess moisture-sensitive than acid chlorides.
Carboxylic Acid (R-COOH)Coupling Agent (e.g., DCC, EDC)VariableUrea derivativeMild conditions, suitable for sensitive substrates.[4]

Ether Synthesis: Forming C-O-C Bonds

The synthesis of ethers from this compound expands the chemical space for SAR studies. The two most prominent methods are the Williamson ether synthesis, which is ideal for introducing simple alkyl groups, and the Mitsunobu reaction, which offers broader scope and milder conditions, particularly for aryl ethers.[5]

Protocol 3.1: Mitsunobu Reaction for Aryl Ether Synthesis

The Mitsunobu reaction allows for the condensation of a primary alcohol with a nucleophile (in this case, a phenol) under mild, neutral conditions using a combination of a phosphine and an azodicarboxylate.[5]

Materials:

  • This compound

  • A substituted Phenol (e.g., 4-nitrophenol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the phenol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue contains the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify directly by flash column chromatography on silica gel to isolate the desired aryl ether.

Diagram 2: Mitsunobu Reaction Pathway

Mitsunobu Oxazole This compound (R-OH) Intermediate2 Oxyphosphonium Salt Oxazole->Intermediate2 Phenol Phenol (ArOH) Product Aryl Ether (R-OAr) Phenol->Product SN2 Attack PPh3 PPh₃ Intermediate1 Betaine Intermediate PPh3->Intermediate1 DIAD DIAD DIAD->Intermediate1 Intermediate1->Intermediate2 proton transfer Intermediate2->Product Byproduct1 Ph₃P=O Intermediate2->Byproduct1 Byproduct2 DIAD-H₂ Product->Byproduct2

Caption: Key steps in the Mitsunobu ether synthesis.

Silylation: A Versatile Protection Strategy

Protecting the hydroxyl group as a silyl ether is a cornerstone of modern organic synthesis. Silyl ethers are easily formed, stable to a wide range of non-acidic and non-fluoride conditions, and can be selectively removed.[6] The choice of silyl group dictates the stability of the resulting ether, with steric bulk playing a key role.

Causality and Mechanistic Insight: The reaction involves the nucleophilic attack of the alcohol on the silicon atom of a silyl halide (e.g., R₃Si-Cl). A weak, non-nucleophilic base like imidazole or triethylamine is used to catalyze the reaction and scavenge the resulting acid (HCl).[6] The stability of silyl ethers generally follows the order: TMS < TES < TBS < TIPS < TBDPS.

Protocol 4.1: Formation of a tert-Butyldimethylsilyl (TBS) Ether

The TBS group is arguably the most common silyl protecting group due to its robust stability and straightforward removal.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl or TBS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Reagent Addition: Add imidazole (2.5 eq) followed by TBS-Cl (1.2 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with water and then brine to remove residual DMF and imidazole.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude silyl ether by flash column chromatography.

Deprotection: The TBS group is typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or under acidic conditions (e.g., acetic acid in THF/water).

Diagram 3: Silyl Ether Protection-Deprotection Cycle

Silylation A This compound (R-OH) B Silyl Ether (R-O-TBS) A->B + TBS-Cl, Imidazole B->A + TBAF or H⁺

Caption: Reversible protection of the hydroxyl group as a TBS ether.

Table 2: Common Silyl Protecting Groups for Alcohols
Silyl Group (Abbr.)Silylating ReagentRelative StabilityCommon Deprotection Conditions
Trimethylsilyl (TMS)TMS-Cl, HMDSLowMild acid (e.g., K₂CO₃ in MeOH)
Triethylsilyl (TES)TES-ClModerateMild acid, TBAF
tert-Butyldimethylsilyl (TBS)TBS-ClHighTBAF, CSA, HF-Pyridine
Triisopropylsilyl (TIPS)TIPS-ClVery HighTBAF (slower), HF-Pyridine
tert-Butyldiphenylsilyl (TBDPS)TBDPS-ClVery HighTBAF (slower), HF-Pyridine

Conclusion

The derivatization of the hydroxyl group on this compound is a fundamental task in the synthesis of novel chemical entities for pharmaceutical and materials science applications. This guide has outlined the core principles and provided validated protocols for the most common and effective transformations: acylation, etherification, and silylation. The choice of method depends critically on the overall synthetic goal. For prodrugs and SAR studies, stable ester and ether linkages are desired. For multi-step syntheses, the judicious selection of a silyl protecting group based on its orthogonal stability is paramount. By understanding the causality behind each reaction and adhering to robust experimental procedures, researchers can confidently and efficiently create a diverse range of valuable this compound derivatives.

References

  • Baran, P. S. (n.d.). Baran Group – Protecting Groups. Scripps Research. [Link]
  • Peesa, M., et al. (2002). 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles.
  • Wikipedia. (2023).
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
  • SynArchive. (n.d.). Protecting Groups List. [Link]
  • Reddy, G. S., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
  • Escrig-Doménech, A., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
  • Google Patents. (2000).
  • Beilstein Journal of Organic Chemistry. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. [Link]
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2019). Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl–Lithium Exchange–Trapping. [Link]
  • ResearchGate. (2008). Synthesis and mesomorphic properties of oxadiazole esters derived from (R)‐2‐octanol, (S)‐2‐n‐octyloxypropanol and (2S,3S)‐2‐chloro‐3‐methylpentanol. [Link]
  • Ariel University. (n.d.). Acylation of 5-phenyl-2-(fur-2-yl)oxazole. [Link]
  • ResearchGate. (2013).
  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]
  • Royal Society of Chemistry. (2021).
  • Master Organic Chemistry. (2022).
  • Organic Chemistry Portal. (n.d.).
  • Frontiers. (2022).
  • Semantic Scholar. (2013).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

Sources

Application Notes and Protocols for the Quantification of 2-Oxazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 2-Oxazolemethanol, a critical heterocyclic compound often encountered in pharmaceutical development and chemical synthesis. Accurate quantification of this analyte is essential for quality control, impurity profiling, and pharmacokinetic studies. This document outlines three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each section offers a deep dive into the methodology, explaining the scientific principles behind the experimental choices and providing step-by-step protocols. This guide is intended for researchers, scientists, and drug development professionals seeking reliable and reproducible methods for the quantification of this compound.

Introduction: The Significance of this compound Quantification

This compound is a five-membered heterocyclic compound containing both oxygen and nitrogen. The oxazole ring is a common structural motif in many biologically active molecules and natural products.[1][2] As a functionalized oxazole, this compound can serve as a key starting material or intermediate in the synthesis of more complex pharmaceutical compounds. Its presence, even in trace amounts, can be indicative of a particular synthetic route or a potential degradation product. Therefore, the ability to accurately and precisely quantify this compound is paramount in ensuring the safety, efficacy, and quality of pharmaceutical products.[3]

The selection of an appropriate analytical technique is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis (e.g., routine quality control versus metabolic profiling).[4] This guide presents a comparative overview of three widely adopted analytical methods, providing the necessary protocols to implement them effectively in a laboratory setting.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a cornerstone technique in pharmaceutical analysis, offering high-resolution separation of compounds in a mixture.[5] For the quantification of this compound, a reversed-phase HPLC method is particularly suitable. The analyte is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. Quantification is achieved by measuring the absorbance of UV light at a specific wavelength where this compound exhibits maximum absorbance.[4]

Causality of Experimental Choices:

  • Column: A C18 reversed-phase column is selected for its versatility and proven efficacy in separating small, moderately polar organic molecules like this compound.[6]

  • Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency. The addition of a small amount of acid, such as phosphoric acid, helps to ensure consistent peak shape and retention time by suppressing the ionization of any residual silanol groups on the stationary phase.[6]

  • Detector: A UV detector is chosen for its simplicity, robustness, and cost-effectiveness. This compound is expected to have a UV chromophore, making this detection method suitable for quantification at moderate concentrations.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_std Prepare Stock & Working Standards inject Inject Sample/Standard (10 µL) prep_std->inject prep_sample Dissolve & Filter Sample prep_sample->inject hplc_system Equilibrate C18 Column hplc_system->inject separate Isocratic Elution inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

2. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Standard LC system with UV Detector
Column C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (typically in the range of 210-280 nm)

3. Preparation of Solutions:

  • Mobile Phase: To prepare 1 L of the mobile phase, combine 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Add 1 mL of phosphoric acid and mix thoroughly. Degas the solution for at least 15 minutes.[6]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7][8][9]

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[10][11] This technique is particularly advantageous for quantifying low levels of this compound in complex matrices, such as biological fluids.[12] The analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.[13]

Causality of Experimental Choices:

  • Ionization Source: ESI is a soft ionization technique well-suited for polar molecules like this compound, minimizing in-source fragmentation and maximizing the abundance of the molecular ion.[13]

  • Tandem Mass Spectrometry (MS/MS): The use of MS/MS significantly enhances selectivity compared to single quadrupole MS, as quantification is based on a specific fragmentation pathway (precursor ion → product ion), reducing the likelihood of interference from co-eluting compounds.[10]

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response, leading to more accurate and precise quantification.[14]

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis prep_sample Sample Extraction (e.g., SPE, LLE) add_is Add Internal Standard prep_sample->add_is reconstitute Reconstitute in Mobile Phase add_is->reconstitute inject Inject Sample reconstitute->inject lc_sep UPLC/HPLC Separation inject->lc_sep esi Electrospray Ionization (ESI) lc_sep->esi msms Tandem MS (MRM Mode) esi->msms integrate Integrate Analyte & IS Peaks msms->integrate calibrate Generate Calibration Curve (Analyte/IS Ratio) integrate->calibrate quantify Calculate Concentration calibrate->quantify

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • This compound reference standard (≥99% purity)

  • Stable isotope-labeled this compound (e.g., d3-2-Oxazolemethanol) as an internal standard (IS)

  • Acetonitrile and Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Instrumentation and Conditions:

ParameterCondition
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation (e.g., 5-95% B over 5 minutes)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be optimized by infusing the analyte and IS. Example: Precursor Ion [M+H]⁺ → Product Ion

3. Preparation of Solutions:

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate amounts of the this compound working solution into the sample matrix. A fixed concentration of the internal standard is added to all standards and samples.

  • Sample Preparation: The sample preparation method will depend on the matrix. For biological samples, protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) may be necessary to remove interferences.

4. Method Validation Summary: LC-MS/MS methods are capable of achieving very low limits of quantification.[15]

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 85.0 - 115.0% (at LLOQ), 80.0 - 120.0% (other concentrations)
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
Limit of Quantification (LOQ) pg/mL to ng/mL range

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[16] this compound, being a relatively small molecule, may be amenable to GC analysis. The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected. Quantification is often performed in selected ion monitoring (SIM) mode for enhanced sensitivity.[17]

Causality of Experimental Choices:

  • Derivatization: For compounds with active hydrogens (like the hydroxyl group in this compound), derivatization (e.g., silylation) may be necessary to improve thermal stability, enhance volatility, and produce a more characteristic mass spectrum.

  • Electron Ionization (EI): EI is a high-energy ionization technique that produces extensive fragmentation. While this can make the molecular ion difficult to observe, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for compound identification.[18]

  • Capillary Column: A mid-polarity column (e.g., DB-5ms) is a good starting point for the analysis of a moderately polar compound like this compound.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis extract Extract Analyte into Organic Solvent derivatize Derivatization (Optional) extract->derivatize add_is Add Internal Standard derivatize->add_is inject Inject into GC Inlet add_is->inject gc_sep Separation on Capillary Column inject->gc_sep ei_ionize Electron Ionization (EI) gc_sep->ei_ionize ms_detect MS Detection (SIM/Scan Mode) ei_ionize->ms_detect integrate Integrate Characteristic Ion Peaks ms_detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Determine Concentration calibrate->quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Detailed Protocol: GC-MS

1. Materials and Reagents:

  • This compound reference standard (≥99% purity)

  • Suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound or a compound with similar chemical properties)

  • High-purity organic solvents (e.g., dichloromethane, ethyl acetate)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS), if required

2. Instrumentation and Conditions:

ParameterCondition
GC System Gas chromatograph with a mass selective detector
Column e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split
Oven Program Optimized for separation (e.g., 80°C hold 1 min, ramp 10°C/min to 280°C, hold 5 min)
Carrier Gas Helium at a constant flow rate
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (for identification) and Selected Ion Monitoring (SIM) for quantification

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare in a volatile organic solvent like ethyl acetate.

  • Working Standard Solutions: Prepare by serial dilution of the stock solution.

  • Sample Preparation: Extract the analyte from the sample matrix into a suitable organic solvent. Concentrate the extract if necessary. If derivatization is required, evaporate the solvent and add the derivatizing agent, then heat as required to complete the reaction.

4. Method Validation Summary: GC-MS offers excellent selectivity and good sensitivity for volatile analytes.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 90.0 - 110.0%
Precision (% RSD) ≤ 10.0%
Limit of Quantification (LOQ) ng/mL range

Conclusion and Method Selection

The choice of analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control and analysis of relatively high concentration samples where the matrix is not overly complex.[6]

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices, such as in pharmacokinetic or metabolism studies.[10][11][15]

  • GC-MS is a viable alternative for volatile and thermally stable compounds, providing excellent selectivity and sensitivity. It may be particularly useful for impurity profiling where volatile organic impurities are of concern.[16][17]

Each of these methods, when properly validated, can provide accurate and reliable data for the quantification of this compound, supporting critical decisions throughout the drug development and manufacturing lifecycle.[3][8][19]

References

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
  • Validation of Impurity Methods, Part II.LCGC North America.
  • Application of LCMS in small-molecule drug development.New Food Magazine.
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Application Notes and Protocols for the Scale-Up Synthesis of 2-Oxazolemethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Oxazolemethanol Derivatives in Drug Discovery

The oxazole scaffold is a privileged five-membered heterocycle, integral to a multitude of biologically active molecules and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets have cemented its role in medicinal chemistry. Among the diverse array of oxazole derivatives, this compound and its elaborated forms are of particular strategic importance. The hydroxymethyl group at the 2-position serves as a versatile synthetic handle, allowing for the facile introduction of a wide range of functional groups, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the critical considerations for the scale-up synthesis of this compound and its derivatives. Moving from bench-scale synthesis to pilot-plant and manufacturing scales presents a unique set of challenges that require a thorough understanding of process chemistry, safety, and engineering principles. This document will explore various synthetic strategies, from classical approaches to modern continuous-flow technologies, offering detailed protocols and a critical evaluation of their respective merits and demerits in the context of large-scale production.

Synthetic Strategies for the this compound Core: A Comparative Analysis

The selection of a synthetic route for the large-scale production of this compound is a critical decision that profoundly impacts the economic viability, safety, and environmental footprint of the overall process. Here, we compare two primary strategies: the functional group manipulation of a pre-formed oxazole and the de novo construction of the oxazole ring from acyclic precursors.

Route 1: Reduction of 2-Oxazolecarbaldehyde

This is a straightforward and commonly employed method at the laboratory scale, involving the reduction of a commercially available or readily synthesized 2-oxazolecarbaldehyde.

Reaction Scheme:

Key Considerations for Scale-Up:

  • Choice of Reducing Agent: While various reducing agents can effect this transformation, sodium borohydride (NaBH₄) is often preferred for large-scale operations over more hazardous hydrides like lithium aluminum hydride (LiAlH₄) due to its lower cost, milder reactivity, and greater operational safety.[1] However, the reaction of NaBH₄ with protic solvents is exothermic and generates hydrogen gas, which requires careful management at scale to mitigate thermal runaway and flammability risks.[2][3]

  • Thermal Management: The reduction of aldehydes is an exothermic process. On a large scale, efficient heat dissipation is crucial to prevent temperature spikes that can lead to side reactions and compromise product purity and safety. The use of jacketed reactors with precise temperature control is essential.[4][5]

  • Reagent Addition Strategy: The rate of addition of the reducing agent must be carefully controlled to manage the exotherm and the rate of hydrogen evolution. Slow, subsurface addition is often preferred in large reactors to ensure rapid mixing and prevent localized high concentrations of the reagent.

  • Work-up and Purification: this compound is a polar compound, which can present challenges during extractive work-up and isolation on a large scale. Emulsion formation is a common issue that needs to be addressed through careful solvent selection and pH adjustment. Purification of the final product on a multi-kilogram scale is typically achieved through crystallization or distillation, which requires optimization to maximize yield and purity. For highly polar derivatives that are difficult to crystallize, specialized chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with polar-modified stationary phases may be necessary, although these are less ideal for large-scale manufacturing due to cost and solvent consumption.[6][7][8]

Route 2: De Novo Synthesis from Acyclic Precursors

Building the oxazole ring from simple, inexpensive starting materials can be a more economically viable strategy for large-scale production, avoiding the potentially costly synthesis of a pre-functionalized oxazole. A plausible and convergent approach involves the condensation of an aminoacetaldehyde equivalent with a glycolic acid derivative.

Reaction Scheme (Conceptual):

Key Considerations for Scale-Up:

  • Starting Material Availability and Cost: Glycolic acid and aminoacetaldehyde dimethyl acetal are readily available and relatively inexpensive bulk chemicals, making this a potentially cost-effective route.[9]

  • Reaction Conditions: The cyclization and dehydration step to form the oxazole ring typically requires acidic conditions and elevated temperatures. The choice of acid catalyst and solvent is critical to achieving high yields and minimizing side reactions.

  • Water Removal: The formation of the oxazole ring is a dehydration reaction. On a large scale, the efficient removal of water is necessary to drive the reaction to completion. This can be achieved through azeotropic distillation with a suitable solvent.

  • Process Intensification with Continuous Flow: This type of condensation reaction is often well-suited for continuous flow processing. Flow chemistry offers significant advantages in terms of heat and mass transfer, precise control over reaction time and temperature, and enhanced safety, particularly for exothermic reactions.[10][11]

Comparative Analysis of Synthetic Routes
Parameter Route 1: Aldehyde Reduction Route 2: De Novo Synthesis
Convergence LinearConvergent
Starting Materials 2-Oxazolecarbaldehyde (potentially expensive)Glycolic acid, Aminoacetaldehyde acetal (inexpensive)
Key Challenges Exotherm and H₂ management, purification of polar productOptimization of cyclization conditions, water removal at scale
Scalability Moderate, with careful process safety controlsPotentially high, especially with continuous flow technology
Cost-Effectiveness May be higher due to starting material costPotentially more cost-effective for large volumes

Detailed Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of this compound via Sodium Borohydride Reduction (Batch Process)

This protocol is a representative procedure for the reduction of 2-oxazolecarbaldehyde and should be adapted and optimized based on specific equipment and safety assessments.

Materials:

Material CAS Number Quantity Molar Eq.
2-Oxazolecarbaldehyde65373-52-61.00 kg1.0
Methanol67-56-110 L-
Sodium Borohydride (NaBH₄)16940-66-20.23 kg0.6
Ammonium Chloride (sat. aq. soln.)12125-02-95 L-
Ethyl Acetate141-78-620 L-
Brine (sat. aq. soln.)7647-14-55 L-
Anhydrous Sodium Sulfate7757-82-61 kg-

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel or pump for controlled addition.

  • Cooling system for the reactor jacket.

  • Large-scale rotary evaporator.

  • Extraction vessel.

Procedure:

  • Reaction Setup: Charge the 20 L jacketed reactor with 2-oxazolecarbaldehyde (1.00 kg) and methanol (10 L).

  • Cooling: Cool the solution to 0-5 °C with stirring under a nitrogen atmosphere.

  • Reagent Addition: Slowly add sodium borohydride (0.23 kg) portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no ignition sources.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Slowly and carefully add saturated aqueous ammonium chloride solution (5 L) to the reaction mixture, maintaining the temperature below 20 °C.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Transfer the aqueous residue to an extraction vessel and extract with ethyl acetate (3 x 5 L).

  • Washing: Combine the organic layers and wash with brine (5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Conceptual Continuous Flow Synthesis of this compound

This protocol outlines a conceptual continuous flow process for the de novo synthesis of this compound. The specific parameters (residence time, temperature, stoichiometry) would require experimental optimization.

Equipment:

  • Multiple pumps for reagent delivery.

  • T-mixer for reagent mixing.

  • Heated reactor coils (e.g., PFA tubing).

  • Back-pressure regulator.

  • In-line purification module (e.g., liquid-liquid extraction).

  • Collection vessel.

Procedure:

  • Stream 1: A solution of glycolic acid and a suitable acid catalyst in a high-boiling solvent (e.g., toluene).

  • Stream 2: A solution of aminoacetaldehyde dimethyl acetal in the same solvent.

  • Mixing and Reaction: The two streams are pumped at controlled flow rates into a T-mixer and then into a heated reactor coil maintained at a temperature sufficient to promote cyclization and dehydration (e.g., 120-150 °C). The back-pressure regulator is used to maintain the solvent in the liquid phase.

  • In-line Work-up: The product stream is cooled and mixed with an aqueous base solution in a liquid-liquid extractor to neutralize the acid catalyst and remove water-soluble byproducts.

  • Solvent Exchange and Purification: The organic phase containing the product is continuously separated and can be directed to a solvent-swapping unit and then a crystallization or distillation unit for final purification.

Functionalization of this compound at Scale: Esterification and Etherification

The hydroxyl group of this compound is a key site for further molecular elaboration. The scale-up of these functionalization reactions requires careful consideration of the chosen reagents and reaction conditions.

Esterification

Reaction Scheme:

Scale-Up Considerations:

  • Fischer Esterification: While simple, the acid-catalyzed reaction with a carboxylic acid is an equilibrium process.[12] On a large scale, driving the reaction to completion requires the removal of water, typically through azeotropic distillation using a Dean-Stark apparatus.

  • Acyl Chlorides/Anhydrides: These more reactive reagents drive the reaction to completion but produce stoichiometric amounts of acidic byproducts (HCl or a carboxylic acid) that must be neutralized, complicating the work-up and potentially leading to salt waste streams. The addition of the acylating agent is often exothermic and requires careful control.

  • Microwave-Assisted Esterification: For smaller, high-value batches, microwave-assisted synthesis can dramatically reduce reaction times.[13] However, scaling up microwave reactions beyond the kilogram scale can be challenging.

Etherification (Williamson Ether Synthesis)

Reaction Scheme:

Scale-Up Considerations:

  • Base Selection: Strong bases like sodium hydride (NaH) are commonly used but pose significant safety risks on a large scale due to their flammability and the evolution of hydrogen gas. Alternative, less hazardous bases such as potassium carbonate or cesium carbonate in a polar aprotic solvent may be suitable, although they may require higher temperatures and longer reaction times.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are often used but can be difficult to remove completely at scale. Greener solvent alternatives should be considered where possible.

  • Phase-Transfer Catalysis: For reactions with inorganic bases, a phase-transfer catalyst can be employed to improve reaction rates and avoid the need for harsh, anhydrous conditions.

Visualization of Synthetic Workflows

Batch Synthesis of this compound

G cluster_prep Reaction Preparation cluster_reaction Reduction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Charge Reactor: 2-Oxazolecarbaldehyde, Methanol prep2 Cool to 0-5 °C prep1->prep2 react1 Slow Addition of NaBH₄ (T < 10 °C) prep2->react1 react2 Monitor by HPLC/TLC react1->react2 workup1 Quench with aq. NH₄Cl react2->workup1 workup2 Concentrate (remove MeOH) workup1->workup2 workup3 Extract with Ethyl Acetate workup2->workup3 workup4 Wash with Brine workup3->workup4 workup5 Dry and Concentrate workup4->workup5 purify1 Vacuum Distillation or Recrystallization workup5->purify1 purify2 Pure this compound purify1->purify2

Caption: Workflow for the batch synthesis of this compound.

Conceptual Continuous Flow De Novo Synthesis

G cluster_reagents Reagent Streams reagent1 Glycolic Acid + Catalyst in Toluene mixer T-Mixer reagent1->mixer reagent2 Aminoacetaldehyde Acetal in Toluene reagent2->mixer reactor Heated Reactor Coil (120-150 °C) mixer->reactor extractor Liquid-Liquid Extractor reactor->extractor purification Purification Module (Distillation/Crystallization) extractor->purification product Pure this compound purification->product

Caption: Conceptual workflow for the continuous de novo synthesis of this compound.

Conclusion and Future Outlook

The scale-up synthesis of this compound and its derivatives is a multifaceted challenge that requires a holistic approach, integrating synthetic chemistry, process safety, and chemical engineering. While the reduction of 2-oxazolecarbaldehyde offers a direct route, its scalability is contingent on the careful management of exotherms and hydrogen evolution. For large-scale, cost-effective manufacturing, de novo syntheses from simple acyclic precursors, particularly when implemented in continuous flow reactors, present a promising and more sustainable alternative. The choice of the optimal synthetic strategy will ultimately depend on a thorough evaluation of factors such as production volume, cost of goods, and available infrastructure. As the demand for novel oxazole-based therapeutics continues to grow, the development of robust, safe, and efficient scalable syntheses for key building blocks like this compound will remain a critical enabler of innovation in the pharmaceutical industry.

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Application Notes & Protocols: Leveraging 2-Oxazolemethanol for the Synthesis of Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The field of biomedical materials is in constant pursuit of next-generation polymers that offer enhanced biocompatibility, tunable properties, and versatile functionality. Poly(2-oxazoline)s (PAOx) have emerged as a leading class of polymers, often positioned as a superior alternative to poly(ethylene glycol) (PEG) due to their high stability, low immunogenicity, and exceptional tailorability.[1][2] This document provides a comprehensive guide to the use of 2-Oxazolemethanol as a foundational building block for creating novel, "super-hydrophilic" and highly functional materials. We detail the strategic pathway, from monomer synthesis to polymerization and final application, for developing poly(2-hydroxymethyl-2-oxazoline) (PHOMeOx), a polymer with significant potential in antifouling coatings, drug delivery systems, and tissue engineering.[3]

Introduction: The Promise and Challenge of this compound

Poly(2-oxazoline)s are synthesized via cationic ring-opening polymerization (CROP), a robust and living polymerization technique that allows for precise control over molecular weight, architecture, and end-group functionality.[2][4] The versatility of PAOx stems from the wide variety of substituents that can be placed at the 2-position of the oxazoline monomer, which dictates the final properties of the polymer.[5]

This compound presents itself as an ideal candidate for creating highly hydrophilic and functional polymers due to its pendant hydroxyl group. This group offers a site for further modification or can impart desirable properties like enhanced water solubility. However, this very functionality poses a significant synthetic challenge. The nucleophilic nature of the hydroxyl group is incompatible with the electrophilic CROP mechanism, as it can act as a terminating agent, prematurely halting the polymerization process.[6]

The solution lies in a well-established "protect-polymerize-deprotect" strategy. By masking the hydroxyl group with a protective group (e.g., an acetate), we can create a stable monomer that readily undergoes CROP. Subsequent removal of the protective group yields the desired poly(2-hydroxymethyl-2-oxazoline) (PHOMeOx), a polymer endowed with a high density of hydroxyl functionalities.[3] This guide provides the detailed protocols to navigate this synthetic pathway.

Part 1: Monomer Synthesis and Protection

The successful development of PHOMeOx-based materials begins with the synthesis and purification of a protected monomer. The following protocols detail the synthesis of this compound and its subsequent protection to form 2-acetoxymethyl-2-oxazoline, the key precursor for polymerization.

Protocol 1.1: Synthesis of this compound

This protocol describes the reduction of a commercially available aldehyde to the corresponding alcohol.

Rationale: The reduction of an aldehyde using a mild reducing agent like sodium borohydride is a high-yielding and straightforward method to produce the primary alcohol, this compound. The reaction is typically performed at a low temperature to control reactivity and minimize side reactions.[7]

Materials:

  • Oxazole-2-carbaldehyde

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (100-200 mesh)

  • Petroleum ether

Procedure:

  • Dissolve oxazole-2-carbaldehyde (e.g., 9.28 mmol) in methanol (25 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 to 1.2 equivalents, e.g., 11.14 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully adding deionized water (25 mL).

  • Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with a saturated brine solution (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.[7]

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 50:50 v/v) to yield pure this compound.[7]

Protocol 1.2: Protection of this compound to 2-Acetoxymethyl-2-Oxazoline

This protocol masks the hydroxyl group, rendering the monomer suitable for CROP.

Rationale: Acetyl protection is a common and robust method for protecting alcohols. The resulting ester is stable under the conditions of cationic polymerization but can be readily cleaved later under mild hydrolytic conditions. This strategy is essential for producing the target polymer.[3]

Materials:

  • This compound

  • Pyridine or Triethylamine (as a base)

  • Acetyl chloride or Acetic anhydride

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.2 equivalents) to the solution.

  • Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction for completion by TLC.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and deionized water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting 2-acetoxymethyl-2-oxazoline monomer by distillation under reduced pressure or column chromatography.

Monomer_Synthesis_Workflow A Oxazole-2-carbaldehyde B This compound A->B Reduction (NaBH₄, MeOH) C 2-Acetoxymethyl-2-Oxazoline (Polymerizable Monomer) B->C Protection (Acetyl Chloride, Base)

Caption: Workflow for the synthesis of the protected monomer.

Part 2: Cationic Ring-Opening Polymerization (CROP)

With the protected monomer in hand, the next stage is to perform the polymerization. CROP is a living polymerization technique, which enables the synthesis of well-defined polymers with low polydispersity and controlled molecular weights.[8]

Protocol 2.1: CROP of 2-Acetoxymethyl-2-Oxazoline

Rationale: The CROP of 2-substituted-2-oxazolines is typically initiated by an electrophilic species, such as methyl tosylate (MeOTs) or methyl triflate (MeOTf). The polymerization proceeds via a mechanism involving an oxazolinium cationic propagating species. The living nature of this process allows for the creation of block copolymers by sequential monomer addition. The reaction is terminated by the addition of a nucleophile, such as water or an amine.[6][8]

Materials:

  • 2-Acetoxymethyl-2-Oxazoline (monomer, freshly distilled)

  • Acetonitrile (anhydrous, polymerization grade)

  • Methyl tosylate (MeOTs) or Methyl triflate (MeOTf) (initiator)

  • Terminating agent (e.g., deionized water, piperidine)

  • Methanol

  • Diethyl ether (for precipitation)

Procedure:

  • Under an inert atmosphere, add the purified 2-acetoxymethyl-2-oxazoline monomer to a flame-dried Schlenk flask.

  • Add anhydrous acetonitrile via syringe. The monomer concentration is typically between 1-4 M.

  • Heat the solution to the desired polymerization temperature (e.g., 80-110 °C).

  • Add the initiator (e.g., MeOTs) via syringe to start the polymerization. The monomer-to-initiator ratio will determine the target degree of polymerization.

  • Allow the polymerization to proceed for the required time (can range from a few hours to over 24 hours). Monitor monomer conversion by taking aliquots and analyzing via ¹H NMR or GC.

  • Once the desired conversion is reached, terminate the reaction. For a hydroxyl end-group, add a small amount of deionized water and stir at the reaction temperature for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a large volume of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer, poly(2-acetoxymethyl-2-oxazoline) (PAcOMeOx), by filtration or centrifugation.

  • Wash the polymer with fresh diethyl ether and dry under vacuum until a constant weight is achieved.

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I⁺) Active_Center Active Center (I-M⁺) Initiator->Active_Center Monomer Monomer (M) Monomer->Active_Center Propagating_Chain Propagating Chain (I-Mₙ⁺) Active_Center->Propagating_Chain Chain Growth Longer_Chain Longer Chain (I-Mₙ₊₁⁺) Propagating_Chain->Longer_Chain New_Monomer Monomer (M) New_Monomer->Longer_Chain Final_Chain Living Polymer (I-Mₓ⁺) Longer_Chain->Final_Chain ... Dead_Polymer Final Polymer (I-Mₓ-Nu) Final_Chain->Dead_Polymer Terminator Terminator (Nu⁻) Terminator->Dead_Polymer

Caption: The three key stages of cationic ring-opening polymerization.

Part 3: Post-Polymerization Deprotection

The final chemical step is to unmask the hydroxyl groups to yield the functional polymer.

Protocol 3.1: Hydrolysis of PAcOMeOx to PHOMeOx

Rationale: Acid- or base-catalyzed hydrolysis effectively cleaves the acetate ester groups along the polymer side chains, revealing the desired hydroxyl functionalities. This transformation converts the relatively hydrophobic PAcOMeOx into the "super-hydrophilic" PHOMeOx.[3]

Materials:

  • Poly(2-acetoxymethyl-2-oxazoline) (PAcOMeOx)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution

  • Deionized water

  • Dialysis tubing (with appropriate molecular weight cut-off)

Procedure:

  • Dissolve the PAcOMeOx polymer in deionized water.

  • Add a catalytic amount of HCl (for acidic hydrolysis) or a stoichiometric amount of NaOH (for basic hydrolysis).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete.

  • Monitor the reaction by ¹H NMR, looking for the disappearance of the acetyl methyl peak (~2.1 ppm) and changes in the backbone proton signals.

  • Neutralize the solution.

  • Purify the final polymer, poly(2-hydroxymethyl-2-oxazoline) (PHOMeOx), by dialysis against deionized water for 2-3 days to remove salts and any small molecule impurities.

  • Lyophilize (freeze-dry) the purified polymer solution to obtain PHOMeOx as a white, fluffy solid.

Part 4: Material Characterization

Thorough characterization is essential to validate the synthesis at each stage and to understand the properties of the final material.

Technique Purpose Expected Observations
¹H NMR Spectroscopy Confirm chemical structure and purity of monomers and polymers. Monitor reaction conversion and deprotection.Monomer: Appearance/disappearance of characteristic peaks. Polymerization: Broadening of peaks, appearance of polymer backbone signals. Deprotection: Disappearance of acetate peak (~2.1 ppm).
Size Exclusion Chromatography (SEC/GPC) Determine number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).A narrow, monomodal distribution with PDI values typically between 1.1 and 1.3, confirming a controlled, living polymerization.[1]
FTIR Spectroscopy Identify functional groups.PAcOMeOx: Presence of a strong ester carbonyl (C=O) stretch (~1740 cm⁻¹). PHOMeOx: Disappearance of the ester C=O peak and appearance of a broad hydroxyl (O-H) stretch (~3400 cm⁻¹).
Differential Scanning Calorimetry (DSC) Measure thermal transitions, such as the glass transition temperature (Tg).Provides information on the polymer's amorphous or crystalline nature and its thermal stability.[9]
Contact Angle Goniometry Assess surface wettability and hydrophilicity.A significant decrease in the water contact angle on a surface coated with PHOMeOx compared to PAcOMeOx, confirming the "super-hydrophilic" nature.[3]

Part 5: Applications of PHOMeOx-Based Materials

The unique properties of PHOMeOx make it a highly attractive material for advanced biomedical applications. Its high density of hydroxyl groups renders it extremely water-soluble and provides strong resistance to non-specific protein adsorption, a critical feature for any material intended for biological environments.[3]

  • Antifouling Surfaces: When grafted onto surfaces of medical implants, biosensors, or marine equipment, PHOMeOx can form a dense, hydrated layer that physically and energetically repels the adhesion of proteins, bacteria, and other fouling agents.[3][10] This "stealth" property can significantly improve device biocompatibility and longevity.

  • Drug Delivery Vehicles: PHOMeOx can be used to form the hydrophilic corona of micelles or nanoparticles designed for drug delivery. This hydrophilic shell stabilizes the nanoparticle in circulation, prevents its recognition by the immune system, and can prolong its half-life in the bloodstream, allowing for more effective targeting of diseased tissues.[1][2]

  • Advanced Hydrogels: The pendant hydroxyl groups are excellent handles for chemical crosslinking. PHOMeOx can be used to form highly biocompatible and water-absorbent hydrogels. These hydrogels can be engineered for applications in tissue engineering scaffolds, wound dressings, and as matrices for the controlled release of therapeutic agents.[11]

Applications Structure Poly(2-hydroxymethyl-2-oxazoline) (PHOMeOx) Prop1 "Super-Hydrophilic" Structure->Prop1 Prop2 High Density of -OH Groups Structure->Prop2 Prop3 Biocompatible / "Stealth" Structure->Prop3 App1 Antifouling Coatings Prop1->App1  Resists Protein Adsorption App2 Drug Delivery Systems Prop1->App2 App3 Tissue Engineering Hydrogels Prop1->App3 Prop2->App3  Enables Crosslinking Prop3->App1 Prop3->App2  Evades Immune System

Caption: Relationship between PHOMeOx structure, properties, and applications.

References

  • Wasyliszyn, B., et al. (2022). Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists. Pharmaceuticals, 15(11), 1369. [Link]
  • Verbraeken, B., et al. (2017). Poly(2-oxazoline) macromonomers as building blocks for functional and biocompatible polymer architectures. Polym. Chem., 8, 3715-3732. [Link]
  • Celebi, O. (2013). Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers.
  • Hvizdos, P., et al. (2024). Poly(2-isopropenyl-2-oxazoline)
  • Kessel, E., et al. (2013). Poly(2-oxazoline)s as Polymer Therapeutics. Macromolecular bioscience, 13(10), 10.1002/mabi.201300226. [Link]
  • Wiesbrock, F., et al. (2013). Design Strategies for Functionalized Poly(2-oxazoline)s and Derived Materials. Polymers, 5(3), 956-1011. [Link]
  • Wiesbrock, F., et al. (2013). Design Strategies for Functionalized Poly(2-Oxazoline)
  • Kempe, K., et al. (2009). Synthesis and characterization of a series of diverse poly(2-oxazoline)s. Journal of Polymer Science Part A: Polymer Chemistry, 47(15), 3829-3838. [Link]
  • Kempe, K., et al. (2009). Synthesis and Characterization of a Series of Diverse Poly(2-oxazoline)s. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
  • Zhang, L., et al. (2015). Preparation and characterizations of poly(2-methyl-2-oxazoline) based antifouling coating by thermally induced immobilization. RSC Advances, 5, 23078-23086. [Link]
  • Van Driessche, V., et al. (2024). Poly(2-Hydroxymethyl-2-Oxazoline) as Super-Hydrophilic Antifouling Polymer.

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Application Notes & Protocols: Strategic Protection of the 2-Oxazolemethanol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenges of the 2-Oxazolemethanol Scaffold

The this compound scaffold is a privileged structural motif in medicinal chemistry and drug development, appearing in a diverse array of biologically active molecules. The primary alcohol functionality at the 2-position serves as a critical handle for synthetic elaboration, allowing for the introduction of various pharmacophoric groups. However, the inherent reactivity of this hydroxyl group, coupled with the unique electronic nature of the oxazole ring, necessitates a carefully considered protecting group strategy to achieve successful and efficient synthetic outcomes.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of protecting group strategies tailored for the this compound core. We will delve into the critical considerations for selecting the appropriate protecting group, provide detailed, field-tested protocols for their installation and removal, and discuss the nuances of maintaining the integrity of the sensitive oxazole ring throughout the synthetic sequence.

Pillar 1: The Oxazole Ring - A Double-Edged Sword of Reactivity

Before embarking on any protecting group strategy, it is paramount to understand the inherent reactivity of the oxazole ring itself. While aromatic, the oxazole ring is susceptible to degradation under certain conditions.

Key Stability Considerations:

  • Acidic Conditions: The oxazole ring is prone to cleavage under strongly acidic conditions.[1] Concentrated acids can lead to decomposition.[1] Therefore, protecting groups requiring harsh acidic deprotection conditions should be used with caution.

  • Basic Conditions: Strong bases, such as organolithium reagents (e.g., n-BuLi), can deprotonate the C2 position, potentially leading to ring-opening to form an isonitrile intermediate.[1][2]

  • Oxidizing and Reducing Agents: Strong oxidizing agents like potassium permanganate (KMnO4) and ozone (O3) can cleave the oxazole ring.[1][2] Similarly, some reduction conditions may lead to ring-opened products.[1][2]

This inherent sensitivity underscores the importance of selecting protecting groups that can be installed and removed under mild and orthogonal conditions, thereby preserving the integrity of the oxazole core.[3][4]

Pillar 2: Selecting the Optimal Armor: A Guide to Protecting Groups for this compound

The ideal protecting group should be easily and selectively introduced in high yield, stable to the subsequent reaction conditions, and readily removed in high yield without affecting other functional groups.[5] For the this compound scaffold, the primary considerations revolve around mild application and removal conditions to avoid oxazole ring degradation.

Silyl Ethers: The Workhorses of Hydroxyl Protection

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and versatile deprotection methods.[6][7][8]

  • Common Silyl Ethers:

    • Trimethylsilyl (TMS): Generally too labile for multi-step synthesis as it may not survive aqueous workups or chromatography.[9]

    • Triethylsilyl (TES): Offers a good balance of stability and ease of removal.[8]

    • tert-Butyldimethylsilyl (TBDMS or TBS): A robust and popular choice, stable to a wide range of non-acidic and non-fluoride conditions.[6][9]

    • Triisopropylsilyl (TIPS): More sterically hindered and thus more stable to acidic conditions than TBDMS.[7][9]

    • tert-Butyldiphenylsilyl (TBDPS): Even more stable to acid than TBDMS and TIPS.[7][9]

Data Presentation: Relative Stability of Common Silyl Ethers

Protecting GroupRelative Stability to AcidRelative Stability to Base
TMS1 (Least Stable)1 (Least Stable)
TES641
TBDMS20,000~1
TIPS700,000~100
TBDPS5,000,000~1

Data adapted from literature sources.[7]

Experimental Protocol: TBDMS Protection of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1-0.5 M) at 0 °C, add imidazole (1.5-2.0 eq).

  • Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1-1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection of TBDMS Ethers:

The key advantage of silyl ethers is their selective removal using fluoride ion sources, which is exceptionally mild and orthogonal to many other protecting groups.[6][8]

Experimental Protocol: TBAF-Mediated Deprotection of TBDMS-Protected this compound

  • To a solution of the TBDMS-protected this compound (1.0 eq) in tetrahydrofuran (THF) (0.1-0.5 M) at room temperature, add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq).

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization: Silyl Ether Protection/Deprotection Workflow

G cluster_protection Protection cluster_deprotection Deprotection This compound This compound TBDMS-Protected Oxazole TBDMS-Protected Oxazole This compound->TBDMS-Protected Oxazole TBDMS-Cl, Imidazole DCM or DMF TBDMS-Protected Oxazole_dep TBDMS-Protected Oxazole 2-Oxazolemethanol_dep This compound TBDMS-Protected Oxazole_dep->2-Oxazolemethanol_dep TBAF, THF

Caption: Workflow for TBDMS protection and deprotection.

Alkoxyalkyl Ethers (Acetals): Acid-Labile Guardians

Alkoxyalkyl ethers, such as methoxymethyl (MOM) ether, are another class of protecting groups that are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions.[7][10][11]

Experimental Protocol: MOM Protection of this compound

Caution: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.[10][12]

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.5 M) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Slowly add chloromethyl methyl ether (MOM-Cl) (1.2-1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection of MOM Ethers:

Given the acid sensitivity of the oxazole ring, mild acidic conditions are crucial for MOM group removal.[1]

Experimental Protocol: Mild Acidic Deprotection of MOM-Protected this compound

  • To a solution of the MOM-protected this compound (1.0 eq) in methanol (0.1-0.5 M), add a catalytic amount of a mild acid such as pyridinium p-toluenesulfonate (PPTS) or a few drops of 2M HCl.

  • Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC.

  • Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Remove the methanol in vacuo and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization: MOM Ether Protection/Deprotection Workflow

G cluster_protection Protection cluster_deprotection Deprotection This compound This compound MOM-Protected Oxazole MOM-Protected Oxazole This compound->MOM-Protected Oxazole MOM-Cl, DIPEA DCM MOM-Protected Oxazole_dep MOM-Protected Oxazole 2-Oxazolemethanol_dep This compound MOM-Protected Oxazole_dep->2-Oxazolemethanol_dep Mild Acid (e.g., PPTS) MeOH

Caption: Workflow for MOM protection and deprotection.

Benzyl Ethers: Robust and Removable by Hydrogenolysis

Benzyl (Bn) ethers are highly robust protecting groups, stable to a wide range of acidic and basic conditions, making them suitable for complex, multi-step syntheses.[6][7][13] Their removal via catalytic hydrogenolysis is a mild and highly selective method.[14][7]

Experimental Protocol: Benzyl Protection of this compound

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq) in anhydrous THF or DMF (0.1-0.5 M) at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (BnBr) (1.1-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection of Benzyl Ethers:

Experimental Protocol: Hydrogenolytic Deprotection of Benzyl-Protected this compound

  • To a solution of the benzyl-protected this compound (1.0 eq) in methanol or ethanol (0.1-0.5 M), add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %, 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenator) and stir vigorously at room temperature for 2-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate in vacuo to afford the deprotected alcohol, which can be further purified by chromatography if necessary.

Visualization: Benzyl Ether Protection/Deprotection Workflow

G cluster_protection Protection cluster_deprotection Deprotection This compound This compound Bn-Protected Oxazole Bn-Protected Oxazole This compound->Bn-Protected Oxazole NaH, BnBr THF or DMF Bn-Protected Oxazole_dep Bn-Protected Oxazole 2-Oxazolemethanol_dep This compound Bn-Protected Oxazole_dep->2-Oxazolemethanol_dep H₂, Pd/C MeOH or EtOH

Caption: Workflow for Benzyl ether protection and deprotection.

Ester Protecting Groups: A Strategy for Specific Scenarios

Ester protecting groups, such as acetates and pivaloates, can also be employed.[15][16] They are typically installed using the corresponding acyl chloride or anhydride in the presence of a base.[16] Deprotection is achieved by hydrolysis under basic conditions (e.g., K2CO3 in methanol) or acidic conditions.[16][17] However, care must be taken with basic hydrolysis to avoid potential side reactions with the oxazole ring.

Pillar 3: Orthogonal Strategies for Complex Syntheses

In the synthesis of complex molecules bearing multiple functional groups, an orthogonal protecting group strategy is indispensable.[3][4][15] This approach allows for the selective deprotection of one group in the presence of others.[4][15] For instance, a TBDMS ether (fluoride-labile) can be selectively removed in the presence of a benzyl ether (stable to fluoride, removed by hydrogenolysis), or a MOM ether (acid-labile). This level of control is critical for the convergent and efficient synthesis of advanced drug candidates based on the this compound scaffold.

Visualization: Orthogonal Deprotection Logic

G Multi-Protected Scaffold Multi-Protected Scaffold Scaffold with Bn-Protected OH Scaffold with Bn-Protected OH Multi-Protected Scaffold->Scaffold with Bn-Protected OH Mild Acid Scaffold with TBDMS-Protected OH Scaffold with TBDMS-Protected OH Multi-Protected Scaffold->Scaffold with TBDMS-Protected OH H₂, Pd/C Scaffold with MOM-Protected OH Scaffold with MOM-Protected OH Multi-Protected Scaffold->Scaffold with MOM-Protected OH TBAF Final Deprotected Scaffold Final Deprotected Scaffold Scaffold with Bn-Protected OH->Final Deprotected Scaffold H₂, Pd/C Scaffold with TBDMS-Protected OH->Final Deprotected Scaffold TBAF Scaffold with MOM-Protected OH->Final Deprotected Scaffold Mild Acid

Caption: Orthogonal deprotection pathways.

Conclusion: Empowering Synthesis through Strategic Protection

The successful manipulation of the this compound scaffold hinges on a well-executed protecting group strategy. By understanding the reactivity of the oxazole ring and carefully selecting from a repertoire of robust and orthogonally removable protecting groups, chemists can unlock the full synthetic potential of this valuable heterocyclic building block. The protocols and strategic insights provided herein serve as a foundational guide for researchers in their quest to develop novel therapeutics and advance the frontiers of medicinal chemistry.

References

  • Wikipedia. Methoxymethyl ether. [Link]
  • University of Windsor. Alcohol Protecting Groups. [Link]
  • University of Bristol.
  • Chemistry Steps. Protecting Groups For Alcohols. [Link]
  • SlideShare. Protection of OH group of alcohol. [Link]
  • ACS Publications. New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. [Link]
  • Preprints.org. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
  • AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]
  • Wikipedia. Protecting group. [Link]
  • YouTube. MOM Protecting Group Addition | Organic Chemistry. [Link]
  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
  • K. P. C. Vollhardt and N. E. Schore. Organic Chemistry: Structure and Function. W. H. Freeman and Company, 2014.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
  • YouTube. 12.5 Protecting Groups for Alcohols | Organic Chemistry. [Link]
  • PubMed. 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. [Link]
  • Wikipedia. Oxazole. [Link]
  • University of Texas Southwestern Medical Center. Protecting Groups. [Link]
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
  • NIH.
  • UT Southwestern. Protecting Groups in Organic Synthesis. [Link]
  • Organic Chemistry Portal. Protective Groups. [Link]
  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
  • NROChemistry. Protection of Alcohols. [Link]

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The Versatile Role of 2-Oxazolemethanol in the Synthesis of Natural Product Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety as a Privileged Scaffold in Bioactive Molecules

The oxazole ring system, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in the architecture of numerous biologically active natural products.[1] Found in compounds isolated from diverse terrestrial and marine organisms, this structural motif is a key contributor to a wide spectrum of pharmacological activities, including antitumor, antiviral, antifungal, and antibacterial properties.[1][2] The inherent electronic properties and the ability of the oxazole ring to participate in various non-covalent interactions make it a "privileged scaffold" in medicinal chemistry and drug discovery.[2] Consequently, the development of synthetic routes to novel oxazole-containing molecules that mimic or are analogous to natural products is a significant endeavor in the quest for new therapeutic agents.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a fundamental building block, 2-oxazolemethanol , in the synthesis of natural product analogs. We will delve into the causality behind experimental choices, provide self-validating and detailed protocols for key transformations, and illustrate the synthetic utility of this versatile reagent.

Core Synthetic Strategy: Leveraging this compound for Carbon Chain Elongation

This compound serves as a valuable C2-synthon for the oxazole core, allowing for the introduction of extended carbon chains and functional groups at this position. The primary alcohol functionality of this compound is a synthetic handle that can be readily transformed into other key functional groups, such as aldehydes and halides. These transformations pave the way for subsequent carbon-carbon bond-forming reactions, which are crucial for elaborating the complex molecular frameworks of natural product analogs.

Two principal pathways for the functionalization of this compound will be explored in this guide:

  • Oxidation to 2-Formyloxazole: The aldehyde functionality is a gateway to a plethora of synthetic transformations, including olefination, aldol, and Grignard reactions.

  • Conversion to 2-(Halomethyl)oxazole: The resulting halide is an excellent electrophile for the preparation of phosphonium salts, which are the precursors for the venerable Wittig reaction.

The following diagram illustrates the central role of this compound and its primary derivatives in the synthesis of C2-functionalized oxazoles.

G cluster_0 Key Transformations of this compound cluster_1 Synthetic Applications This compound This compound 2-Formyloxazole 2-Formyloxazole This compound->2-Formyloxazole Oxidation 2-(Chloromethyl)oxazole 2-(Chloromethyl)oxazole This compound->2-(Chloromethyl)oxazole Halogenation Olefination (Wittig, HWE) Olefination (Wittig, HWE) 2-Formyloxazole->Olefination (Wittig, HWE) C=C formation 2-(Chloromethyl)oxazole->Olefination (Wittig, HWE) via Phosphonium Salt Natural Product Analogs Natural Product Analogs Olefination (Wittig, HWE)->Natural Product Analogs

Caption: Synthetic pathways from this compound.

PART 1: Oxidation of this compound to 2-Formyloxazole

The oxidation of this compound to its corresponding aldehyde, 2-formyloxazole, provides a crucial intermediate for extending the carbon skeleton. The Dess-Martin periodinane (DMP) oxidation is a highly reliable and mild method for this transformation, compatible with a wide range of functional groups.[1][4]

Protocol 1: Dess-Martin Oxidation of this compound

This protocol outlines the procedure for the selective oxidation of a primary alcohol to an aldehyde using Dess-Martin periodinane.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford 2-formyloxazole.

Expert Insights: The use of DMP is advantageous due to its mild reaction conditions and high chemoselectivity.[5] The workup with sodium thiosulfate is essential to reduce the iodine byproducts, facilitating purification. For acid-sensitive substrates, the reaction can be buffered with pyridine or sodium bicarbonate.[4]

PART 2: Synthesis of C2-Alkenyl Oxazoles via the Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[6] This section provides a three-step workflow for the synthesis of C2-alkenyl oxazoles, starting from the conversion of this compound to a 2-(chloromethyl)oxazole, followed by the formation of a phosphonium salt, and culminating in the Wittig olefination.

Protocol 2: Conversion of this compound to 2-(Chloromethyl)oxazole

This protocol details the conversion of the primary alcohol to a more reactive chloride, a key intermediate for the synthesis of the corresponding phosphonium salt.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (optional, as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. A small amount of pyridine can be added as a catalyst and to neutralize the HCl byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solvent under reduced pressure. The crude 2-(chloromethyl)oxazole can often be used in the next step without further purification. If necessary, it can be purified by silica gel chromatography.

Causality Behind Experimental Choices: Thionyl chloride is a common and effective reagent for converting primary alcohols to alkyl chlorides.[3] The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.

Protocol 3: Synthesis of (Oxazol-2-ylmethyl)triphenylphosphonium Chloride

This protocol describes the formation of the phosphonium salt, the direct precursor to the Wittig ylide.

Materials:

  • 2-(Chloromethyl)oxazole

  • Triphenylphosphine (PPh₃)

  • Acetonitrile or Toluene

  • Diethyl ether

Procedure:

  • Dissolve 2-(chloromethyl)oxazole (1.0 eq) in acetonitrile or toluene.

  • Add triphenylphosphine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. A precipitate will typically form.

  • Cool the mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted triphenylphosphine.

  • Dry the resulting white solid under vacuum to yield (oxazol-2-ylmethyl)triphenylphosphonium chloride.

Trustworthiness of the Protocol: The formation of the phosphonium salt is generally a high-yielding reaction, driven by the nucleophilic attack of the phosphine on the alkyl halide. The resulting salt is typically a stable, crystalline solid that can be easily purified by filtration and washing.

Protocol 4: Wittig Olefination to Synthesize C2-Alkenyl Oxazoles

This protocol details the final step of the sequence, where the phosphonium salt is converted to the ylide and reacted with an aldehyde to form the desired C2-alkenyl oxazole.

Materials:

  • (Oxazol-2-ylmethyl)triphenylphosphonium chloride

  • A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

  • Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

  • Aldehyde (e.g., benzaldehyde, or a more complex aldehyde fragment of a natural product analog)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend (oxazol-2-ylmethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.1 eq) to the stirred suspension. A distinct color change (often to deep red or orange) indicates the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 30 minutes, then cool to -78 °C (dry ice/acetone bath).

  • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the C2-alkenyl oxazole.

Data Presentation:

StepProductReagentsTypical Yield (%)
12-FormyloxazoleThis compound, DMP85-95
22-(Chloromethyl)oxazoleThis compound, SOCl₂70-85
3(Oxazol-2-ylmethyl)triphenylphosphonium chloride2-(Chloromethyl)oxazole, PPh₃90-98
4C2-Alkenyl OxazolePhosphonium salt, Base, Aldehyde60-80

Visualization of the Wittig Reaction Workflow:

G Start Start Phosphonium_Salt (Oxazol-2-ylmethyl)triphenylphosphonium Chloride Start->Phosphonium_Salt Ylide_Generation Ylide Generation with Strong Base Phosphonium_Salt->Ylide_Generation Aldehyde_Addition Reaction with Aldehyde Ylide_Generation->Aldehyde_Addition Workup Work-up and Purification Aldehyde_Addition->Workup Product C2-Alkenyl Oxazole Product Workup->Product

Caption: Experimental workflow for the Wittig reaction.

Application in Natural Product Analog Synthesis: The Case of Diazonamide A

The diazonamides are a class of potent cytotoxic marine natural products that have garnered significant attention from the synthetic community due to their complex architecture and promising biological activity.[6][7] The synthesis of analogs of diazonamide A often involves the construction of complex heterocyclic cores where the oxazole moiety plays a crucial role. The olefination of a 2-formyloxazole derivative or the Wittig reaction with an oxazole-containing phosphonium ylide can be key steps in assembling the intricate carbon framework of these analogs. For instance, a fragment of a diazonamide analog could be synthesized by coupling a complex aldehyde with an oxazole-containing ylide, demonstrating the power of the methods described herein for accessing structurally novel and biologically relevant molecules.

Conclusion

This compound is a highly versatile and cost-effective building block for the synthesis of natural product analogs. Its straightforward conversion to 2-formyloxazole and 2-(chloromethyl)oxazole opens up a wide range of possibilities for carbon-carbon bond formation, particularly through olefination reactions. The detailed protocols provided in this application note offer a reliable and validated roadmap for researchers to incorporate this valuable synthon into their synthetic strategies, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols: Functionalization of the Oxazole C2-Position via Wittig Reaction.
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156.
  • Indian Journal of Pharmaceutical Sciences. (2022).
  • BenchChem. (2025).
  • Nicolaou, K. C., et al. (2000). Model Studies towards Diazonamide A: Synthesis of the Heterocyclic Core.
  • Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Reddit. (2023). Synthesis of Acyl Chlorides with Thionyl Chloride.
  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).
  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP)
  • Organic Chemistry Portal. (n.d.).
  • YouTube. (2023).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
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  • Wikipedia. (n.d.).

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The Oxazole Moiety as a Versatile Scaffold in Chemical Probe Development: Applications of 2-Oxazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of sophisticated chemical probes is fundamental to unraveling complex biological processes and advancing drug discovery. The oxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a privileged structure in medicinal chemistry and chemical biology.[1][2] Its utility stems from its metabolic stability, ability to engage in various non-covalent interactions with biomolecular targets like enzymes and receptors, and its frequent presence in biologically active natural products.[1] This guide focuses on a key building block, 2-Oxazolemethanol, highlighting its strategic application in the synthesis of bespoke chemical probes. We provide detailed application notes and protocols centered on the versatile reactivity of its 2-hydroxymethyl group, a key handle for introducing reporters and reactivity for biological interrogation.

Introduction: Why the 2-Oxazole Scaffold?

The strategic advantage of the 2-oxazole unit in probe design is multifaceted. Beyond its role as a bioisostere that can mimic peptide bonds, the oxazole ring system can be tailored to exhibit unique photophysical properties, making it a candidate for fluorescent reporters.[3] However, the true synthetic versatility for probe development often lies in the functional groups appended to this core. This compound, with its primary alcohol, presents an ideal starting point for a multitude of chemical transformations. This alcohol can be readily oxidized to the corresponding aldehyde, 2-formyloxazole, a reactive electrophile perfect for bioconjugation, or it can be derivatized to attach linkers and other functionalities. This guide will explore two primary applications that leverage this reactivity: the creation of aldehyde-functionalized oxazoles for protein labeling and the development of novel oxazole-based fluorescent probes.

Application Note 1: Synthesis and Application of an Aldehyde-Functionalized Oxazole for Covalent Protein Labeling

The conversion of the inert hydroxymethyl group of this compound into a reactive aldehyde creates a powerful tool for chemical biology. Aldehyde functionalities are particularly useful as they can selectively react with specific nucleophiles on proteins, such as hydrazines or aminooxy groups introduced non-naturally, or with lysine residues under certain conditions to form Schiff bases.[4][5] This section details the synthesis of 2-formyloxazole and a subsequent protocol for protein labeling.

Core Workflow: From Alcohol to Bioconjugate

The overall strategy involves a two-step process: the selective oxidation of the alcohol to an aldehyde, followed by the conjugation of the aldehyde to a target protein.

Protein_Labeling_Workflow cluster_0 Synthesis cluster_1 Application Start This compound Oxidation Oxidation (e.g., MnO2) Start->Oxidation Step 1 Probe 2-Formyloxazole (Reactive Probe) Oxidation->Probe Conjugation Bioconjugation (Hydrazone Formation) Probe->Conjugation Step 2 Target Target Protein (e.g., with Hydrazine tag) Target->Conjugation Labeled_Protein Covalently Labeled Protein Conjugation->Labeled_Protein

Caption: General workflow for protein labeling using this compound.

Protocol 1.1: Oxidation of this compound to 2-Formyloxazole

Manganese dioxide (MnO₂) is a mild and effective oxidizing agent for converting allylic and benzylic alcohols to their corresponding aldehydes without over-oxidation to the carboxylic acid.[6] The hydroxymethyl group at the 2-position of the oxazole ring behaves similarly to a benzylic alcohol due to the adjacent π-system, making MnO₂ an ideal choice.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Argon or Nitrogen supply for inert atmosphere

  • Filtration apparatus (e.g., Büchner funnel or fritted glass funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Oxidant: To the stirred solution, add activated MnO₂ (5-10 eq by weight). Scientist's Note: A large excess of freshly activated MnO₂ is crucial for driving the reaction to completion. Activation can be achieved by heating the MnO₂ in an oven at >120°C overnight to remove adsorbed water, which can deactivate the reagent surface.[7]

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is heterogeneous, so efficient stirring is essential. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.

    • Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product. Expert Tip: The product can adsorb to the MnO₂ surface; generous washing is key to a good yield.[7]

    • Combine the filtrates and dry over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator.

  • Validation: The resulting 2-formyloxazole should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before use in bioconjugation. The product is often a pale yellow oil or solid and should be stored under an inert atmosphere to prevent oxidation.

Protocol 1.2: Bioconjugation of 2-Formyloxazole to a Hydrazine-Modified Protein

This protocol describes the covalent labeling of a protein that has been modified to contain a hydrazine or aminooxy functional group. The reaction forms a stable hydrazone or oxime bond, respectively.[4]

Materials:

  • Hydrazine- or aminooxy-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • 2-Formyloxazole, freshly prepared

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) for purification

  • UV-Vis Spectrophotometer and SDS-PAGE for analysis

Procedure:

  • Prepare Probe Stock Solution: Dissolve the purified 2-formyloxazole in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-100 mM).

  • Reaction Setup: In a microcentrifuge tube, combine the protein solution (final concentration typically 1-10 mg/mL) with the 2-formyloxazole stock solution. A 10- to 50-fold molar excess of the aldehyde probe over the protein is recommended to ensure efficient labeling. The final concentration of the organic solvent (DMF/DMSO) should be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-4 hours with gentle mixing. Reaction times may need optimization depending on the protein and probe concentration.

  • Purification: Remove the unreacted, excess 2-formyloxazole from the labeled protein using a desalting or size-exclusion column equilibrated with the desired storage buffer (e.g., PBS).

  • Validation and Characterization:

    • SDS-PAGE: Analyze the purified, labeled protein by SDS-PAGE. If the oxazole probe contains a fluorescent component (see Application Note 2), the protein band can be visualized by fluorescence imaging before coomassie staining.

    • Mass Spectrometry: Use ESI-MS or MALDI-TOF MS to confirm the covalent modification of the protein by observing the expected mass shift corresponding to the addition of the 2-formyloxazole moiety.

    • Functional Assay: It is critical to perform a functional assay to confirm that the labeling event has not perturbed the biological activity of the protein target.

Application Note 2: Development of Oxazole-Based Fluorophores for Cellular Imaging

The oxazole core is a component of many fluorescent molecules. By strategically modifying the substituents on the oxazole ring, it is possible to tune the photophysical properties, such as absorption/emission wavelengths, quantum yield, and environmental sensitivity.[3][8] this compound serves as a platform to build more complex, functional fluorophores. For instance, it can be elaborated into probes that report on local microenvironments, such as viscosity.[9]

Comparative Photophysical Properties of Oxazole Dyes

The utility of a fluorophore is determined by its photophysical characteristics. The table below compares general properties of oxazole-based dyes to other common fluorophore classes.

Fluorophore ClassTypical Quantum Yield (Φ)Stokes ShiftPhotostabilityKey Applications
Oxazole Derivatives Moderate to HighModerate to LargeGood to ExcellentDNA Probes, Viscosity Sensing, Organelle Staining[3][10]
Fluorescein & Derivs. HighSmallModerateImmunofluorescence, pH Sensing
Rhodamine & Derivs. HighSmall to ModerateHighSingle-Molecule Tracking, Mitochondrial Staining
BODIPY Dyes HighSmallHighMembrane and Protein Labeling

Table adapted from general knowledge and comparative guides.[3]

Protocol 2.1: Synthesis of a Viscosity-Sensitive Oxazole-Based Probe (Conceptual)

This protocol outlines a conceptual synthetic route to a molecular rotor-type fluorescent probe where the oxazole moiety acts as part of the conjugated system. Molecular rotors exhibit low fluorescence in low-viscosity environments due to rotational de-excitation pathways, but their fluorescence increases significantly in viscous environments where this rotation is hindered.

Viscosity_Probe_Synthesis Oxazole_Aldehyde 2-Formyloxazole Condensation Condensation Reaction (e.g., Knoevenagel) Oxazole_Aldehyde->Condensation Donor Electron-Donating Group (e.g., Aminostyrene) Donor->Condensation Probe Oxazole-Based Molecular Rotor Condensation->Probe

Caption: Synthetic scheme for an oxazole-based molecular rotor.

Synthetic Rationale:

  • Starting Material: Begin with 2-formyloxazole, synthesized as described in Protocol 1.1.

  • Condensation Partner: Select a partner molecule containing an active methylene group and an electron-donating group (e.g., a derivative of 4-(N,N-dimethylamino)benzyl cyanide). This will form a D-π-A (Donor-π-Acceptor) type structure, which is common for molecular rotors.

  • Reaction: Perform a Knoevenagel or similar condensation reaction between 2-formyloxazole and the condensation partner under basic conditions. This reaction extends the π-conjugated system, linking the electron-accepting oxazole moiety to the electron-donating group.

  • Purification and Characterization: Purify the final product by column chromatography and characterize its structure (NMR, HRMS) and photophysical properties (absorption, emission, quantum yield) in solvents of varying viscosity (e.g., methanol/glycerol mixtures). A successful probe will show a marked increase in fluorescence intensity with increasing viscosity.[9]

Self-Validation: The protocol is self-validating through rigorous characterization. The structural confirmation via NMR and HRMS ensures the correct molecule has been synthesized. The key validation step is the systematic evaluation of fluorescence in response to viscosity changes. A plot of fluorescence intensity versus viscosity should yield a clear, positive correlation, confirming the probe's function as a molecular rotor.

Conclusion and Future Outlook

This compound is a highly valuable and versatile starting material for the construction of sophisticated chemical probes. Its 2-hydroxymethyl group provides a reliable synthetic handle that can be readily converted into a reactive aldehyde for bioconjugation or used as a foundation for building complex fluorophores. The protocols and concepts outlined in this guide demonstrate two distinct yet powerful applications in chemical biology: the targeted covalent labeling of proteins and the development of functional fluorescent reporters for cellular imaging. Future work will likely expand the repertoire of probes derived from this scaffold, including activity-based probes targeting specific enzymes and photo-crosslinkers for mapping protein-protein interactions, further cementing the importance of the oxazole core in modern chemical biology research.

References

  • Viscosity sensitive endoplasmic reticulum fluorescent probes based on oxazolopyridinium.Journal of Materials Chemistry B. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2021/tb/d1tb01168k
  • The Rise of Oxazole-Based Fluorophores: A Comparative Guide for Cellular Imaging. BenchChem. URL: https://www.benchchem.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives.International Journal of Medical and Pharmaceutical Research.URL: https://ijmpr.in/index.php/ijmpr/article/view/184
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.PubMed Central.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7175225/
  • Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors.MDPI.URL: https://www.mdpi.com/1420-3049/27/21/7283
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.ResearchGate.URL: https://www.researchgate.net/publication/340306798_Recent_Advances_in_the_Synthesis_of_Oxazole-Based_Molecules_via_van_Leusen_Oxazole_Synthesis
  • Synthesis and evaluation of photophysical properties of Series of π-conjugated oxazole dyes.ResearchGate.URL: https://www.researchgate.
  • Spectral properties data.ResearchGate.URL: https://www.researchgate.
  • Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs).PubMed Central.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7210927/
  • Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1][9]oxazole derivatives and their antimicrobial activity.ResearchGate.URL: https://www.researchgate.
  • Site-specific chemical protein conjugation using genetically encoded aldehyde tags.Nature Protocols.URL: https://www.
  • Manganese Dioxide.Common Organic Chemistry.URL: https://commonorganicchemistry.com/Reagent_Guide/Manganese_Dioxide_(MnO2).htm
  • Site-specific chemical protein conjugation using genetically encoded aldehyde tags.National Institutes of Health.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3587935/
  • Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry.ResearchGate.URL: https://www.researchgate.net/publication/221919830_Rapid_synthesis_of_Abelson_tyrosine_kinase_inhibitors_using_click_chemistry
  • MnO2 Activation/Preparation for Alcohol Oxidation?Reddit.URL: https://www.reddit.
  • Sulfamethoxazole degradation by alpha-MnO2/periodate oxidative system: Role of MnO2 crystalline and reactive oxygen species.PubMed.URL: https://pubmed.ncbi.nlm.nih.gov/35138534/
  • Bioconjugation Resource Guide.Vector Labs.URL: https://vectorlabs.
  • Site-specific chemical protein conjugation using genetically encoded aldehyde tags (PDF).ResearchGate.URL: https://www.researchgate.net/publication/264843183_Site-specific_chemical_protein_conjugation_using_genetically_encoded_aldehyde_tags

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Oxazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxazolemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving reaction yields and overcoming common synthetic challenges. We will explore the causality behind experimental choices, offering troubleshooting guides and detailed protocols to ensure robust and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound, providing concise and actionable advice.

Q1: What are the primary synthetic routes to this compound?

A1: There are two predominant strategies for synthesizing this compound. The most direct approach is the reduction of a pre-formed oxazole core bearing an oxidized substituent at the 2-position, such as oxazole-2-carboxaldehyde or ethyl 2-oxazolecarboxylate. A second common strategy involves constructing the oxazole ring from acyclic precursors, often derived from amino acids like L-serine, which naturally contains the required hydroxymethyl moiety.[1]

Q2: My reaction yield is consistently low. What are the most common culprits?

A2: Low yields in oxazole syntheses are a frequent challenge and can often be traced back to a few key areas.[2]

  • Reagent Purity: Starting materials, especially aldehydes, can be susceptible to oxidation into their corresponding carboxylic acids, which will not participate in the desired reaction. Ensure the purity of all reagents before starting.

  • Anhydrous Conditions: Many oxazole ring-forming reactions, such as the Robinson-Gabriel or Van Leusen syntheses, are sensitive to moisture.[2] Water can hydrolyze intermediates or consume reagents. Always use oven-dried glassware and anhydrous solvents.

  • Reaction Conditions: Harsh conditions, particularly with strong acids like H₂SO₄ as a cyclodehydrating agent, can lead to charring and the formation of byproducts, significantly reducing the yield.[3][4]

  • Atmosphere: Reactions sensitive to oxidation should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation of starting materials and products.

Q3: I'm observing multiple spots on my TLC. What are the likely side products?

A3: The identity of side products is highly dependent on your chosen synthetic route.

  • For Reduction Routes: If you are reducing oxazole-2-carboxaldehyde, incomplete reduction will leave starting material. If a harsh reducing agent is used, you might see decomposition of the oxazole ring itself.

  • For Ring-Forming Syntheses (e.g., from Serine): You may observe incomplete cyclization, leaving N-acylated intermediates.[5] Additionally, the benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially at elevated temperatures in the presence of air.[5] Under acidic conditions, self-condensation to form an ether byproduct is also possible.[5]

Q4: How can I effectively purify this compound?

A4: Column chromatography on silica gel is the most widely reported method for purifying this compound. A typical eluent system is a mixture of ethyl acetate and petroleum ether or hexane. Given the polarity of the hydroxyl group, the product may require a higher percentage of the more polar solvent for elution. For volatile impurities, distillation can be an option. If residual water is a concern, which can co-elute with the product, techniques such as azeotropic distillation or treatment with specific drying agents prior to final purification may be considered.[6]

Part 2: Troubleshooting Guides for Specific Synthetic Routes

Method A: Reduction of Oxazole-2-Carboxaldehyde

This is a straightforward and common final step in a multi-step synthesis. However, optimizing this reduction is critical for the final yield. A reported protocol using sodium borohydride in methanol shows a yield of only 14%, indicating significant room for improvement.[7]

Problem: Low Yield and/or Impure Product During Reduction

Low yields can result from incomplete reaction, over-reduction (ring cleavage), or product loss during the aqueous work-up and purification stages.

Troubleshooting Workflow

start Low Yield in Reduction Step check_sm TLC shows significant starting material (SM)? start->check_sm sm_yes Incomplete Reaction check_sm->sm_yes Yes sm_no Reaction Complete check_sm->sm_no No check_purity TLC shows multiple new spots (impurities)? purity_yes Side Reactions Occurring check_purity->purity_yes Yes purity_no Product Loss During Work-up check_purity->purity_no No sol_sm Increase reducing agent stoichiometry (1.2 -> 1.5 eq). Increase reaction time. sm_yes->sol_sm sm_no->check_purity sol_purity Lower temperature (0°C -> -20°C). Use a milder reducing agent. Ensure inert atmosphere. purity_yes->sol_purity sol_workup Saturate aqueous layer with NaCl before extraction. Increase number of extractions (3x -> 5x). Optimize chromatography gradient. purity_no->sol_workup

Caption: Troubleshooting workflow for low yield in the reduction step.

Optimized Protocol: Reduction of Oxazole-2-carboxaldehyde

  • Preparation: Add oxazole-2-carboxaldehyde (1.0 equiv) to anhydrous methanol (0.1 M) in an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar under an Argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.2 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC (50% ethyl acetate/petroleum ether), ensuring the disappearance of the aldehyde spot.[7]

  • Quenching: Carefully quench the reaction by slowly adding water at 0 °C.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes). To minimize product loss to the aqueous phase, saturate the aqueous layer with NaCl.

  • Washing & Drying: Combine the organic layers, wash with saturated brine solution, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (100-200 mesh) using a gradient eluent of ethyl acetate in petroleum ether to afford pure this compound.[7]

Data Table: Comparison of Reducing Conditions

Reducing AgentStoichiometry (equiv)Temperature (°C)Typical Yield RangeNotes
Sodium Borohydride (NaBH₄)1.1 - 1.50 to RT14-70%Cost-effective and common. Yield is highly sensitive to temperature and work-up procedure.[7]
Lithium Borohydride (LiBH₄)1.1 - 1.3060-85%More reactive than NaBH₄ but still generally safe for the oxazole ring. Requires anhydrous THF or Ether.
Diisobutylaluminium Hydride (DIBAL-H)1.1-7875-90%Excellent for clean reductions but requires strict anhydrous conditions and low temperatures.
Method B: Synthesis from L-Serine Derivatives

L-Serine is an attractive starting material as it provides the C2 and the hydroxymethyl group of the target molecule.[8] The general strategy involves N-acylation, cyclodehydration to form an oxazoline, and subsequent oxidation to the oxazole.

Synthetic Pathway from L-Serine

G cluster_0 Step 1: Protection & Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation serine L-Serine serine_ester L-Serine Methyl Ester serine->serine_ester Esterification (SOCl₂, MeOH) n_formyl N-Formyl Serine Ester serine_ester->n_formyl Formylation (HCO₂Et, NaOMe) oxazoline 2-Oxazoline-4-methanol n_formyl->oxazoline Dehydrative Cyclization (e.g., DAST, Deoxo-Fluor®) oxazole This compound oxazoline->oxazole Oxidation (e.g., CuBr₂/DBU, MnO₂)

Caption: Synthetic pathway from L-Serine to this compound.

Problem: Low Yield During Cyclization or Oxidation

  • Cyclization: The cyclodehydration of N-formyl serine derivatives can be challenging. Traditional dehydrating agents like strong acids can cause decomposition.

  • Oxidation: The oxidation of the oxazoline to the oxazole is often the lowest yielding step. The oxazoline ring can be sensitive, and many oxidants can affect the primary alcohol.

Troubleshooting & Optimization

  • Optimize the Cyclodehydrating Agent: While classic reagents like PCl₅ or POCl₃ can be used, they often result in low yields.[4] Modern reagents should be considered. For example, diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can promote efficient cyclization of β-hydroxy amides to oxazolines under milder conditions.

  • Select the Right Oxidant for Oxazoline → Oxazole:

    • Copper(II)-Based Systems: A common method for this oxidation is the use of CuBr₂ with a base like DBU (1,8-Diazabicycloundec-7-ene). This system is often effective but requires careful temperature control.

    • Manganese Dioxide (MnO₂): Activated MnO₂ is a classic reagent for oxidizing allylic and benzylic alcohols, and can also be effective for oxidizing oxazolines to oxazoles. It has the advantage of being a heterogeneous reagent that can be removed by simple filtration.

    • Avoid Over-oxidation: Ensure the primary alcohol of the desired product is not oxidized to an aldehyde. This can be mitigated by keeping reaction temperatures low and reaction times short. If this becomes a persistent issue, a protection-deprotection strategy for the hydroxyl group may be necessary.

Conceptual Protocol: Serine-to-Oxazole Synthesis

  • Step 1: N-formylation of L-Serine Methyl Ester: L-serine is first converted to its methyl ester hydrochloride to protect the carboxylic acid and activate the amino group.[9] The ester is then treated with a formylating agent (e.g., ethyl formate with a base) to yield the N-formyl derivative.

  • Step 2: Cyclization to 2-Oxazoline-4-methanol: The N-formyl serine ester is treated with a suitable cyclodehydrating agent (e.g., DAST) in an anhydrous aprotic solvent like dichloromethane (DCM) at low temperature (e.g., -78 °C to 0 °C) to form the oxazoline ring.

  • Step 3: Oxidation to this compound: The purified oxazoline is dissolved in a suitable solvent (e.g., DCM or CCl₄) and treated with an oxidizing agent such as activated MnO₂ or a Cu(II)/base system. The reaction is typically stirred at room temperature or with gentle heating and monitored closely by TLC. Upon completion, the oxidant is filtered off (for MnO₂), and the product is purified via column chromatography.

References

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • PubMed Central (PMC). (n.d.). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst.
  • Semantic Scholar. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles.
  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Google Patents. (n.d.). US4281137A - Purification of 2-oxazolines.
  • ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.
  • ResearchGate. (n.d.). Synthesis of 2-amino alcohols and unnatural amino acids from serine.
  • PubMed Central (PMC). (2012). Resurgence of Serine: An Often Neglected but Indispensable Amino Acid.

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Technical Support Center: Troubleshooting Side Reactions in 2-Oxazolemethanol Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Oxazolemethanol Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis, purification, and handling of this compound and its derivatives. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Stability and Handling

Q1: My this compound sample decomposes upon storage. What are the likely degradation pathways?

A1: this compound is susceptible to degradation, particularly under acidic or basic conditions, and at elevated temperatures. The primary degradation pathways include:

  • Ring Opening: The oxazole ring can be cleaved by nucleophiles or strong acids.[1][2] The electron-deficient C2 position is particularly susceptible to nucleophilic attack, which can lead to ring opening.[1]

  • Hydrolysis: The presence of water, especially with acid or base catalysts, can lead to the hydrolysis of the oxazole ring.[3][4]

  • Oxidation: The hydroxymethyl group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially if exposed to air and light over extended periods.[5]

  • Polymerization/Dimerization: Intermolecular reactions, especially at high concentrations or temperatures, can lead to the formation of dimers and oligomers.[5]

Troubleshooting & Prevention:

ParameterRecommendationRationale
Storage Conditions Store in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to light, moisture, and oxygen, which can catalyze degradation reactions.
pH Avoid acidic and basic conditions during workup and storage. Use buffered solutions if necessary.The oxazole ring is sensitive to pH extremes, which can promote hydrolysis and ring-opening.[1][6]
Solvent Choice Use anhydrous, aprotic solvents for reactions and storage whenever possible.Prevents hydrolysis of the oxazole ring.[3]

Section 2: Troubleshooting Guide - Synthetic Side Reactions

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives.

Q2: During the synthesis of a 2-substituted oxazole from serinol, I observe significant byproduct formation. What are the common side reactions?

A2: Synthesizing 2-substituted oxazoles from L-serine or serinol often involves condensation with an aldehyde or carboxylic acid derivative, followed by cyclization and oxidation.[7][8][9] Several side reactions can occur:

  • Incomplete Cyclization: The intermediate oxazolidine or hydroxy amide may not fully cyclize to the oxazole, remaining as a significant impurity.[5][8]

  • Over-oxidation: If using strong oxidizing agents to form the oxazole from an oxazoline precursor, the methanol group can be oxidized.

  • Formation of Oxazolidines: The reaction between serinol and an aldehyde can lead to the formation of a stable oxazolidine, which may be difficult to convert to the desired oxazole.[10]

  • Dimerization of Starting Materials: Self-condensation of serinol or the aldehyde can lead to undesired dimers.

Workflow for Troubleshooting Serinol-Based Oxazole Synthesis:

Caption: Troubleshooting workflow for serinol-based this compound synthesis.

Q3: I am performing a reaction on the hydroxyl group of this compound (e.g., esterification, etherification) and getting a complex mixture of products. What is going wrong?

A3: The oxazole ring itself can participate in side reactions under conditions used to modify the hydroxyl group.

  • Ring Reactivity: The oxazole ring is a weak base and can be protonated by strong acids, which can activate the ring towards nucleophilic attack or ring opening.[1][6]

  • N-Alkylation: The nitrogen atom in the oxazole ring can be alkylated by electrophiles, leading to the formation of quaternary oxazolium salts.[1]

  • Electrophilic Addition: While less common, strong electrophiles can add to the oxazole ring, leading to a loss of aromaticity.[11][12]

Protective Group Strategy:

To avoid these side reactions, it is highly recommended to protect the hydroxyl group before performing further transformations.[13][14][15]

Protecting GroupProtection ConditionsDeprotection ConditionsKey Advantages
Silyl Ethers (e.g., TBDMS, TIPS) Silyl chloride, Imidazole, DMFTBAF, THF or HF/PyridineStable to a wide range of non-acidic reagents.[14]
Benzyl Ether (Bn) Benzyl bromide, NaH, THFH₂, Pd/CStable to acidic and basic conditions.
t-Butyl Ether (tBu) Isobutylene, cat. H⁺Trifluoroacetic acid (TFA)Stable to basic and hydrogenolysis conditions.[14]

Experimental Protocol: TBDMS Protection of this compound

  • Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (1.5 eq) and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q4: My attempts to lithiate the 2-position of an oxazole precursor for the introduction of the methanol group are failing. What are the potential pitfalls?

A4: Deprotonation at the C2 position of the oxazole ring is a common strategy, but it is often complicated by ring-opening.[6][16]

  • Ring Scission: The 2-lithio-oxazole exists in equilibrium with the ring-opened isonitrile enolate.[6][16] This is a major competing pathway that can significantly reduce the yield of the desired product.

Troubleshooting Lithiation and Ring Opening:

Caption: Competing pathways during the lithiation of oxazoles.

Mitigation Strategies:

  • Low Temperature: Perform the lithiation and subsequent electrophilic quench at very low temperatures (e.g., -78 °C) to minimize the rate of ring opening.

  • Rapid Quenching: Add the electrophile (e.g., dry paraformaldehyde for the hydroxymethyl group) as quickly as possible after the lithiation is complete.

  • Alternative Reagents: Consider alternative organometallic reagents or synthetic routes that avoid harsh basic conditions.

Section 3: Purification Challenges

Q5: I am having difficulty purifying my this compound derivative. It seems to be unstable on silica gel.

A5: The slightly acidic nature of standard silica gel can catalyze the degradation of sensitive this compound derivatives.

Purification Recommendations:

  • Neutralized Silica Gel: Treat silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites.

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Alternative Purification Methods: Consider other purification techniques such as recrystallization, distillation (for thermally stable compounds), or preparative HPLC with a suitable buffered mobile phase.

By understanding these common side reactions and implementing the appropriate troubleshooting strategies, you can significantly improve the success of your experiments in this compound chemistry.

References

  • Benchchem.
  • Benchchem. troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • ARKIVOC. Sulfonimidation via ring-opening of 2-oxazolines with acidic sulfonimide nucleophiles.
  • NIH.
  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Wikipedia. Oxazole.
  • HETEROCYCLES. new chemistry of oxazoles.
  • ScienceDirect. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
  • ResearchGate. Selective synthesis of 2-substituted 4-carboxy oxazoles, thiazoles and thiazolidines from serine or cysteine amino acids | Request PDF.
  • ACS Publications. Thiazoline and Oxazoline Hydrolyses and Sulfur-Nitrogen and Oxygen-Nitrogen Acyl Transfer Reactions | The Journal of Organic Chemistry.
  • Organic Chemistry Portal.
  • Kocienski, P. J. Protecting Groups.
  • ACS Publications. Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use for Rubber Cross-Linking.
  • PubMed Central.
  • Oxford Learning Link. Appendix 6: Protecting groups.
  • Wikipedia. Electrophilic addition.
  • Organic Chemistry Portal. Protecting Groups.
  • Organic Synthesis. Protecting Groups.
  • Benchchem. Side reaction products in 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) synthesis.

Sources

Technical Support Center: Optimization of 2-Oxazolemethanol Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2-Oxazolemethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. The inherent reactivity of the primary hydroxyl group, coupled with the electronic nature of the oxazole ring, presents unique opportunities and challenges. This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for functionalizing the hydroxyl group of this compound?

The primary alcohol of this compound is the most common site for functionalization. The main strategies revolve around leveraging its nucleophilicity or converting it into a good leaving group. Key transformations include:

  • Esterification: Reaction with carboxylic acids or their derivatives (acyl chlorides, anhydrides) to form esters. This is commonly achieved through methods like Fischer-Speier[1][2] or Steglich esterification[3].

  • Etherification: Formation of ethers, typically via the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide.

  • Mitsunobu Reaction: A powerful and versatile method for converting the alcohol into a variety of functionalities (e.g., esters, ethers, azides) with a high degree of control. It is particularly useful for introducing functional groups under mild conditions.

  • Conversion to Halides/Sulfonates: Transforming the hydroxyl into a better leaving group (e.g., -Cl, -Br, -OTs, -OMs) allows for subsequent nucleophilic substitution (SN2) reactions with a wide range of carbon and heteroatom nucleophiles[4].

Q2: How critical is the choice of base when deprotonating the hydroxyl group, and what are the risks?

The choice of base is paramount due to the acidic nature of the C2 proton on the oxazole ring[5]. Strong, non-selective bases like organolithiums (e.g., n-BuLi) can deprotonate the C2 position, which may lead to an equilibrium with a ring-opened isonitrile species, resulting in undesired side products or decomposition[5][6].

Recommended Base Selection Strategy:

  • For simple etherification (Williamson): Use a base that is strong enough to deprotonate the primary alcohol but has low propensity for C2 deprotonation. Sodium hydride (NaH) in an aprotic solvent like THF is a standard choice.

  • For base-catalyzed acylations: Use non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct (e.g., HCl from an acyl chloride).

  • Avoid: Strongly nucleophilic bases or organometallics unless C2 functionalization is the desired outcome.

Q3: When should I consider using a protecting group for the this compound hydroxyl function?

A protecting group is necessary when you plan to perform a subsequent reaction on another part of the molecule that is incompatible with a free primary alcohol[7][8]. Examples include:

  • Performing organometallic reactions (e.g., Grignard, organolithium).

  • Conducting strong oxidations or reductions where the alcohol could interfere.

  • When building a larger molecule where selective reactivity is required.

A well-chosen protecting group strategy, often referred to as an "orthogonal strategy," allows for the selective removal of one group without affecting others[8].

Protecting Group Common Protection Reagents Cleavage Conditions Key Advantages
Silyl Ethers (TBDMS, TIPS) TBDMS-Cl, Imidazole, DMFTBAF, THF; or HF•Pyridine; or mild acid (e.g., PPTS)[9]Robust, stable to many non-acidic/non-fluoride conditions.
Benzyl Ether (Bn) NaH, then BnBr, THFCatalytic Hydrogenation (H₂, Pd/C)Stable to a wide range of acidic and basic conditions.
Tetrahydropyranyl Ether (THP) Dihydropyran (DHP), cat. p-TsOHMild aqueous acid (e.g., AcOH, HCl)[10]Easy to install, but creates a new stereocenter.
Q4: What are the most common side reactions to anticipate during functionalization?

Beyond the C2 deprotonation issue, other potential side reactions include:

  • Ring Instability: The oxazole ring is generally aromatic but can be susceptible to cleavage under harsh acidic or reductive conditions.

  • Over-oxidation: If converting the alcohol to an aldehyde (e.g., via Swern or DMP oxidation), over-oxidation to the carboxylic acid can occur if not carefully controlled.

  • Elimination: When the hydroxyl is converted to a good leaving group, elimination reactions can compete with substitution, especially with sterically hindered nucleophiles or bases.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has stalled, and TLC/LC-MS analysis shows only starting material. What went wrong?

This is a common issue that often points to problems with reagents, activation, or reaction equilibrium.

  • Potential Cause 1: Reagent Quality. Solvents may not be anhydrous, or key reagents may have degraded. This is especially true for moisture-sensitive reagents like NaH, acid chlorides, or Mitsunobu reagents.

    • Solution: Use freshly distilled, anhydrous solvents. Purchase new, high-quality reagents and store them properly under an inert atmosphere (N₂ or Ar).

  • Potential Cause 2: Insufficient Activation. The reaction may not have been initiated properly.

    • Solution (Fischer Esterification): Ensure your acid catalyst (e.g., H₂SO₄, p-TsOH) is active and added in a sufficient amount (typically 1-5 mol%)[1].

    • Solution (Mitsunobu): Ensure the phosphine and azodicarboxylate are added correctly, typically by adding the azodicarboxylate slowly to a cold solution of the alcohol, phosphine, and nucleophile.

  • Potential Cause 3: Reaction Equilibrium. For reversible reactions like Fischer esterification, the equilibrium may favor the starting materials.

    • Solution: Drive the reaction to completion by using a large excess of one reagent (usually the alcohol in an esterification) or by removing a byproduct. Water can be removed azeotropically using a Dean-Stark apparatus with a solvent like toluene[11].

G start Problem: Low Yield check_reagents Are reagents and solvents fresh and anhydrous? start->check_reagents check_activation Was the activation step (e.g., catalyst addition) performed correctly? check_reagents->check_activation Yes re_run Solution: Use fresh/anhydrous materials. Re-run experiment. check_reagents->re_run No check_equilibrium Is the reaction reversible (e.g., Fischer Esterification)? check_activation->check_equilibrium Yes optimize_activation Solution: Verify catalyst activity. Check addition order/temperature. check_activation->optimize_activation No drive_equilibrium Solution: Use excess reagent or remove byproduct (e.g., Dean-Stark). check_equilibrium->drive_equilibrium Yes other_issues Consider other issues: - Steric hindrance - Incorrect temperature - Insufficient reaction time check_equilibrium->other_issues No

Caption: Decision tree for troubleshooting low reaction yields.

Issue 2: Complex Product Mixture & Side Reactions

Q: My reaction produced multiple spots on TLC, and the desired product is a minor component. How can I improve selectivity?

A complex mixture indicates a lack of selectivity or the presence of competing reaction pathways.

  • Potential Cause 1: Ring Deprotonation. As discussed in the FAQs, strong bases can cause C2 deprotonation and subsequent side reactions[5].

    • Solution: Switch to a milder base (e.g., K₂CO₃ instead of NaH) or a non-nucleophilic organic base (DIPEA). Run the reaction at a lower temperature to disfavor the kinetically slower but thermodynamically favorable ring deprotonation.

  • Potential Cause 2: Mitsunobu Byproducts. The Mitsunobu reaction is notorious for byproducts if not performed correctly. These often include adducts of the azodicarboxylate with the phosphine or starting materials.

    • Solution: Maintain a low temperature (0 °C to -20 °C) during the addition of the azodicarboxylate (DEAD or DIAD). Consider a "reverse addition" where the alcohol and nucleophile are added to the pre-formed phosphine-azodicarboxylate complex. Using polymer-supported triphenylphosphine can also simplify purification, as the resulting phosphine oxide is removed by filtration.

  • Potential Cause 3: Temperature Control. Many reactions are highly sensitive to temperature. Runaway exotherms can lead to decomposition and side products.

    • Solution: Ensure adequate stirring and use an ice bath or cryocooler for exothermic additions. Set the reaction temperature based on literature precedent and optimize in small increments (e.g., 5-10 °C).

Issue 3: Difficulty in Product Purification

Q: I've isolated a crude product, but I'm struggling to purify it by column chromatography. What are my options?

Purification challenges often arise from byproducts with similar polarity to the desired product or from the physical properties of the product itself.

  • Potential Cause 1: Persistent Byproducts. Reagent-derived byproducts can be difficult to remove.

    • Solution (Mitsunobu): Triphenylphosphine oxide (TPPO) is a common, persistent byproduct. It can sometimes be crystallized out of a nonpolar solvent (like hexanes/ether). Alternatively, reacting the crude mixture with ZnCl₂ in DCM can precipitate a TPPO-ZnCl₂ complex.

    • Solution (Sulfonates): Pyridine or other amine bases used in the reaction can be difficult to remove. Perform an acidic wash (e.g., 1M HCl) during the aqueous workup to protonate and extract the amine into the aqueous layer.

  • Potential Cause 2: Product Polarity. The product may be too polar (streaking on silica) or too nonpolar (eluting with the solvent front).

    • Solution: If the product is basic due to the oxazole nitrogen (pKa of conjugate acid is ~0.8[5]), adding a small amount of triethylamine (~0.5%) to the eluent can prevent streaking on silica gel. If the product is very polar, consider reverse-phase chromatography (C18 silica).

  • Potential Cause 3: Product is Water-Soluble. The oxazole moiety can impart some water solubility, leading to low recovery during aqueous workup.

    • Solution: Saturate the aqueous layer with NaCl ("salting out") to decrease the solubility of the organic product. Perform multiple extractions (3-5 times) with your organic solvent to maximize recovery.

Experimental Protocols

Protocol 1: Steglich Esterification of this compound

This protocol is ideal for coupling with precious or sensitive carboxylic acids under mild, room-temperature conditions.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Coupling Agent Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) or the more user-friendly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq.) to the solution portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used. Dilute the filtrate with DCM and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

G cluster_activation Activation cluster_substitution SN2 Substitution PPh3 Ph₃P Betaine Ph₃P⁺-N(⁻)-N(CO₂R)₂ PPh3->Betaine + DEAD DEAD RO₂C-N=N-CO₂R (DEAD/DIAD) ROH R'-OH (this compound) NuH Nu-H (e.g., R''COOH) Phosphonium [Ph₃P⁺-OR'] Nu⁻ Betaine->Phosphonium + R'-OH + Nu-H Product R'-Nu Phosphonium->Product Intramolecular SN2 Byproducts Ph₃P=O + H(R)N-N(R)H

Caption: Simplified workflow of the Mitsunobu reaction mechanism.

References

  • Purification of 2-oxazolines. (n.d.). Google Patents.
  • Oxazole Chemistry Overview. (n.d.). Scribd.
  • Oxazole. (n.d.). Wikipedia.
  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.). ScienceDirect.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
  • Synthesis of Functionalized Oxazolines and Oxazoles With DAST and Deoxo-Fluor. (n.d.). ResearchGate.
  • Oxazole.pdf. (n.d.). CUTM Courseware.
  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.[8]
  • Protecting Groups. (n.d.). Organic Chemistry Portal.
  • Alcohol Protecting Groups. (n.d.). University of Windsor.
  • Protecting Groups. (n.d.). Organic Synthesis.
  • Esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
  • Fischer Esterification. (2022). Master Organic Chemistry.
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
  • 1,3-Oxazol-2-ylmethanol. (n.d.). PubChem.

Sources

Technical Support Center: Purification Strategies for 2-Oxazolemethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to the purification of 2-Oxazolemethanol and its diverse derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Due to their inherent polarity from the hydroxymethyl group and the basic nitrogen atom in the oxazole ring, these molecules can present unique purification hurdles.

This document moves beyond standard protocols to provide a deeper understanding of the underlying chemical principles, helping you troubleshoot effectively and develop robust, reproducible purification strategies.

Troubleshooting Guide: Addressing Common Purification Issues

This section is formatted as a series of common problems encountered during the work-up and purification of this compound and its analogues. Each issue is analyzed for its root cause, followed by actionable, step-by-step solutions.

Question 1: My compound is streaking badly on a silica gel TLC plate and column. What is happening and how can I fix it?

Root Cause Analysis: Streaking is a classic sign of a strong, undesirable interaction between your compound and the stationary phase. For this compound derivatives, the primary culprit is the basic nitrogen atom of the oxazole ring interacting with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This causes a portion of the molecules to "stick" and elute slowly, resulting in a tailing or streaking peak.

Solutions:

  • Neutralize the Stationary Phase: The most direct solution is to suppress the acidity of the silica gel.

    • Add a Basic Modifier: Incorporate a small amount of a volatile base into your mobile phase. Triethylamine (Et₃N) at 0.1-1% or a 1-2% solution of ammonia in methanol are common choices.[1] This base will preferentially bind to the acidic sites on the silica, allowing your basic compound to elute symmetrically.

    • Pre-treat the Silica: You can prepare a slurry of silica gel in your chosen eluent containing the basic modifier and let it sit for a few minutes before packing the column.

  • Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, a change of adsorbent may be necessary.

    • Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative to silica for purifying basic compounds.[1] It lacks the strong acidic sites that cause streaking.

    • Reversed-Phase Silica (C18): For highly polar derivatives, reversed-phase chromatography is often the method of choice.[1] Here, the separation is based on partitioning between a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Question 2: My this compound derivative won't elute from the silica column, even with highly polar solvents like 100% ethyl acetate.

Root Cause Analysis: The combination of the polar hydroxymethyl group and the oxazole ring can make some derivatives extremely polar, causing them to adsorb very strongly to the silica gel. Ethyl acetate, while polar, may not be strong enough to displace the compound from the active sites of the adsorbent.

Solutions:

  • Drastically Increase Mobile Phase Polarity:

    • Introduce an Alcohol: Add methanol (MeOH) to your eluent. A gradient starting from dichloromethane (DCM) and gradually increasing the percentage of MeOH (e.g., 0-20%) is highly effective for eluting very polar compounds.[1] A common starting point for polar heterocycles is a 95:5 mixture of DCM:MeOH.

    • Test Stability First: Before committing to a large-scale column, spot your crude material on a TLC plate, let it sit exposed to the air on the silica for an hour, and then develop it. If a new spot appears, your compound may be degrading on the silica, and an alternative stationary phase is required.[1]

  • Employ Reversed-Phase Chromatography: This is the ideal technique for very polar molecules. The compound will have weaker interactions with the non-polar C18 stationary phase and will elute with a high percentage of the aqueous mobile phase. A typical eluent system would be a gradient of water and acetonitrile, often with 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.[1][2]

Question 3: During my aqueous work-up, I'm getting a persistent emulsion that won't separate.

Root Cause Analysis: Emulsions form when surfactant-like impurities are present or when the densities of the aqueous and organic layers are too similar. Vigorous shaking of the separatory funnel exacerbates this issue by creating fine droplets that are slow to coalesce.[3]

Solutions:

  • Mechanical and Physical Methods:

    • Gentle Inversion: Instead of shaking, gently and slowly invert the separatory funnel 10-15 times. This increases the surface area for extraction without the high energy that leads to emulsions.[3]

    • Filtration: Pass the entire emulsified layer through a pad of Celite® or glass wool. This can help to break up the microscopic droplets.

    • Centrifugation: If available, centrifuging the mixture is a highly effective way to force the separation of the layers.

  • Chemical Methods:

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[1] This significantly increases the polarity and density of the aqueous layer, forcing the organic components out and helping to break the emulsion.

Question 4: My compound "oils out" during recrystallization instead of forming crystals.

Root Cause Analysis: "Oiling out" occurs when the solubility of the compound in the solvent drops so rapidly upon cooling that the molecules don't have time to arrange themselves into an ordered crystal lattice. This is common when the solution is supersaturated, cooled too quickly, or when significant impurities are present that disrupt crystal formation.[1]

Solutions:

  • Optimize the Cooling Process:

    • Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool much more slowly. Let it first cool to room temperature undisturbed, then move it to a refrigerator, and finally to a freezer.

    • Induce Nucleation: Scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[4]

    • Use a Seed Crystal: If you have a tiny amount of the pure solid, add a single crystal to the cooled solution to act as a template for crystallization.[4]

  • Address Impurities:

    • Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution, boiling for a few minutes, and then performing a hot filtration to remove the charcoal before cooling.[1]

    • Pre-Purification: If the crude material is very impure, "oiling out" is likely. Perform a quick preliminary purification, such as filtering through a short plug of silica gel, to remove the gross impurities before attempting recrystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the go-to starting conditions for purifying a new this compound derivative with column chromatography? A1: For a typical derivative of unknown polarity, a good starting point is silica gel chromatography. Begin by testing a few eluent systems with TLC. A standard test would include:

  • 3:1 Hexanes:Ethyl Acetate (for less polar derivatives)

  • 1:1 Hexanes:Ethyl Acetate (for medium polarity)

  • 9:1 Dichloromethane:Methanol (for more polar derivatives)[1] Aim for an Rf value of 0.2-0.3 on the TLC plate for the best separation on a column. If streaking is observed, add 0.5% triethylamine to the chosen eluent.[1]

Q2: My compound is not UV-active. How can I monitor its purification? A2: When a compound lacks a UV chromophore, you must use a visualization stain for TLC.[1]

  • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain for compounds that can be oxidized (like alcohols). It appears as yellow spots on a purple background.

  • Ceric Ammonium Molybdate (CAM) Stain: Another powerful general stain that reacts with many organic functional groups, often producing blue spots.

  • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.

Q3: Is recrystallization a viable primary purification method for these compounds? A3: Yes, if the derivative is a solid and the crude material is relatively clean (>80-90% pure), recrystallization is an excellent and scalable method.[4] The key is finding a suitable solvent or solvent pair where the compound is soluble when hot but sparingly soluble when cold. Common solvents to try include ethyl acetate, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes or ethanol/water.[5]

Q4: How can I remove residual high-boiling polar solvents like DMF or DMSO from my final product? A4: These solvents are notoriously difficult to remove by simple rotary evaporation.

  • Aqueous Washes: If your compound is soluble in a solvent like ethyl acetate or DCM and not very water-soluble, perform multiple extractions with water or brine.[1] This will partition the DMF/DMSO into the aqueous layer.

  • Lyophilization (Freeze-Drying): If your compound is stable and non-volatile, dissolving it in a small amount of water or a t-butanol/water mixture and then freeze-drying is a very effective method for removing residual solvents.[1]

  • Azeotropic Removal: For DMF, adding a non-polar solvent like toluene or heptane and repeatedly evaporating under reduced pressure can help co-distill the DMF.[1]

Data & Protocols
Table 1: Recommended Starting Solvent Systems for Chromatography
Compound PolarityStationary PhaseRecommended Eluent System (v/v)Modifier (if needed)
Low to MediumSilica GelHexanes:Ethyl Acetate (Gradient from 9:1 to 1:1)0.5% Triethylamine
Medium to HighSilica GelDichloromethane:Methanol (Gradient from 100:0 to 9:1)0.5% Triethylamine or 1% NH₃ in MeOH
High / Water-SolubleReversed-Phase (C18)Water:Acetonitrile (Gradient)0.1% Formic Acid or TFA
Basic / Prone to DegradationNeutral AluminaHexanes:Ethyl Acetate or Dichloromethane:MethanolNot usually required
Protocol 1: General Procedure for Flash Column Chromatography with a Basic Modifier
  • TLC Analysis: Determine the optimal eluent system using TLC, aiming for an Rf of ~0.25 for your target compound. If streaking occurs, add 0.5% (v/v) triethylamine (Et₃N) to the eluent and re-run the TLC.

  • Column Packing: Select an appropriate size column (typically, use 50-100g of silica per 1g of crude material). Pack the column using the "wet" or "slurry" method with your chosen eluent (containing the Et₃N). Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or the column eluent. If it's not fully soluble, you can pre-adsorb it onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (e.g., DCM), add a few grams of silica, evaporate the solvent to get a dry, free-flowing powder, and carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting the column with your solvent system. Collect fractions and monitor them by TLC using a UV lamp or an appropriate stain.

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate them using a rotary evaporator to yield the purified compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Place a small amount of your crude solid in a test tube. Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. If it doesn't dissolve, heat the test tube. A good solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just dissolve the compound at its boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the surface.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualized Workflows
Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy cluster_0 cluster_1 start Crude this compound Derivative is_solid Solid or Oil? start->is_solid recrystallize Attempt Recrystallization (See Protocol 2) is_solid->recrystallize Solid chromatography Proceed to Chromatography is_solid->chromatography Oil can_crystallize Crystallizes Easily? can_crystallize->chromatography No / Oils Out success Pure Compound can_crystallize->success Yes is_polar Polarity? normal_phase Normal Phase (Silica) (See Protocol 1) is_polar->normal_phase Medium rp_phase Reversed-Phase (C18) or Alumina is_polar->rp_phase High streaks Streaks on Silica TLC? add_modifier Use Basic Modifier (e.g., 0.5% Et3N) streaks->add_modifier Yes streaks->success No, standard column recrystallize->can_crystallize chromatography->is_polar normal_phase->streaks rp_phase->success add_modifier->success Chromatography_Troubleshooting cluster_problems cluster_solutions start Run Analytical TLC in Test Eluent System p1 Problem: Streaking / Tailing start->p1 Spot streaks? p2 Problem: Rf = 0 (Stuck at Baseline) start->p2 Spot at baseline? p3 Problem: Poor Separation start->p3 Spots overlap? end_node Optimized Conditions for Column start->end_node Rf ~0.25, good separation s1 Solution: 1. Add 0.5% Et3N to eluent. 2. Switch to Alumina or C18. p1->s1 s2 Solution: Increase eluent polarity. (e.g., Add MeOH to DCM) p2->s2 s3 Solution: 1. Try different solvent system (e.g., Hex/EtOAc vs DCM/MeOH). 2. Consider Reversed-Phase. p3->s3 s1->end_node s2->end_node s3->end_node

Sources

"common challenges in handling and storing 2-Oxazolemethanol"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Oxazolemethanol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions. Our goal is to ensure you can handle and store this valuable reagent with confidence and scientific integrity.

Part 1: Troubleshooting Guide

This section addresses common challenges encountered during the handling and storage of this compound. Each issue is presented with potential causes and validated solutions.

Issue 1: Product Discoloration (Yellowing)
  • Symptom: The typically colorless liquid appears yellow or brownish upon receipt or after a period of storage.

  • Potential Causes:

    • Oxidation: Exposure to air, especially in the presence of light, can lead to oxidative degradation of the oxazole ring or the methanol moiety.

    • Impurities: Residual starting materials or byproducts from synthesis, such as oxazole-2-carbaldehyde, can be unstable and cause discoloration.[1]

    • Incompatible Storage: Storage in containers made of reactive materials or with improper sealing can introduce contaminants.

  • Troubleshooting & Resolution:

    • Assess Purity:

      • TLC Analysis: Perform thin-layer chromatography (TLC) to identify the presence of impurities. A typical mobile phase is 50% ethyl acetate in petroleum ether, where this compound has an Rf value of approximately 0.4.[1] Multiple spots indicate impurities.

      • NMR Spectroscopy: Acquire a ¹H-NMR spectrum. The expected peaks for pure this compound in CDCl₃ are approximately δ 7.64 (s, 1H), 7.09 (s, 1H), and 4.75 (s, 2H).[1] The presence of aldehyde protons (around δ 9-10) or other unexpected signals suggests degradation.

    • Purification Protocol (if necessary):

      • Column Chromatography: If impurities are detected, purify the product using column chromatography with silica gel (100-200 mesh) and an eluent of 50% ethyl acetate/petroleum ether.[1]

      • Distillation: For larger quantities, vacuum distillation can be effective. However, care must be taken to avoid high temperatures which could cause decomposition.

    • Preventative Measures:

      • Inert Atmosphere: Always handle and store this compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

      • Light Protection: Store in an amber-colored vial or a container protected from light.

      • Proper Sealing: Use containers with tight-fitting caps, preferably with a PTFE liner, to prevent air and moisture ingress.

Issue 2: Inconsistent Reaction Yields
  • Symptom: Variability in the yield of reactions where this compound is a starting material.

  • Potential Causes:

    • Hygroscopicity: The presence of a hydroxyl group makes this compound susceptible to absorbing atmospheric moisture. Water can interfere with many reactions, particularly those involving organometallics or other water-sensitive reagents.

    • Decomposition: The compound may have degraded during storage, reducing the concentration of the active reagent.

    • Solvent Impurities: The reaction solvent may contain impurities that react with this compound or other reagents.

  • Troubleshooting & Resolution:

    • Water Content Analysis:

      • Karl Fischer Titration: This is the most accurate method to determine the water content. For many applications, the water content should be below 0.05%.

      • Drying Procedures: If the water content is high, the material can be dried over anhydrous sodium sulfate and filtered before use.[1] For more stringent requirements, azeotropic distillation with a suitable solvent like toluene can be employed.

    • Reagent Purity Verification:

      • Before each use, verify the purity of the this compound using a quick TLC or by checking its physical appearance.

      • Ensure that all other reagents and solvents are of the appropriate grade and are dry.[2]

    • Reaction Condition Optimization:

      • Ensure all glassware is oven-dried or flame-dried before use to remove adsorbed water.

      • Conduct reactions under a positive pressure of an inert gas.

Issue 3: Safety Concerns During Handling
  • Symptom: Uncertainty about the appropriate personal protective equipment (PPE) and handling procedures.

  • Potential Causes:

    • Lack of familiarity with the specific hazards of this compound.

  • Troubleshooting & Resolution:

    • Review Safety Data Sheet (SDS):

      • Always consult the SDS before handling the compound. This compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation.[3][4] It may also cause respiratory irritation.[3][4]

    • Personal Protective Equipment (PPE):

      • Eye Protection: Wear safety glasses with side shields or goggles.[5]

      • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[6]

      • Skin Protection: Wear a lab coat and ensure skin is not exposed.[5][7]

    • Handling Procedures:

      • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][7]

      • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[3][7] Use non-sparking tools.[7][8]

      • Static Discharge: Take precautionary measures against static discharge by grounding all equipment.[6][7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place.[3][5] It is advisable to keep the container tightly closed and refrigerated.[9][10] To prevent degradation from oxidation and light, store it under an inert atmosphere (argon or nitrogen) in an amber vial.

Parameter Recommended Condition Rationale
Temperature Refrigerated (2-8 °C)Slows down potential decomposition pathways.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation.
Light Amber Vial / Dark PlacePrevents light-induced degradation.
Container Tightly Sealed Glass BottlePrevents moisture and air ingress.

Q2: Is this compound compatible with common laboratory solvents and reagents?

A2: this compound is generally soluble in polar organic solvents like methanol, ethanol, and ethyl acetate.[1] However, it is incompatible with strong oxidizing agents and strong acids.[3][11] Reactions with these substances can be vigorous and may lead to decomposition. It is crucial to check for compatibility before mixing with other chemicals.

Q3: How can I confirm the identity and purity of my this compound sample?

A3: A combination of analytical techniques can be used for comprehensive characterization:

  • ¹H-NMR Spectroscopy: Provides structural information and can identify impurities.[1]

  • Mass Spectrometry: Confirms the molecular weight. The expected [M+H]⁺ ion is at m/z 100.3.[1]

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.[1]

  • Gas Chromatography (GC): Can be used for quantitative purity assessment.

Q4: What are the primary decomposition pathways for this compound?

  • Oxidation: The alcohol moiety can be oxidized to an aldehyde (oxazole-2-carbaldehyde) or a carboxylic acid. The oxazole ring itself can also be susceptible to oxidative cleavage.

  • Polymerization: Under certain conditions, such as in the presence of acid or heat, the molecule could potentially polymerize.

  • Hydrolysis: The oxazole ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

Q5: What should I do in case of a spill?

A5: In the event of a spill, first ensure the area is well-ventilated and all sources of ignition are removed.[3][6] Wear appropriate PPE, including respiratory protection if necessary.[7] Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a sealed container for disposal.[3] Do not allow the spill to enter drains or waterways.

Part 3: Visualizations & Protocols

Troubleshooting Workflow for Inconsistent Reaction Yields

This diagram outlines the logical steps to diagnose and resolve issues with inconsistent reaction yields when using this compound.

TroubleshootingWorkflow Workflow for Troubleshooting Inconsistent Yields start Inconsistent Reaction Yields Observed check_purity Verify Purity of this compound (TLC, NMR) start->check_purity is_pure Is the reagent pure? check_purity->is_pure purify Purify Reagent (Column Chromatography) is_pure->purify No check_water Analyze Water Content (Karl Fischer Titration) is_pure->check_water Yes purify->check_water is_dry Is water content < 0.05%? check_water->is_dry dry_reagent Dry Reagent (Anhydrous Na2SO4 or Azeotropic Distillation) is_dry->dry_reagent No check_conditions Review Reaction Conditions (Dry Glassware, Inert Atmosphere) is_dry->check_conditions Yes dry_reagent->check_conditions optimize Optimize Reaction Setup and Procedure check_conditions->optimize end Proceed with Optimized Reaction optimize->end

Caption: A flowchart for troubleshooting inconsistent reaction yields.

Experimental Protocol: Purification of this compound by Column Chromatography

This protocol provides a step-by-step guide for the purification of this compound.[1]

  • Slurry Preparation:

    • In a beaker, add silica gel (100-200 mesh) to the eluent (50% ethyl acetate in petroleum ether).

    • Stir gently to create a homogenous slurry, ensuring no air bubbles are trapped.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly.

    • Gently tap the column to ensure even packing of the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution:

    • Add the eluent continuously to the top of the column.

    • Maintain a constant flow rate and collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Visualize the spots under UV light or by staining.

  • Product Isolation:

    • Combine the fractions containing the pure this compound (Rf ≈ 0.4).

    • Remove the solvent using a rotary evaporator to obtain the purified product.

References

  • Vertex AI Search
  • This compound | 130551-92-7 - ChemicalBook
  • Safety D
  • SAFETY DATA SHEET - Methanex Corpor
  • Methanol - PubChem
  • Thermo Fisher Scientific Chemicals, Inc.
  • 1,3-Oxazol-2-ylmethanol | C4H5NO2 | CID 14786610 - PubChem
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Methods for Purification of Commonly Used Solvents - Alfa Chemistry

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Technical Support Center: Interpreting Complex NMR Spectra of 2-Oxazolemethanol Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-oxazolemethanol products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the NMR spectra of this important class of heterocyclic compounds. Here, we address common issues in a practical question-and-answer format, moving from frequently asked questions to in-depth troubleshooting guides. Our focus is on providing not just solutions, but a deeper understanding of the underlying principles to empower your spectral analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the routine NMR analysis of this compound and its derivatives.

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the core structure of this compound?

A1: The chemical environment of the oxazole ring and the methanol substituent dictates their characteristic chemical shifts. The electron-withdrawing nature of the oxygen and nitrogen atoms in the oxazole ring significantly influences the spectral data. Below is a table summarizing the expected chemical shift ranges.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-4Oxazole Ring~7.1-7.3-
H-5Oxazole Ring~7.9-8.1-
-CH₂-Methanol~4.7-4.9~58-62
-OHMethanolVariable (depends on solvent and concentration)-
C-2Oxazole Ring-~160-165
C-4Oxazole Ring-~125-130
C-5Oxazole Ring-~138-142

Note: These are approximate ranges and can be influenced by substituents and the choice of solvent.[1][2][3]

Q2: I'm seeing broad peaks in my ¹H NMR spectrum. What are the likely causes?

A2: Peak broadening in the NMR spectra of this compound products can arise from several factors:

  • Chemical Exchange: The hydroxyl proton of the methanol group can undergo chemical exchange with residual water or other protic species in the sample. This is a common cause of broadening for the -OH signal. Running the experiment at a lower temperature can sometimes slow down this exchange and result in a sharper signal.[4]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If you suspect this, try washing your glassware thoroughly or using a chelating agent.[4]

  • Sample Concentration and Solubility: High sample concentrations can lead to increased viscosity and peak broadening. Conversely, poor solubility can also result in broad lines. Ensure your sample is fully dissolved and at an appropriate concentration.[4][5]

  • Quadrupolar Broadening: The ¹⁴N nucleus in the oxazole ring has a quadrupole moment which can sometimes cause broadening of adjacent proton and carbon signals, although this is often less pronounced for protons.[4]

  • Poor Shimming: An improperly shimmed spectrometer will result in broad and distorted peaks. This should be the first aspect to check if all peaks in the spectrum are broad.[4][6]

Q3: The signals for the oxazole ring protons are overlapping. How can I resolve them?

A3: Signal overlap is a common challenge, especially in complex derivatives of this compound.[4][7] Here are a few strategies to resolve overlapping signals:

  • Change the Solvent: The chemical shifts of protons can be influenced by the deuterated solvent used.[4][5][8] Switching from a non-polar solvent like CDCl₃ to a more polar or aromatic solvent like DMSO-d₆ or benzene-d₆ can induce different chemical shifts and potentially resolve the overlap.[9][10][11]

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of signals and improve resolution.[7]

  • 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlap.[2][4][12] A COSY (Correlation Spectroscopy) experiment can help identify coupled protons even when their signals are overlapping in the 1D spectrum.[7]

Part 2: Troubleshooting Guides

This section provides more in-depth guidance on tackling complex spectral interpretation problems.

Guide 1: Ambiguous ¹H NMR Assignments in Substituted 2-Oxazolemethanols

Problem: You have synthesized a substituted this compound, and while you can identify the signals for the core structure, the signals for the substituents are difficult to assign, and their integration values seem incorrect.

Troubleshooting Workflow:

G start Start: Ambiguous ¹H NMR check_impurities Step 1: Check for Impurities (Solvents, Starting Materials) start->check_impurities run_2d Step 2: Run 2D NMR (COSY, HSQC, HMBC) check_impurities->run_2d Impurities ruled out analyze_cosy Analyze COSY: Identify spin systems run_2d->analyze_cosy analyze_hsqc Analyze HSQC: Correlate ¹H and ¹³C analyze_cosy->analyze_hsqc analyze_hmbc Analyze HMBC: Establish long-range connectivities analyze_hsqc->analyze_hmbc reassess Step 3: Re-evaluate Structure Based on 2D data analyze_hmbc->reassess confirm Confirmed Structure reassess->confirm G cluster_0 This compound Structure cluster_1 Key HMBC Correlations (H -> C) C2 C2 N3 N C2->N3 CH2 CH₂ C2->CH2 C4 C4 N3->C4 C5 C5 C4->C5 O1 O C5->O1 O1->C2 OH OH CH2->OH H4 H4 H4->C2 ³J H4->C5 ²J H5 H5 H5->C4 ²J H_CH2 H-CH₂ H_CH2->C2 ²J

Caption: Key HMBC correlations for the this compound core.

References

  • Theoretical analysis of solvent effects on nitrogen NMR chemical shifts in oxazoles and oxadiazoles. Journal of Magnetic Resonance.
  • Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry.
  • Validating the Structure of 4-Propyl-1,3-Oxazole: A 2D NMR Comparison Guide. Benchchem.
  • Observed and calculated quadrupole coupling constants of the normal...
  • Solvent Effects on the Nitrogen NMR Shieldings in Oxazole and Oxadiazole Systems. ScienceDirect.
  • Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. Benchchem.
  • Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives.
  • Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO.
  • Interpreting complex NMR spectra of Benzo[d]oxazole-4-carboxylic acid deriv
  • 1H chemical shifts in NMR, part 18 1.
  • NMR Spectroscopic Data for Compounds 1−4.
  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry.
  • Oxazole(288-42-6) 1H NMR spectrum. ChemicalBook.
  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.
  • Carbon-13 nuclear magnetic resonance spectra of oxazoles. University of Groningen research portal.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Troubleshooting. University of Maryland Department of Chemistry and Biochemistry.
  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of ¹H NMR S.
  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. UNN.
  • Isoxazole(288-14-2) 1H NMR spectrum. ChemicalBook.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts.
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the d
  • Oxazole. Wikipedia.
  • Common problems and artifacts encountered in solution‐state NMR experiments. Wiley Online Library.
  • Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.
  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole deriv
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • troubleshooting NMR. Reddit.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.

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Technical Support Center: Stabilizing 2-Oxazolemethanol in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the inherent stability challenges of 2-Oxazolemethanol and provides actionable strategies to prevent its degradation during chemical transformations. The unique electronic properties of the oxazole ring, combined with the reactivity of the hydroxymethyl group at the C2 position, demand careful experimental design. This guide is structured to provide both quick answers through FAQs and in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is turning dark and showing a complex mixture on TLC/LC-MS. What is the most likely cause?

A1: The primary suspect is the degradation of the oxazole ring itself. The C2 proton of an oxazole is the most acidic (pKa ≈ 20), making it susceptible to deprotonation by strong bases (e.g., organolithiums like n-BuLi).[1][2] This deprotonation can lead to a ring-opening cascade, often forming an isonitrile intermediate, which is unstable and polymerizes or reacts further to create a complex mixture.[3][4]

Q2: Under what specific conditions is the oxazole ring most vulnerable?

A2: The oxazole ring is generally thermally stable but can be cleaved under several conditions:

  • Strongly Basic Conditions: Reagents like n-BuLi, t-BuLi, or Grignard reagents can deprotonate the C2 position, initiating ring cleavage.[3][4]

  • Strongly Acidic Conditions: Concentrated mineral acids can cause decomposition.[3]

  • Certain Oxidizing Agents: Potent oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid can cleave the oxazole ring.[3][4]

  • Some Reductive Conditions: While catalytic hydrogenation often leaves the ring intact, harsher reducing agents can lead to ring-opened products.[3]

Q3: I am trying to perform a reaction on the hydroxyl group, but I am getting low yields. Why might this be happening?

A3: Besides ring instability, the hydroxyl group's proximity to the electron-deficient oxazole ring can influence its reactivity. If your reaction conditions are too harsh (e.g., high heat, strong base/acid), you may be causing simultaneous ring degradation. Furthermore, the reaction you are attempting might be incompatible with the oxazole core. For instance, attempting a Mitsunobu reaction with certain nucleophiles could be problematic if the conditions favor side reactions with the ring.

Q4: Is it always necessary to protect the hydroxyl group of this compound?

A4: Not always, but it is highly recommended for most multi-step syntheses or when using reagents that can react with a primary alcohol. Protection simplifies reaction outcomes by preventing the hydroxyl group from acting as a competing nucleophile, an acidic proton source, or a site for oxidation. The choice to protect depends on the specific downstream reaction conditions.

Troubleshooting Guides & Proactive Strategies

Strategy 1: Protecting the Hydroxyl Group

The most robust strategy to prevent unwanted side reactions at the hydroxymethyl group is to install a protecting group. The choice of protecting group is critical and must be orthogonal to the planned reaction conditions.[5][6]

Table 1: Common Protecting Groups for this compound
Protecting GroupAbbreviationProtection Reagent(s)StabilityDeprotection Condition(s)
tert-Butyldimethylsilyl EtherTBSTBS-Cl, Imidazole, DMFStable to base, mild acid, oxidation, reductionFluoride sources (TBAF), strong acid (HCl, TFA)
Triisopropylsilyl EtherTIPSTIPS-Cl, Imidazole, DMFMore sterically hindered and robust than TBSFluoride sources (TBAF), strong acid
Methoxymethyl EtherMOMMOM-Cl, DIPEA, DCMStable to base, nucleophiles, reducing agentsAcid-catalyzed hydrolysis (e.g., HCl in MeOH)
Acetyl EsterAcAc₂O, Pyridine or Et₃NStable to mild acid, oxidation, reductionBase-catalyzed hydrolysis (K₂CO₃, NaOH), acid
Benzyl EtherBnBnBr, NaH, DMFStable to acid, base, oxidation, reductionCatalytic Hydrogenolysis (H₂, Pd/C)
Experimental Protocol: TBS Protection of this compound

This protocol details the standard procedure for protecting the primary alcohol as a tert-Butyldimethylsilyl (TBS) ether, a versatile and common choice.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M solution).

  • Addition of Base: Add Imidazole (1.5 eq). Stir the solution at room temperature until all solids dissolve.

  • Addition of Silylating Agent: Cool the mixture to 0 °C in an ice bath. Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired TBS-protected this compound.

Strategy 2: Mitigating Oxazole Ring Degradation

Even with a protected hydroxyl group, the oxazole ring itself can be the point of failure. The following workflow helps diagnose and solve issues related to ring instability.

Diagram: Troubleshooting Ring Instability

Below is a decision-making workflow for troubleshooting reactions where oxazole ring degradation is suspected.

G start Reaction Failure: Low Yield / Complex Mixture check_base Are you using a strong base? (e.g., n-BuLi, LDA, Grignard) start->check_base base_yes YES check_base->base_yes YES base_no NO check_base->base_no NO check_temp Is the reaction run at low temp? (e.g., -78 °C) temp_yes YES check_temp->temp_yes YES temp_no NO check_temp->temp_no NO base_yes->check_temp check_acid Are you using strong acid? base_no->check_acid solution_base Root Cause: C2 Deprotonation & Ring Opening temp_yes->solution_base action_temp Action: Maintain strict low temperature control (-78 °C) throughout addition and quench. temp_no->action_temp action_base Action: Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃) or use non-nucleophilic bases like DBU if applicable. solution_base->action_base acid_yes YES check_acid->acid_yes YES acid_no NO check_acid->acid_no NO solution_acid Root Cause: Acid-catalyzed decomposition acid_yes->solution_acid check_other Other Conditions: - Strong Oxidants (KMnO₄)? - Harsh Reductants? acid_no->check_other action_acid Action: Use milder acidic conditions or buffered systems. Consider Lewis acids if appropriate. solution_acid->action_acid other_yes YES check_other->other_yes YES solution_other Root Cause: Ring Cleavage by Oxidation/Reduction other_yes->solution_other action_other Action: Switch to milder reagents (e.g., DMP for oxidation). solution_other->action_other

Caption: Troubleshooting workflow for oxazole ring degradation.

Proactive Workflow: A General Approach

For any new reaction involving a this compound derivative, adopting a proactive protection strategy is key to success. This workflow minimizes the risk of degradation from the outset.

Diagram: Recommended Synthetic Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Core Reaction cluster_2 Phase 3: Finalization start This compound protect Protect -OH Group (e.g., with TBS-Cl) start->protect react Perform Desired Reaction (e.g., Cross-Coupling, Substitution, etc.) Under Mild Conditions protect->react deprotect Deprotect -OH Group (e.g., with TBAF) react->deprotect finish Final Product deprotect->finish

Caption: Proactive workflow for using this compound.

By following this sequence—protecting the vulnerable hydroxyl group first, performing the main reaction under the mildest possible conditions, and finally deprotecting—researchers can significantly increase the success rate and final yield of their synthetic routes involving this compound.

References
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • K. C. Nicolaou Research Group. Protecting Groups.
  • Wikipedia. Oxazole.
  • PubMed. 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles.
  • Organic Chemistry Portal. Protecting Groups.

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Technical Support Center: Overcoming Low Yields in 2-Oxazolemethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-substituted oxazoles, with a specific focus on overcoming the common challenge of low yields encountered during the preparation of 2-Oxazolemethanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, alternative synthetic strategies, and detailed protocols grounded in established literature.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a 2-substituted oxazole via the Robinson-Gabriel method is resulting in consistently low yields and significant charring. What is causing this?

A: This is a very common issue with the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones. The low yields and decomposition are often attributable to the harshness of the traditional dehydrating agents employed.

  • Causality: Reagents like concentrated sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃) are powerful dehydrating agents, but they can promote side reactions, including charring and substrate decomposition, especially with sensitive functional groups.[1][2]

  • Troubleshooting & Optimization: A significant improvement in yield can often be achieved by switching to a milder dehydrating agent. Polyphosphoric acid (PPA) has been shown to increase yields in many cases to a more acceptable 50-60% by providing a less aggressive reaction medium.[1][3] Careful control of the reaction temperature is also critical to minimize byproduct formation.[3]

Q2: I've heard the Van Leusen oxazole synthesis is a high-yield method. Is it suitable for preparing this compound?

A: The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, is indeed an excellent and mild method for synthesizing oxazoles.[4][5] However, the classical Van Leusen synthesis has a crucial regiochemical outcome: it produces 5-substituted oxazoles .[1][4][5]

The reaction proceeds via the addition of deprotonated TosMIC to an aldehyde, followed by cyclization and elimination. The aldehyde carbon becomes C5 of the oxazole ring, and the isocyanide carbon becomes C4. Therefore, this method is not directly applicable for synthesizing a 2-substituted oxazole like this compound from a simple aldehyde. Researchers targeting this specific substitution pattern must explore different synthetic strategies.

Q3: What are the current state-of-the-art, high-yield methods for synthesizing 2-substituted oxazoles?

A: Several modern synthetic routes have been developed that offer high yields, mild conditions, and broad functional group tolerance, making them excellent alternatives for preparing this compound.

  • Direct Synthesis from Carboxylic Acids: A highly efficient, one-pot method involves the reaction of a carboxylic acid with an isocyanoacetate ester, promoted by a dehydrative coupling agent like DMAP-Tf (a complex of 4-Dimethylaminopyridine and triflic anhydride).[6] To synthesize this compound, one would start with a protected form of glycolic acid (e.g., O-benzyl glycolic acid). This approach is notable for its high yields (often 70-97%) and operational simplicity.[6]

  • Gold-Catalyzed Annulation: Heterogeneous gold catalysts can be used in a [2+2+1] annulation reaction involving a terminal alkyne, a nitrile, and an oxygen atom donor (like an N-oxide).[7][8] For your target, the nitrile component would be glycolonitrile (or a protected version). This method provides very good yields (61-92%) under mild conditions and the catalyst can often be recycled.[7][8]

  • Copper-Catalyzed Oxidative Cyclization: Copper salts, such as copper(II) triflate [Cu(OTf)₂], are effective catalysts for the tandem oxidative cyclization of starting materials like β-acylamino ketones to form the oxazole ring.[1][8] This can be a more controlled alternative to the classical Robinson-Gabriel synthesis.

Troubleshooting & Optimization Workflow

Low yields are a frequent bottleneck in heterocyclic synthesis. Before abandoning a chosen route, a systematic troubleshooting process is essential. If optimization fails, transitioning to a more robust alternative method is the logical next step.

G cluster_0 Initial Observation cluster_1 Problem Analysis cluster_2 Optimization of Current Route cluster_3 Alternative Strategy start Low Yield of this compound check_reagents 1. Verify Reagent Purity & Stoichiometry (Starting materials, solvents, catalysts) start->check_reagents check_conditions 2. Assess Reaction Conditions (Anhydrous? Correct Temp? Inert Atmosphere?) check_reagents->check_conditions Reagents OK optimize_temp Screen Temperatures check_conditions->optimize_temp Conditions OK optimize_catalyst Optimize Catalyst/Reagent Loading optimize_temp->optimize_catalyst optimize_time Monitor with TLC to Find Optimal Time optimize_catalyst->optimize_time switch_method Switch to a Modern Synthetic Route (e.g., from Carboxylic Acid, Au-Catalyzed) optimize_time->switch_method Yield Still Low success High Yield Achieved switch_method->success

Caption: General workflow for oxazole synthesis from a carboxylic acid.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the protected carboxylic acid (1.0 equiv), 4-DMAP as a base (1.5 equiv), and anhydrous dichloromethane (DCM, to make a 0.1 M solution). [6]2. Activation: Stir the mixture at room temperature until all solids dissolve. Add DMAP-Tf (1.3 equiv) and continue stirring for 5 minutes at room temperature to form the activated ester intermediate. [6]3. Cycloaddition: Add ethyl isocyanoacetate (1.2 equiv) to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 40 °C and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water (approx. 10 volumes) and extract with DCM (3 x 7 volumes).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the protected this compound precursor.

  • Deprotection: The final step would involve a standard deprotection reaction (e.g., hydrogenolysis for a benzyl group or treatment with BBr₃ for a methyl ether) to yield the final product, this compound.

References

  • Yang, W., Zhang, R., Yi, F., & Cai, M. (2017). An MCM-41-Immobilized Phosphine-Gold(I) Complex as a Catalyst for the [2+2+1] Annulation of Terminal Alkynes, Nitriles, and Oxygen Atoms. The Journal of Organic Chemistry, 82(10), 5204-5211. [Link]
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences, 85(2), 273-289. [Link]
  • Kotha, S., & Meshram, M. (2018). An efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles involving intramolecular copper-catalyzed cyclization of highly functionalized novel β-(methylthio)enamides as the key step. The Journal of Organic Chemistry, 83(15), 8344-8358. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. [Link]
  • Gao, C., Islam, S., & Li, J. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Cogent Chemistry, 8(1). [Link]
  • Sharma, V., Kumar, P. (2015). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 77(3), 273-89. [Link]
  • Al-dujaili, A. H. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Omega, 8(10), 9573-9581. [Link]
  • Gao, C., Islam, S., & Li, J. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

Sources

Technical Support Center: Managing Mass Transfer Limitations in 2-Oxazolemethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for managing mass transfer limitations in reactions involving 2-Oxazolemethanol. Our goal is to move beyond simple procedural lists and explain the underlying principles, empowering you to diagnose and solve challenges in your own experiments.

Introduction: Why Mass Transfer Matters for this compound

This compound is a valuable heterocyclic building block in medicinal chemistry. However, its reactions, particularly in multiphase systems (e.g., liquid-liquid or solid-liquid), can be deceptively slow. Often, the bottleneck is not the intrinsic speed of the chemical reaction (the kinetics) but the rate at which reactants can physically move to the reaction site. This is known as a mass transfer limitation .

When a reaction is limited by mass transfer, simply increasing temperature or concentration may yield disappointing results. The overall reaction rate is dictated by physical processes like diffusion and convection, not the chemical activation energy.[1][2] This guide will help you identify, diagnose, and overcome these physical barriers to unlock the true kinetic potential of your reactions.

Part 1: FAQs - Is My Reaction Mass Transfer Limited?

This section provides answers to common questions to help you diagnose the root cause of a slow or stalled reaction.

Q1: My reaction with this compound is slow or has stalled unexpectedly. How can I tell if it's a mass transfer or kinetic issue?

A: This is the most critical diagnostic question. A reaction's overall rate is determined by the slowest step, which can be either the physical movement of molecules (mass transfer) or the chemical transformation itself (kinetics).[1][3] A simple and powerful method to distinguish between the two is the "stirring test."

  • The Principle: In a mass transfer-limited system, the reaction rate is highly dependent on the efficiency of mixing. Increasing the agitation brings reactants together more quickly, accelerating the overall process. In a kinetically-limited system, the molecules are already well-mixed, and the bottleneck is the chemical step; therefore, faster stirring will have little to no effect on the rate.[4]

  • Experimental Protocol: The Stirring Test

    • Set up your reaction under standard conditions and monitor the reaction rate (e.g., by taking timed samples for HPLC or UPLC analysis).

    • Once a steady rate is established, increase the agitation speed significantly (e.g., from 300 RPM to 800 RPM).

    • Continue to monitor the reaction rate.

    • Interpretation:

      • Rate Increases: If the reaction rate markedly increases with agitation, you have a mass transfer limitation.

      • Rate is Unchanged: If the rate remains the same, your reaction is under kinetic control. You should then focus on changing chemical parameters like temperature, catalyst loading, or concentration.

Q2: What are the common physical signs of a mass transfer limitation in my flask?

A: Visual cues can often suggest a mass transfer problem, especially in heterogeneous reactions:

  • Immiscible Liquids: If you are running a reaction between an aqueous phase and an organic phase containing your this compound, and the two layers are clearly separated with minimal emulsion, the interfacial area is small, limiting the reaction.

  • Solid Reactants: If a solid reactant (e.g., an inorganic base like K₂CO₃) is sitting as a sediment at the bottom of the flask instead of being well-suspended, its surface area is not being used effectively.

  • Viscous Reaction Mixture: A thick, syrupy reaction mixture will slow down the diffusion of molecules, potentially inducing a mass transfer limitation.

  • Gas Evolution: In reactions that produce a gas, if bubbles appear to be trapped or are slow to evolve, it could indicate poor mass transfer of the gaseous product away from the reaction site.

Q3: Are reactions with this compound particularly prone to these issues?

A: Yes, for a few key reasons. This compound is a polar molecule due to its alcohol and oxazole functionalities. Reactions often involve co-reactants or reagents with very different polarities. For instance, alkylating this compound with a nonpolar alkyl halide in the presence of an aqueous base creates a classic biphasic system where reactants are poorly soluble in each other's phases, making mass transfer a significant hurdle.

Part 2: Troubleshooting Guides - Practical Solutions

Once you've identified a mass transfer limitation, the following guides provide actionable solutions.

Issue 1: Poor Reactant Solubility in a Biphasic System

Q: My this compound is in an organic solvent, but my nucleophile/base is in an aqueous phase, and the reaction is extremely slow. How can I bridge this divide?

A: The problem is that the reactants are segregated in different phases. The solution is to transport one reactant into the other phase using a specialized agent. This is the principle behind Phase-Transfer Catalysis (PTC).

A phase-transfer catalyst is a molecule that has both hydrophilic (water-loving) and lipophilic (oil-loving) properties. It acts as a shuttle, carrying an ionic reactant (like a hydroxide or cyanide anion) from the aqueous phase into the organic phase where it can react with the this compound derivative.[5][6]

  • Common Phase-Transfer Catalysts:

    • Quaternary Ammonium Salts: Tetrabutylammonium bromide (TBAB) or chloride (TBAC), Benzyltriethylammonium chloride (TEBAC).[5]

    • Phosphonium Salts: Often more thermally stable than ammonium salts.

    • Crown Ethers: Excellent for complexing alkali metal cations (like K⁺), thereby "dragging" the associated anion into the organic phase.[6]

  • Protocol: Implementing Phase-Transfer Catalysis

    • Selection: For a typical reaction with an aqueous base, start with TBAB (1-5 mol%). It is cost-effective and highly efficient for many applications in heterocyclic chemistry.[7][8]

    • Procedure: Add the this compound and other organic-soluble reactants to your chosen solvent (e.g., toluene, dichloromethane). Add the aqueous solution of your base or salt.

    • Addition: Add the phase-transfer catalyst directly to the biphasic mixture.

    • Agitation: Begin vigorous stirring. You should observe the formation of an emulsion, which is a sign of good mixing and a high interfacial area.

    • Monitoring: Monitor the reaction by TLC or LC-MS. You should see a dramatic increase in the reaction rate compared to the uncatalyzed system.

Issue 2: Inefficient Mixing & Low Interfacial Area

Q: My stirring test showed a rate increase, but the reaction is still too slow. How can I improve mixing beyond just cranking up the RPM?

A: High RPM with the wrong equipment is ineffective. The goal is to maximize the interfacial area between phases, which depends on the stirrer design and reactor geometry.

Improper mixing can lead to low yields and increased impurities.[9] The choice of impeller and flask shape can be as important as the stirring speed itself.

  • Stirrer Selection:

    • Magnetic Stir Bars: Sufficient for many small-scale, low-viscosity, homogeneous reactions. For heterogeneous or viscous mixtures, they often create a vortex without effectively mixing the bulk of the material.

    • Overhead Mechanical Stirrers: The gold standard for effective mixing. They provide much higher torque and can handle viscous mixtures and solid suspensions. Using a paddle or anchor-shaped impeller can ensure top-to-bottom mixing.

  • Reactor Geometry:

    • Baffles: Adding baffles to a round-bottom flask (either built-in or by using a specialized flask) disrupts vortex formation and promotes turbulent, more efficient mixing.

    • Morton Flasks: These indented flasks are specifically designed to create high turbulence and are excellent for dispersing solids or mixing immiscible liquids.

Issue 3: My Reactant or Catalyst is a Solid

Q: I'm using a solid base (e.g., potassium carbonate) or a heterogeneous catalyst, and it's just sitting at the bottom. How do I ensure it participates in the reaction?

A: This is a solid-liquid mass transfer problem. The reaction can only occur on the surface of the solid particles. The goal is to maximize the wetted surface area and ensure reactants can reach it.

  • Particle Size: Grinding the solid reactant or catalyst to a fine, consistent powder before adding it to the reaction will dramatically increase its surface area.

  • Slurry Agitation: As with liquid-liquid systems, an overhead stirrer is far superior for keeping solids suspended in a slurry compared to a magnetic stir bar.

  • Solvent Choice: The solvent must be able to "wet" the surface of the solid. If the solid is highly polar (like an inorganic salt) and the solvent is very nonpolar (like hexane), the solid may clump together. A more polar solvent or a co-solvent might be needed.

Part 3: Advanced Solutions & Process Intensification

When conventional methods are insufficient, advanced techniques can be used to overcome severe mass transfer barriers.

Q: I've optimized stirring and used a PTC, but my reaction is still unacceptably slow. What else can I do?

A: You can introduce external energy to the system in the form of ultrasonic waves. This technique, known as sonochemistry, is exceptionally effective at overcoming mass transfer limitations.

  • Mechanism of Sonication: Ultrasound waves (typically 20-100 kHz) passed through a liquid create and collapse microscopic bubbles in a process called acoustic cavitation.[10][11] The collapse of these bubbles generates intense local heating, high pressures, and powerful microjets and shockwaves.[12] These physical effects are a form of extreme localized mixing, which can:

    • Create incredibly fine emulsions of immiscible liquids.

    • Break apart solid particles, continuously cleaning and activating their surfaces.

    • Dramatically enhance the transport of reactants to the reaction interface.[13][14]

  • When to Use Sonication:

    • Reactions involving solid metals or inorganic salts with low solubility.

    • Highly viscous reaction mixtures.

    • Biphasic systems where PTCs are ineffective or get "poisoned."

  • Experimental Setup:

    • Use an ultrasonic bath or, for more direct energy input, an ultrasonic horn probe.

    • Immerse the reaction flask in the bath or place the probe directly into the reaction mixture.

    • Ensure the reaction is also being stirred conventionally to promote bulk mixing.

    • Monitor the temperature carefully, as sonication can generate significant heat. Use a cooling bath if necessary.

Part 4: Data & Workflow Visualization

Table 1: Solvent Selection Considerations

Choosing the right solvent is a critical first step in preventing mass transfer issues. The ideal solvent will dissolve all reactants in a single phase. When that's not possible, understanding solvent properties is key to designing a robust biphasic system.[15][16] Several guides exist to aid in selecting greener and more effective solvents.[17][18][19]

Solvent ClassExample(s)Typical Use Case for this compound RxnsProsCons
Polar Aprotic DMF, DMSO, AcetonitrileHomogeneous reactions where all reactants are polar.High solvating power for polar compounds and salts.Can be difficult to remove; may participate in side reactions.
Ethereal THF, 2-MeTHF, DioxaneGeneral purpose for moderately polar reactants.Good balance of polarity; relatively inert.Peroxide formation risk; THF is water-miscible.
Aromatic Toluene, XyleneBiphasic reactions (as the organic phase).Good for dissolving nonpolar reactants; immiscible with water.Lower polarity; environmental and health concerns.
Chlorinated DCM, ChloroformBiphasic reactions; extractions.Excellent solvating power; high density.Environmental toxicity; can react with nucleophiles.
Alcohols Isopropanol, EthanolAs a co-solvent to increase reactant solubility.Can act as both H-bond donor and acceptor.Can be reactive (e.g., transesterification).
Diagrams

G cluster_MTL MTL Solutions cluster_Kinetic Kinetic Solutions Start Slow or Stalled Reaction Test Perform Stirring Test: Increase Agitation Speed Start->Test Result Does Reaction Rate Increase? Test->Result MTL Mass Transfer Limited (MTL) Result->MTL  Yes Kinetic Kinetically Limited Result->Kinetic  No OptimizeMix Optimize Mixing (Overhead Stirrer, Baffles) MTL->OptimizeMix IncTemp Increase Temperature Kinetic->IncTemp AddPTC Add Phase-Transfer Catalyst OptimizeMix->AddPTC UseSono Consider Sonication AddPTC->UseSono IncConc Increase Concentration/ Catalyst Loading IncTemp->IncConc

Caption: A flowchart for diagnosing whether a reaction is mass transfer or kinetically limited.

PTC_Mechanism cluster_phases Biphasic System cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase Org_Reactant This compound-R (Substrate) Product Product + Cl⁻ Quat_Cl Q⁺Cl⁻ Product->Quat_Cl Quat_Nu Q⁺Nu⁻ (Lipophilic Ion Pair) Quat_Nu->Org_Reactant Aq_Reactant Na⁺Nu⁻ (Nucleophile Salt) Aq_Reactant->Quat_Cl Quat_Cl->Quat_Nu Catalyst_Note Q⁺ = Tetrabutylammonium (NBu₄⁺)

Caption: Shuttle mechanism of a quaternary ammonium salt (Q⁺) in phase-transfer catalysis.

References

  • Dabholkar, V. V. (n.d.). Phase-transfer catalysis: A general green tactic in heterocyclic synthesis. Semantic Scholar.
  • Request PDF. (n.d.). Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress.
  • Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions?
  • Green Chemistry Initiative. (n.d.). Solvent and Reagent Selection Guide.
  • Hielscher Ultrasonics. (n.d.). Improve Heterogeneous Chemical Reaction Kinetics by Sonication.
  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst.
  • Reddit. (2017, December 19). Any recommendations on guides to basic solvent choices for organic molecules?
  • Reddit. (2022, July 23). Understanding diffusion vs kinetic control. r/ChemicalEngineering.
  • Aidic. (n.d.). Effect of mass transfer limitation on catalytic activity and selectivity for oxidation of glycerol.
  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemistry and Processing, 4(7).
  • PMC. (n.d.). Ultrasound mechanisms and their effect on solid synthesis and processing: a review.
  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • Dalal Institute. (n.d.). Phase Transfer Catalysis.
  • Sonochemistry and sonocatalysis: current progress, existing limitations, and future opportunities in green and sustainable chemistry. (2025, April 8). RSC Publishing.
  • Chemical Engineering Guy. (2015, March 11). Overall Rate of Reaction: Limitations in Transfer Phenomena // Reactor Engineering - Class 156. YouTube.
  • ResearchGate. (n.d.). Intensification of liquid-liquid two-phase mass transfer by oscillating bubbles in ultrasonic microreactor.
  • ResearchGate. (n.d.). A Review of Mass Transfer Controlling the Reaction Rate in Heterogeneous Catalytic Systems.
  • ResearchGate. (n.d.). Enhancement of mass transfer using sonication.
  • ResearchGate. (n.d.). Mass Transfer versus Kinetic Control of Uptake across Solid-Water Boundaries.
  • ResearchGate. (2017, February 25). How do I determine a reaction is mass transfer dependent or kinetics dependent for gas-solid reaction?
  • Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate.

Sources

Technical Support Center: Isolating 2-Oxazolemethanol Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the work-up and isolation of 2-oxazolemethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-tested advice to navigate the common challenges encountered during the purification of these valuable heterocyclic compounds. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your specific isolation workflows.

Troubleshooting Guide: Navigating Common Work-Up Challenges

This section addresses specific issues that can arise during the isolation of this compound products, providing potential causes and actionable solutions.

Question 1: After quenching my reaction and performing an aqueous extraction, I've formed a persistent emulsion that won't separate. What should I do?

Answer: Emulsion formation is a frequent issue, particularly when residual starting materials or byproducts act as surfactants. Here’s a systematic approach to breaking an emulsion:

  • Increase the Ionic Strength: The most common and effective first step is to add a saturated aqueous solution of sodium chloride (brine).[1] This increases the density of the aqueous layer, often forcing the separation of the organic and aqueous phases.

  • Alter the Solvent System: If brine is ineffective, consider adding a small amount of a different organic solvent to change the overall polarity and density of the organic layer.

  • Gentle Agitation: Avoid vigorous shaking which can promote stable emulsions. Instead, gently swirl or invert the separatory funnel.

  • Filtration: For particularly stubborn emulsions, filtering the entire mixture through a pad of Celite® can be an effective, albeit slower, solution.[1]

  • Centrifugation: If available, centrifuging the emulsion can provide the necessary force to break the emulsion and separate the layers.

Question 2: My crude product is contaminated with a significant amount of p-toluenesulfinic acid from a Van Leusen synthesis. How can I remove it?

Answer: The byproduct p-toluenesulfinic acid is a common impurity in Van Leusen oxazole syntheses.[1] Fortunately, its acidic nature makes it relatively straightforward to remove:

  • Basic Wash: During your aqueous work-up, include a wash with a mild base. A saturated solution of sodium bicarbonate (NaHCO₃) is typically sufficient to deprotonate the acidic byproduct, rendering it soluble in the aqueous layer.[1]

  • Filtration: In some cases, p-toluenesulfinic acid may precipitate from the reaction mixture upon cooling. If this occurs, it can often be removed by simple filtration before proceeding with the aqueous work-up.[1]

Question 3: After purification by column chromatography, my this compound product is still impure, with contaminants co-eluting.

Answer: Co-elution during column chromatography indicates that the chosen solvent system is not providing adequate separation. Here's how to optimize your chromatography:

  • Thorough TLC Analysis: Before committing to a column, meticulously optimize the eluent system using Thin Layer Chromatography (TLC). Aim for a clear separation between your product and impurities, ideally with a ΔRf of greater than 0.2.[1] A common starting point for 2-oxazolemethanols is a gradient of hexane and ethyl acetate.[2][3][4]

  • Solvent System Modification: If a simple hexane/ethyl acetate system is insufficient, consider adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to fine-tune the polarity.

  • Alternative Stationary Phase: If optimizing the mobile phase doesn't resolve the issue, consider switching the stationary phase. Alumina can be a good alternative to silica gel for certain compounds.[1]

  • Reverse-Phase Chromatography: For more polar oxazole derivatives, reverse-phase HPLC can be an effective purification method. A common mobile phase consists of acetonitrile and water, sometimes with a modifier like formic or phosphoric acid.[5]

Question 4: I'm experiencing low recovery of my this compound product after the work-up. Where could it have gone?

Answer: Low product recovery can be attributed to several factors. Here's a checklist of potential issues and how to investigate them:

  • Aqueous Solubility: this compound possesses a hydroxyl group and a heterocyclic ring, which can impart some water solubility, especially if the substituents are small and polar. To check for this, you can back-extract the aqueous layers with a fresh portion of your organic solvent.

  • Product Volatility: While not extremely volatile, some smaller this compound derivatives could be lost during solvent removal under high vacuum, especially with prolonged heating. Check the contents of your rotovap trap for any condensed product.

  • Adsorption onto Filtration Media: If you performed a filtration step (e.g., through Celite® or drying agents), your product may have adsorbed onto the solid material. Try suspending the filtration medium in a suitable solvent and analyzing the supernatant by TLC.[6]

  • Degradation: Oxazole rings can be sensitive to strong acids and certain oxidizing or reducing conditions, potentially leading to ring-opening.[7] Ensure your work-up conditions are mild and avoid prolonged exposure to harsh reagents.

Frequently Asked Questions (FAQs)

Q1: What is a general, reliable work-up procedure for a typical this compound synthesis?

A1: A standard and often effective work-up procedure is as follows:

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water or a saturated aqueous solution (e.g., ammonium chloride for quenching reductions).[8]

  • Extract the aqueous mixture with an organic solvent, typically ethyl acetate, multiple times.[2]

  • Combine the organic extracts and wash with saturated brine to remove residual water.[2]

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[2]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.[2][9]

Q2: What are the best solvent systems for purifying this compound products by column chromatography?

A2: The optimal solvent system is highly dependent on the specific substituents on the oxazole ring. However, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2][3][4] You can then adjust the ratio to achieve the desired separation. For more polar analogs, adding a small amount of methanol to the ethyl acetate may be necessary.

Compound Polarity Suggested Starting Solvent System Typical Rf on Silica Gel
Low to Medium PolarityHexane/Ethyl Acetate (e.g., 9:1 to 1:1)0.2 - 0.5
Medium to High PolarityEthyl Acetate/Methanol (e.g., 99:1 to 95:5)0.2 - 0.5
Highly PolarDichloromethane/Methanol (e.g., 98:2 to 90:10)0.2 - 0.5

Q3: Is this compound stable to acidic or basic conditions during work-up?

A3: Oxazoles are generally considered weakly basic.[10] They are relatively stable to mild basic washes (e.g., saturated sodium bicarbonate). However, they can be sensitive to strong acids, which can lead to hydrolysis or ring cleavage.[7] It is advisable to use mild conditions and avoid prolonged contact with strong acids or bases during the work-up.

Q4: What is the best method for final purification to obtain highly pure this compound for analytical or biological testing?

A4: For achieving high purity, a multi-step approach is often best:

  • Column Chromatography: This is the primary method to remove the bulk of impurities.

  • Recrystallization: If the product is a solid, recrystallization is an excellent technique for removing minor impurities and obtaining a crystalline, easy-to-handle product.[9][11] Common solvent systems for recrystallization include ethyl acetate/hexane, ether, or ethanol/water mixtures.

  • High-Performance Liquid Chromatography (HPLC): For the highest purity, preparative HPLC can be employed, especially for separating closely related isomers or stubborn impurities.[5][12]

Experimental Workflow & Diagrams

General Work-Up and Purification Workflow for this compound

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification reaction Crude Reaction Mixture quench Quench (e.g., Water, sat. NH4Cl) reaction->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (e.g., Brine) extract->wash extract->wash Emulsion? Add Brine dry Dry (e.g., Na2SO4) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate chromatography Column Chromatography concentrate->chromatography chromatography->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure this compound Product recrystallization->final_product

Caption: A generalized workflow for the work-up and purification of this compound products.

References

  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column.
  • Lipka, E., Giraud, F., Lestavel, S., Dumont, J., Staels, B., & Hennuyer, N. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography.
  • Unknown. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research.
  • Greene, J. G., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Molecules, 23(11), 2826. [Link]
  • Unknown. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
  • Kenari, M. E., Putman, J. I., Singh, R., & Armstrong, D. W. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 236. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Kenari, M. E., Putman, J. I., Singh, R., & Armstrong, D. W. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Scilit. [Link]
  • Kenari, M. E., Putman, J. I., Singh, R., & Armstrong, D. W. (2021). Selected enantiomer separations of azole compounds whose structures are...
  • Unknown. (n.d.). Scheme 2. Plausible mechanism for synthesis of oxazole derivatives.
  • Robinson, R. (1909). CCXXXII.—A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. [Link]
  • Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions [Video]. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Unknown. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry.
  • CUTM Courseware. (n.d.). Oxazole.pdf.
  • Unknown. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of Wisconsin-Madison, Department of Chemistry.
  • Perkins-Veazie, P., et al. (2021). Examining the Performance of Two Extraction Solvent Systems on Phenolic Constituents from U.S. Southeastern Blackberries. Foods, 10(7), 1506. [Link]
  • Nagy, Z. K., et al. (2019). Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. Pharmaceutics, 11(11), 564. [Link]
  • Liu, X., et al. (2017). Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. Latin American Journal of Pharmacy, 36(6), 1265-1270. [Link]
  • CN101941945B - Extraction method of 2-methyl imidazole mother liquor - Google Patents. (n.d.).
  • Zhang, Y., et al. (2023). Distinct Crystallization Pathways of Polyoxymethylene in Methanol System. Polymers, 15(13), 2872. [Link]
  • Wang, Y., et al. (2023). Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol. Organic Process Research & Development, 27(7), 1279-1287. [Link]
  • D'Anna, F., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 13(5), 785. [Link]
  • Unknown. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.
  • Gemo, M., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv. [Link]
  • Unknown. (n.d.). Two genotoxic impurities of sulfonate esters in Posaconazole: Synthesis, method validation and mechanism of action.

Sources

Technical Support Center: Resolving Issues with Inconsistent Results in Assays with 2-Oxazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing 2-Oxazolemethanol. This guide is designed to provide in-depth troubleshooting strategies for common issues related to assay variability and inconsistent results. As scientists, we understand that reproducibility is the cornerstone of credible research. This document moves beyond simple checklists to explain the underlying chemical and biological principles that can impact your experimental outcomes, empowering you to diagnose and resolve challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial problems encountered when working with this compound. We recommend starting here to rule out foundational issues before proceeding to more complex investigations.

Q1: My results with this compound are highly variable between replicate wells. What should I check first?

A1: High variability between replicates is a frequent issue that often stems from procedural inconsistencies rather than the compound itself.[1] Before investigating the compound's properties, meticulously review your core assay technique.

  • Pipetting Accuracy: Inaccurate or inconsistent pipetting is a primary source of variability.[1] Ensure your pipettes are calibrated and that you are using appropriate techniques (e.g., consistent speed, correct tip immersion depth) for dispensing all reagents, especially the compound dilutions.

  • Reagent Mixing: Insufficient mixing of reagents, particularly upon dilution of the this compound stock, can lead to concentration gradients across the assay plate.[1] Always vortex stock solutions and gently mix the plate after compound addition.

  • Temperature Control: Uneven temperature across the plate during incubation steps can significantly alter enzymatic or cellular activity, leading to inconsistent results.[1] Ensure your incubator has uniform temperature distribution.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate reactants and alter results.[1] A common best practice is to avoid using the outer wells for experimental data, instead filling them with sterile media or buffer to create a humidity barrier.[1]

Q2: I'm observing lower-than-expected or no activity from my this compound. What are the likely causes?

A2: A weak or absent signal points toward two primary areas: the integrity of the compound and the core assay components.[2]

  • Compound Integrity: this compound should be stored under an inert atmosphere in a freezer at or below -20°C to prevent degradation.[3] Frequent freeze-thaw cycles can also compromise stability.[2]

  • Solubility Issues: The compound may not be fully dissolved in your assay buffer, leading to a lower effective concentration. This is a critical and common issue (see Q3).

  • Reagent Failure: Systematically check your other reagents.[2] Ensure enzymes, antibodies, detection substrates, and buffers have not expired and were prepared correctly.[1] Running a positive control with a known active compound is essential to confirm the assay itself is performing as expected.[2]

Q3: My this compound, dissolved in DMSO, precipitated when I added it to my aqueous assay buffer. How can I fix this?

A3: This is a classic solubility challenge. A compound may be highly soluble in a pure organic solvent like DMSO but "crash out" when diluted into an aqueous medium where its solubility is much lower.[4]

  • Reduce Final DMSO Concentration: The final concentration of DMSO in your assay should typically be kept below 0.5% to minimize both solvent-induced toxicity and solubility problems.[4]

  • Lower the Final Compound Concentration: The most direct solution is to work at a lower final concentration of this compound that is below its aqueous solubility limit.[4]

  • Adjust Buffer pH: this compound contains a basic oxazole ring.[5] Gently lowering the pH of your buffer (e.g., to a range of 6.0-7.0) can protonate the nitrogen atom, increasing the compound's polarity and potentially improving its aqueous solubility.[4] Always confirm that the pH change does not negatively impact your assay's biological components.

  • Mechanical Assistance: Gentle warming (e.g., to 37°C) or brief sonication can help overcome the energy barrier for dissolution.[4] However, avoid excessive heat, which may degrade the compound.[4]

Q4: How can I be sure that the activity I'm seeing is due to my target and not an experimental artifact?

A4: This is a crucial question in drug discovery. Heterocyclic compounds like this compound can sometimes interfere with assays through non-specific mechanisms.[6]

  • Chemical Reactivity: The compound could be chemically reacting with proteins or reagents in your assay, producing a false signal.[6] For example, electrophilic compounds can react with cysteine residues on proteins.[6]

  • Impurity-Driven Activity: The observed activity might be due to a reactive impurity from the synthesis or a degradation product, not the this compound itself.[6]

  • Counter-Screens: The best practice is to run counter-screens. A simple method is to test the compound in your assay system without the biological target (e.g., no enzyme or no cells). If you still see a signal, it indicates direct interference with the detection method.

The following in-depth guides will provide systematic workflows to address these more complex issues.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Investigating Compound Integrity and Purity

Inconsistent results can often be traced back to the source: the compound itself. Ensuring the purity and stability of your this compound stock is a prerequisite for reliable data.

Causality of the Problem

Improper handling or storage can lead to degradation of this compound. The presence of synthetic byproducts or impurities, even in small amounts, can lead to off-target effects or direct assay interference, confounding your results.[6] Verifying the purity of your stock solution is a critical self-validating step.

Data Presentation: Recommended Handling and Storage
ParameterRecommendationRationale
Storage Temperature Store in freezer, ≤ -20°C[3]Minimizes thermal degradation and slows potential reactions with trace contaminants.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)[3]Protects against oxidation and reactions with atmospheric moisture.
Container Tightly sealed amber glass vial or appropriate chemical-resistant container[7][8]Prevents exposure to light, which can cause photodegradation, and air.
Solvent for Stock Anhydrous Dimethyl Sulfoxide (DMSO)High solubilizing power for many organic compounds and suitable for long-term storage if kept dry and frozen.
Freeze/Thaw Cycles Minimize cycles by preparing smaller, single-use aliquots.Repeated temperature changes can introduce moisture and accelerate degradation.[2]
Mandatory Visualization: Workflow for Purity Assessment

start Inconsistent Results Observed check_storage Verify Storage Conditions (Temp, Atmosphere, Age) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok review_handling Review Handling Protocol (Aliquotting, Solvent Quality) storage_ok->review_handling No purity_analysis Perform Purity Analysis storage_ok->purity_analysis Yes review_handling->purity_analysis hplc 1. HPLC-UV for Quantitative Purity purity_analysis->hplc lcms 2. LC-MS for Identity Confirmation hplc->lcms nmr 3. NMR for Structural Verification lcms->nmr purity_ok Purity >95% and Identity Confirmed? nmr->purity_ok proceed Compound is Validated. Troubleshoot Assay. purity_ok->proceed Yes repurify Repurify or Resynthesize Compound purity_ok->repurify No

Caption: A logical workflow for validating the purity of this compound stock.

Experimental Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the purity of small molecules.[9]

  • Preparation of Stock Solution: Accurately weigh ~1 mg of your this compound solid or carefully measure a volume of the neat oil. Dissolve it in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol to create a 1 mg/mL stock solution.

  • Sample Preparation: Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase (see step 3). Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Chromatographic Conditions (General Starting Point):

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan across a range (e.g., 210-400 nm) to find the absorbance maximum for this compound. The oxazole ring should provide a UV chromophore.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak (corresponding to this compound) by the total area of all peaks and multiplying by 100. A purity level of >95% is generally considered acceptable for most screening assays.

Guide 2: Addressing Solubility and Precipitation Issues

The transition from an organic stock solution to an aqueous assay buffer is a common failure point. Optimizing the solubility of this compound in your specific assay medium is essential for achieving accurate and reproducible concentration-response curves.

Causality of the Problem

Many organic molecules exhibit low aqueous solubility. When a high-concentration DMSO stock is diluted into a buffer, the local concentration can momentarily exceed the aqueous solubility limit, causing the compound to precipitate.[4] This leads to an unknown and lower-than-intended final concentration in your assay, resulting in inconsistent or weak activity.

Data Presentation: Initial Solvent Screening

Before starting an assay, it's useful to have a qualitative understanding of this compound's solubility.

SolventExpected SolubilityNotes
Water Low to ModerateSolubility is expected to be pH-dependent.
Phosphate-Buffered Saline (PBS), pH 7.4 Low to ModerateSimilar to water; may require pH adjustment for higher concentrations.
Ethanol/Methanol HighThe hydroxyl group and small size suggest good solubility in polar protic solvents.[10]
Dimethyl Sulfoxide (DMSO) HighA common, effective solvent for creating concentrated stock solutions of drug-like molecules.[4]
Mandatory Visualization: Systematic Solubility Optimization

start Compound Precipitates in Assay Buffer step1 Step 1: Reduce DMSO % Is final [DMSO] < 0.5%? start->step1 step1_check Precipitation Solved? step1->step1_check step2 Step 2: Lower Final [Compound] Test a 10-fold lower concentration step1_check->step2 No success Proceed with Optimized Protocol step1_check->success Yes step2_check Precipitation Solved? step2->step2_check step3 Step 3: Adjust Buffer pH Test buffer from pH 6.0 to 7.0 step2_check->step3 No step2_check->success Yes step3_check Precipitation Solved? step3->step3_check step4 Step 4: Use Mechanical Aid Try gentle warming (37°C) or sonication step3_check->step4 No step3_check->success Yes step4_check Precipitation Solved? step4->step4_check step4_check->success Yes failure Determine Kinetic Solubility Limit (See Protocol) step4_check->failure No

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Experimental Protocol: Determining Kinetic Solubility in Assay Buffer

This protocol helps you find the maximum concentration of this compound that can be used in your assay without precipitation.

  • Prepare High-Concentration Stock: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution in DMSO: In a 96-well polypropylene plate, perform a serial dilution of your stock in DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Dilution into Assay Buffer: In a separate 96-well clear plate, add your actual assay buffer to each well. Then, using a multichannel pipette, transfer a small, consistent volume (e.g., 2 µL) from the DMSO plate to the buffer plate, ensuring the final DMSO concentration is constant and at your desired level (e.g., 0.5%). Mix well immediately.

  • Incubation and Detection: Incubate the plate at your assay's temperature for a set period (e.g., 1-2 hours).

  • Measure Turbidity: Use a plate reader to measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm).

  • Analysis: The concentration at which you begin to see a significant increase in turbidity above the buffer-only control is the kinetic solubility limit. You must work at concentrations below this limit to ensure your compound remains in solution.

Guide 3: Differentiating True Activity from Assay Interference

A positive result is only meaningful if it is specific. It is crucial to perform experiments that rule out non-specific activity or direct interference with your assay's detection system.

Causality of the Problem

Chemically reactive compounds can produce "false positive" results by interacting with components other than the intended biological target.[6] For example, a compound might inhibit a luciferase reporter enzyme, quench a fluorescent signal, or react with thiol groups (cysteine residues) on proteins, altering their function non-specifically.[6] Failure to identify these artifacts can lead to wasted resources pursuing intractable hits.[6]

Mandatory Visualization: Workflow for Interference Testing

start Activity Observed in Primary Assay step1 Counter-Screen 1: Run Assay without Target (e.g., no enzyme/cells) start->step1 step1_check Activity Still Observed? step1->step1_check step2 Counter-Screen 2: Thiol Reactivity Test Add 10-fold excess DTT to assay step1_check->step2 No artifact High Likelihood of Artifact. Deprioritize Compound. step1_check->artifact Yes step2_check Activity Significantly Reduced? step2->step2_check step3 Counter-Screen 3: Time-Dependence Test Pre-incubate compound with target step2_check->step3 No step2_check->artifact Yes step3_check Does IC50 decrease with time? step3->step3_check step3_check->artifact Yes specific Likely Specific Activity. Proceed with Validation. step3_check->specific No

Caption: Decision-making workflow to identify potential assay interference mechanisms.

Experimental Protocol: Thiol Reactivity Counter-Screen

This experiment tests if this compound's activity is dependent on reacting with thiol groups on proteins. A significant change in potency in the presence of a competing thiol, like dithiothreitol (DTT), suggests a non-specific, reactive mechanism.[6]

  • Assay Setup: Prepare your primary assay as you normally would.

  • Create Two Conditions:

    • Condition A (Control): Run your standard concentration-response curve for this compound.

    • Condition B (DTT Test): Run an identical concentration-response curve, but in this condition, add a high concentration of DTT (e.g., 100-500 µM) to the assay buffer. Ensure this concentration of DTT does not interfere with the assay on its own.

  • Execution: Run both assays simultaneously under identical conditions.

  • Data Analysis:

    • Calculate the IC50 (or EC50) value for this compound from both the control and DTT-containing experiments.

    • Interpretation: If the IC50 value significantly increases (e.g., a >3-fold shift) in the presence of DTT, it strongly suggests that your compound is a thiol-reactive electrophile and the observed activity is likely an artifact.[6] If the IC50 value remains unchanged, this mechanism of interference is unlikely.

By following these structured troubleshooting guides, researchers can systematically diagnose and resolve the root causes of inconsistent results, leading to more robust, reliable, and reproducible data in their work with this compound.

References

  • Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays. (n.d.). Benchchem.
  • Safety Data Sheet - this compound. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET - Oxazole. (n.d.). Thermo Fisher Scientific Chemicals, Inc.
  • Assay Troubleshooting. (n.d.). MB.
  • This compound | 130551-92-7. (2025, July 24). ChemicalBook.
  • (4-Methyl-1,2,5-oxadiazol-3-yl)methanol - Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.
  • SAFETY DATA SHEET - Methanol. (n.d.). State of Michigan.
  • Assay Interference by Chemical Reactivity. (2015, September 18). Assay Guidance Manual - NCBI Bookshelf.
  • A Researcher's Guide to Purity Assessment of H-Gly-OBzl.TosOH: A Comparative Analysis of Analytical Methods. (n.d.). Benchchem.
  • An In-depth Technical Guide to the Purity and Analysis of 2-Methyl-2-oxazoline Monomer. (2025, December). Benchchem.
  • Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)s in Ethanol-Water Solvent Mixtures. (n.d.). MDPI.
  • Oxazole - Wikipedia. (n.d.).
  • "solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro". (n.d.). Benchchem.
  • Sousa, J. C. P., & Kogawa, A. C. (2023). Overview of Analytical Methods for Evaluating Tinidazole.

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Technical Support Center: Strategies to Enhance the Solubility of 2-Oxazolemethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Oxazolemethanol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important class of compounds. Oxazole-containing molecules are prevalent in medicinal chemistry, but their inherent aromaticity and often crystalline nature can lead to significant solubility challenges.[1][2][3] This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these hurdles in your experiments.

Troubleshooting Guide: Addressing Immediate Experimental Issues

This section is formatted to provide quick solutions to common problems encountered during the handling and formulation of this compound derivatives.

Q1: My this compound derivative precipitated out of an aqueous solution when I adjusted the pH upwards. Why did this happen and how can I fix it?

A1: This is a classic case of pH-dependent solubility, which is directly linked to the pKa of your molecule. The oxazole ring is a weak base, with the conjugate acid having a pKa around 0.8.[4] This means your derivative is likely protonated and positively charged in a strongly acidic environment (pH < 1). This charged, or ionized, form is significantly more soluble in aqueous media.[5] As you increase the pH, the molecule deprotonates to its neutral form, which is less polar and therefore less soluble, causing it to precipitate.[6]

Immediate Actions:

  • Re-dissolve: Lower the pH of the solution with a suitable acid (e.g., HCl) to re-dissolve the compound.

  • Determine a pH-Solubility Profile: To prevent this from recurring, you must understand your compound's behavior across the physiological pH range. This is a critical first step before proceeding with further experiments.

Experimental Protocol: Generating a pH-Solubility Profile

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Equilibration: Add an excess amount of your solid compound to a small, fixed volume of each buffer in separate vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution using centrifugation followed by filtration through a 0.22 µm filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Plotting: Plot the measured solubility (e.g., in µg/mL) on the y-axis against the corresponding buffer pH on the x-axis.

cluster_low_ph Low pH (e.g., pH 2) cluster_high_ph High pH (e.g., pH 7.4) low_ph_state Oxazole is Protonated (Charged) low_ph_sol High Aqueous Solubility low_ph_state->low_ph_sol Ionic form interacts well with water increase_ph pH Increase → high_ph_state Oxazole is Neutral (Uncharged) high_ph_sol Low Aqueous Solubility (Precipitation Risk) high_ph_state->high_ph_sol Molecule is more hydrophobic

Caption: pH effect on this compound derivative solubility.

Frequently Asked Questions (FAQs)

This section covers broader strategic approaches to fundamentally improve the solubility of your this compound derivatives for downstream applications.

Q2: What are the primary strategies I should consider for a newly synthesized, poorly soluble this compound derivative?

A2: A systematic approach is crucial. The strategies can be broadly divided into two categories: chemical modifications and physical/formulation-based modifications.[7][8] Your choice depends on the compound's ionizability and the stage of development.

  • Assess Ionizability: First, determine if your molecule has ionizable functional groups. The oxazole ring itself is weakly basic.[4] If there are other acidic or basic centers, you have more options.

  • Chemical Modification (Early Stage):

    • Salt Formation: If your compound is sufficiently basic (or has an acidic handle), forming a salt is often the most effective and common method to dramatically increase solubility.[9][10]

    • Co-crystallization: If the compound is non-ionizable or if salt forms are unstable (e.g., highly hygroscopic), co-crystallization is an excellent alternative.[11][12]

  • Physical/Formulation Modification (Later Stage):

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance solubility by creating an amorphous form and improving wettability.[13][14]

    • Complexation with Cyclodextrins: Encapsulating the molecule within a cyclodextrin can shield its hydrophobic parts from water.[15][16]

    • Particle Size Reduction: Techniques like micronization or creating a nanosuspension increase the surface area-to-volume ratio, which enhances the dissolution rate.[17][18][19]

cluster_chem Chemical Modification cluster_phys Physical / Formulation Modification start Poorly Soluble Derivative ionizable Is the API ionizable? start->ionizable salt Salt Formation Screening ionizable->salt Yes cocrystal Co-crystal Screening ionizable->cocrystal No / Salt Fails dispersion Solid Dispersion salt->dispersion Further Enhancement cocrystal->dispersion Further Enhancement cyclo Cyclodextrin Complexation dispersion->cyclo nano Nanosuspension cyclo->nano

Caption: Decision tree for selecting a solubility enhancement strategy.

Q3: You mentioned salt formation. How do I know if it will work and how do I perform a screen?

A3: Salt formation works by converting a neutral, poorly soluble molecule into an ionized, highly polar salt, which is much more soluble in water.[5][20] For your this compound derivative, which is a weak base, you would react it with an acid to form a salt.

Causality Behind Salt Formation:

  • Ionization: The acid donates a proton to the basic nitrogen on the oxazole ring (or another basic center), creating a cation. This charged species has much stronger electrostatic interactions with polar water molecules.[5]

  • Crystal Lattice Energy: The new salt form will have a different crystal lattice energy than the parent molecule. A successful salt often has a more favorable (less stable) lattice that is more easily overcome by solvent molecules.[21]

  • The "pKa Rule": A general guideline for forming a stable salt is that the difference in pKa between the acid and the base (ΔpKa = pKa(base) - pKa(acid)) should be greater than 3. This ensures a more complete proton transfer.[11]

Experimental Protocol: Small-Scale Salt Screening

  • Solvent Selection: Dissolve your derivative in a suitable organic solvent where it is reasonably soluble (e.g., acetone, ethanol, ethyl acetate).

  • Counter-ion Selection: Prepare solutions of various pharmaceutically acceptable acids (see table below) in the same solvent, typically at a 1:1 molar ratio to your compound.

  • Mixing: Add the acid solution dropwise to your compound's solution at room temperature while stirring.

  • Observation: Observe for immediate precipitation. If a solid forms, it is a potential salt. If no solid forms, try cooling the solution, slowly adding an anti-solvent (a solvent in which the salt is insoluble, like heptane), or allowing slow evaporation.

  • Isolation & Characterization: Isolate any resulting solids by filtration. Dry the solid and characterize it using techniques like DSC (to check for a new melting point), PXRD (to confirm a new crystal structure), and NMR (to confirm the structure).

  • Solubility Check: Measure the aqueous solubility of the new salt form and compare it to the parent compound.

Table 1: Common Acid Counter-ions for Salt Screening

Counter-ion Source Acid Type Potential Impact on Properties
Hydrochloric Acid Strong Acid Often forms highly soluble, but potentially hygroscopic, salts.[11]
Sulfuric Acid Strong Acid Can form both mono- and di-basic salts; solubility varies.[11]
Methanesulfonic Acid Strong Organic Acid Good salt former, often yields stable crystalline salts.
Maleic Acid Organic Di-acid Can improve solubility and provide crystalline salts.
Tartaric Acid Organic Di-acid Chiral; can be used for chiral resolution; often improves solubility.[21]

| Citric Acid | Organic Tri-acid | Can form multiple salt stoichiometries; generally good for solubility. |

Q4: My derivative is non-ionizable. How do co-crystals differ from salts, and how can they help?

A4: This is a crucial distinction. While salts are formed by an ionic bond resulting from proton transfer, co-crystals are multi-component crystalline solids formed between two neutral molecules (your API and a "co-former") that interact via non-ionic forces, primarily hydrogen bonding.[11][12][22]

Co-crystals enhance solubility by pairing your API with a highly soluble, pharmaceutically acceptable co-former. When the co-crystal dissolves, it releases the API in a high-energy, supersaturated state, which can significantly improve absorption.[23] This is an excellent strategy for neutral compounds or for ionizable compounds where salts have poor physical properties (e.g., instability, hygroscopicity).[11][22]

cluster_salt Salt Formation cluster_cocrystal Co-crystal Formation API_base API (Base) proton_transfer Proton Transfer API_base->proton_transfer Acid Acid (H-X) Acid->proton_transfer API_ion API-H+ (Cation) proton_transfer->API_ion X_ion X- (Anion) proton_transfer->X_ion ionic_bond Ionic Bond API_ion->ionic_bond X_ion->ionic_bond API_neutral API (Neutral) h_bond Hydrogen Bond API_neutral->h_bond Coformer Co-former (Neutral) Coformer->h_bond

Caption: Comparison of bonding in salts (ionic) vs. co-crystals (non-ionic).

Q5: How does a solid dispersion improve solubility, and what is a simple way to prepare one in the lab?

A5: A solid dispersion is a system where a poorly soluble drug (your derivative) is dispersed within a highly soluble, inert carrier, usually a polymer.[13][24][25] The primary mechanisms for solubility enhancement are:

  • Particle Size Reduction: The drug is dispersed at a molecular or amorphous nanoparticle level, maximizing the surface area for dissolution.[13][25]

  • Amorphization: The crystalline structure of the drug is often broken, resulting in an amorphous form. Amorphous solids have no crystal lattice energy to overcome, making them more soluble than their crystalline counterparts.[14]

  • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles, allowing water to penetrate and dissolve the drug more easily.[24]

Experimental Protocol: Solid Dispersion by Solvent Evaporation

  • Component Selection: Choose a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), or Hydroxypropyl methylcellulose (HPMC)).[24][26] Also, select a volatile co-solvent that dissolves both your derivative and the carrier (e.g., methanol, ethanol, or a dichloromethane/methanol mixture).

  • Dissolution: Dissolve both your this compound derivative and the chosen carrier in the co-solvent to form a clear solution. Common drug-to-carrier weight ratios to screen are 1:1, 1:5, and 1:9.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to "trap" the drug in its dispersed, amorphous state within the carrier.

  • Drying: Dry the resulting solid film or powder thoroughly in a vacuum oven to remove any residual solvent.

  • Characterization: Scrape the solid dispersion from the flask. Characterize it using DSC (to look for the absence of the drug's melting peak, indicating an amorphous state) and PXRD (to confirm the lack of crystallinity).

  • Dissolution Testing: Perform a dissolution test on the solid dispersion and compare the rate and extent of drug release to the pure crystalline drug.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Improving API Solubility by Salt and Cocrystal Form
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Khadka, P., et al. (2014). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 80-87.
  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1087.
  • Kumar, S., & Singh, S. (2017). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 7(7), 133-138.
  • NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. (2023). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmaceutical Sciences, 96(7), 1755-1775.
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Validation & Comparative

A Comparative Analysis of 2-Oxazolemethanol for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Heterocyclic alcohols are foundational pillars in the architecture of modern pharmaceuticals, agrochemicals, and functional materials. Their unique combination of a reactive hydroxyl group and a heteroaromatic scaffold provides a rich playground for synthetic chemists to tune physicochemical properties and biological activity. Among these, 2-Oxazolemethanol is a building block of increasing importance, offering a distinct electronic profile conferred by the oxazole ring.

This guide provides a comparative analysis of this compound against three other widely utilized heterocyclic alcohols: Furfuryl alcohol , 2-Thiophenemethanol , and 2-Pyridinemethanol . We will dissect their physicochemical properties, explore the nuances of their reactivity, and provide validated experimental protocols to empower researchers in making informed decisions for their synthetic strategies. The focus is not merely on what these molecules do, but why they behave distinctly, grounding our discussion in the principles of electronic effects, stability, and nucleophilicity. Heterocycles are critical in medicinal chemistry, with over 85% of biologically-active compounds containing such a ring system, making a deep understanding of these building blocks essential.[1]

Physicochemical Properties: A Tale of Four Heterocycles

The choice of a heterocyclic alcohol often begins with an assessment of its fundamental physical properties. These characteristics, governed by the nature of the heteroatom and the aromatic system, dictate solubility, handling, and reaction conditions.

Below is a comparative summary of the key physicochemical properties for this compound and its counterparts.

PropertyThis compoundFurfuryl Alcohol2-Thiophenemethanol2-Pyridinemethanol
Structure
Molecular Formula C₄H₅NO₂[2]C₅H₆O₂[3]C₅H₆OS[4]C₆H₇NO[5]
Molecular Weight 99.09 g/mol [2]98.10 g/mol [3]114.17 g/mol [4]109.13 g/mol [6]
Boiling Point Not readily available170-171 °C[3][7]207 °C[4][8]112-113 °C (16 mmHg)[5][6]
Density Not readily available1.128-1.135 g/mL[3]1.205 g/mL[4][8]1.131 g/mL[5][6]
Appearance Colorless liquid[9]Colorless liquid, turns amber[3][10]Clear colorless to light yellow liquid[8]Clear colorless to yellow liquid[6]
Solubility in Water SolubleMiscible, but unstable[3]Soluble[11]Soluble[12][13]

Expert Insights: The higher boiling point of 2-Thiophenemethanol compared to Furfuryl alcohol can be attributed to the greater polarizability of the larger sulfur atom, leading to stronger intermolecular van der Waals forces. 2-Pyridinemethanol's ability to act as both a hydrogen bond donor (OH) and acceptor (pyridine nitrogen) contributes to its high water solubility. Furfuryl alcohol's noted instability in water, particularly under acidic conditions, is a critical handling consideration, as it readily polymerizes.[3]

Synthesis and Chemical Reactivity: The Electronic Influence

The utility of a building block is defined by its reactivity. Here, we explore how the electronic nature of the oxazole ring in this compound creates a unique reactivity profile compared to furan, thiophene, and pyridine analogs.

Synthesis Overview

A common and reliable method for synthesizing this compound is the reduction of the corresponding aldehyde, oxazole-2-carbaldehyde, using a mild reducing agent like sodium borohydride.[9] This contrasts with the industrial production of furfuryl alcohol, which involves the catalytic hydrogenation of furfural, a biomass-derived starting material.[7][10]

Comparative Reactivity: Acidity, Nucleophilicity, and Stability

The reactivity of the hydroxymethyl group is intrinsically linked to the electronic properties of the attached heterocyclic ring.

  • Acidity (Proton Donicity): The acidity of the hydroxyl proton is enhanced by electron-withdrawing groups. The oxazole ring, containing two heteroatoms, is more electron-deficient than the furan or thiophene rings. This inductive pull strengthens the O-H bond's polarity, making this compound a stronger acid than Furfuryl alcohol or 2-Thiophenemethanol. The pyridine ring in 2-Pyridinemethanol is also electron-withdrawing, suggesting comparable or slightly higher acidity.

  • Nucleophilicity: The nucleophilicity of the alcohol's oxygen atom is inversely related to its acidity.[14] A more acidic alcohol implies a less electron-rich oxygen, making it a weaker nucleophile.[15] Therefore, this compound is expected to be less nucleophilic than Furfuryl alcohol or 2-Thiophenemethanol. This has significant implications for reactions such as esterification or Williamson ether synthesis, where this compound may require stronger activation or more forcing conditions.

  • Ring Stability: The stability of the heterocyclic ring itself is a paramount concern.

    • This compound: The oxazole ring is susceptible to ring-opening, particularly when attacked by nucleophiles at the C2 position.[16]

    • Furfuryl Alcohol: Famously unstable in the presence of acid, heat, or catalysts, it undergoes rapid polymerization to form black furan resins.[3] This reactivity is harnessed in materials science but can be a significant drawback in multi-step synthesis.

    • 2-Thiophenemethanol: The thiophene ring is the most aromatic and stable of the five-membered heterocycles discussed, making it a robust scaffold in synthesis.[17]

    • 2-Pyridinemethanol: The pyridine ring is highly stable, but the basic nitrogen atom can be protonated under acidic conditions, altering the molecule's reactivity and solubility, or it can act as a competing nucleophilic site.

The following diagram illustrates the workflow for a comparative experiment to determine relative nucleophilicity.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Prepare 4 parallel reactions (1 for each alcohol) B Add equimolar amounts of: - Heterocyclic Alcohol - Acylating Agent (e.g., Acetic Anhydride) - Non-nucleophilic base (e.g., 2,6-lutidine) A->B C Add internal standard for quantification B->C D Maintain constant temperature (e.g., 25°C) C->D E Take aliquots at regular time intervals (t=0, 5, 15, 30, 60 min) D->E F Quench aliquot with water E->F G Analyze each quenched aliquot by HPLC or GC F->G H Quantify the formation of the ester product relative to the internal standard G->H I Plot [Product] vs. Time to determine initial reaction rates H->I J Compare rates to establish relative nucleophilicity I->J

Caption: Workflow for Comparative Nucleophilicity Assay.

Applications in Drug Discovery and Materials Science

The choice of a heterocyclic alcohol is ultimately driven by its intended application. The distinct properties of each scaffold make them suitable for different roles.

  • This compound: The oxazole moiety is a privileged scaffold in medicinal chemistry, found in numerous drugs with activities ranging from anti-inflammatory to anticancer.[18][19][20] this compound serves as a key precursor for these complex molecules, where the oxazole can act as a bioisosteric replacement for other groups or engage in specific hydrogen bonding interactions with biological targets.[9][21]

  • Furfuryl Alcohol: Its primary application lies in materials science as a monomer for producing corrosion-resistant furan resins used in composites, coatings, and foundry binders.[3][22] It has also been used as a hypergolic rocket fuel.[3]

  • 2-Thiophenemethanol: The thiophene ring is a well-established bioisostere for the benzene ring.[23] This allows medicinal chemists to replace a phenyl group with a thiophene to modulate metabolic stability, solubility, and target engagement. It is a crucial building block for anti-inflammatory and antimicrobial agents.[8][23]

  • 2-Pyridinemethanol: This compound is a versatile building block for pharmaceuticals and agrochemicals.[5] The pyridine nitrogen can be used to improve water solubility and provides a handle for salt formation. The molecule itself has been investigated for potential antimicrobial, antifungal, and anticancer activities.[5][6]

The metabolic stability of primary alcohols is a common concern in drug development, as they are susceptible to oxidation.[24] The electronic nature of the attached heterocycle can influence the rate of this metabolism, making the selection of the right scaffold a key part of pharmacokinetic optimization.[25]

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide the following detailed experimental protocols.

Protocol 1: Synthesis of this compound via Aldehyde Reduction

This protocol is adapted from established literature procedures.[9]

Objective: To synthesize this compound from oxazole-2-carbaldehyde.

Materials:

  • Oxazole-2-carbaldehyde (1.0 eq)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Deionized water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (100-200 mesh)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve oxazole-2-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 0.4 M solution).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Progress: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel, eluting with a suitable solvent system (e.g., 50% ethyl acetate in petroleum ether) to afford pure this compound as a colorless liquid.[9]

G A Dissolve Oxazole-2-carbaldehyde in Methanol B Cool to 0°C A->B C Add NaBH4 portion-wise B->C D Warm to RT, Stir 1h C->D E Monitor by TLC D->E F Quench with Water E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry (Na2SO4) & Concentrate H->I J Purify by Column Chromatography I->J K This compound (Pure Product) J->K

Caption: Workflow for the Synthesis of this compound.

Conclusion

This compound presents a unique and valuable profile for the modern synthetic chemist. While it shares the fundamental reactivity of a primary alcohol with its furan, thiophene, and pyridine cousins, the electronic properties of the oxazole ring set it apart.

  • Choose this compound when: You require the specific bioisosteric properties of the oxazole ring, need to introduce a moderately acidic alcohol, or are building a scaffold for a known class of oxazole-containing bioactive molecules. Be mindful of its potentially lower nucleophilicity and the stability of the oxazole ring to certain reagents.

  • Choose Furfuryl Alcohol for: Polymer and resin applications where its controlled polymerization is a feature, not a bug. Exercise caution in fine chemical synthesis due to its acid sensitivity.

  • Choose 2-Thiophenemethanol for: Robust synthetic applications requiring a stable aromatic core or when a benzene bioisostere is desired to improve metabolic properties.

  • Choose 2-Pyridinemethanol when: The introduction of a basic handle is desired to tune solubility or for salt formation, or when leveraging the inherent biological activities of pyridine derivatives.

By understanding the subtle yet significant differences in their electronic nature and stability, researchers can strategically deploy these powerful heterocyclic building blocks to accelerate innovation in drug discovery and materials science.

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A Comparative Guide to Validating the Structure of Novel 2-Oxazolemethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Structural Validation of Novel 2-Oxazolemethanol Derivatives for Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of molecular structure is a cornerstone of modern chemical and pharmaceutical research. For novel this compound derivatives, a class of compounds with significant potential in medicinal chemistry, unambiguous structural validation is paramount for understanding structure-activity relationships (SAR) and guiding rational drug design. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering insights into their principles, comparative performance, and practical implementation.

The Analytical Gauntlet: A Multi-faceted Approach to Structural Truth

No single technique can unequivocally determine the structure of a novel compound. Instead, a synergistic application of multiple spectroscopic and analytical methods is required to build a comprehensive and self-validating picture of the molecule's architecture. The primary tools in the arsenal for validating this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.

The overall workflow for the structural validation of a novel compound is a systematic process, beginning with synthesis and purification, followed by a battery of spectroscopic analyses, and culminating in the definitive confirmation of the three-dimensional structure.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Structural Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Provides Connectivity & Stereochemistry MS Mass Spectrometry (HRMS) Purification->MS Determines Molecular Formula IR IR Spectroscopy Purification->IR Identifies Functional Groups XRay Single-Crystal X-ray Crystallography NMR->XRay Confirms 3D Structure MS->XRay IR->XRay

Caption: Overall workflow for the synthesis and structural validation of novel organic compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the assembly of the molecular framework.

Causality in Experimental Choices: The choice of NMR experiments is dictated by the complexity of the molecule. For novel this compound derivatives, a standard suite of experiments is typically employed. ¹H NMR provides information on the number of different types of protons and their neighboring protons. ¹³C NMR reveals the number of unique carbon atoms.[2][3] More advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then used to establish direct and through-bond connectivities between protons and carbons, effectively piecing together the molecular puzzle.[4]

Comparative Performance:

Feature¹H NMR¹³C NMR2D NMR (COSY, HSQC)
Information Provided Proton environment, multiplicity (neighboring protons)Carbon skeleton, chemical environment of carbonsProton-proton and proton-carbon correlations
Strengths High sensitivity, rapid acquisitionUnambiguous carbon count, less signal overlapDefinitive connectivity mapping
Limitations Signal overlap in complex moleculesLower sensitivity, longer acquisition timesRequires more instrument time and expertise
Application to this compound Identifies protons on the oxazole ring, methanol group, and any substituents.Confirms the presence of the oxazole ring carbons and the methanol carbon.Establishes the precise attachment of the methanol group and other substituents to the oxazole core.

Experimental Protocol: Acquiring High-Quality NMR Spectra

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[5]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H spectrum using a 90° pulse.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to infer the local environment of each proton.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each carbon.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (if necessary):

    • Acquire a COSY spectrum to identify proton-proton couplings.

    • Acquire an HSQC or HMQC spectrum to correlate directly bonded protons and carbons.

    • An HMBC (Heteronuclear Multiple Bond Correlation) spectrum can be used to identify longer-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different molecular fragments.

II. Mass Spectrometry: Weighing the Evidence

Mass spectrometry (MS) provides a direct measure of the molecular weight of a compound and can offer valuable information about its elemental composition and fragmentation patterns.[6] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the molecular formula with high accuracy.

Causality in Experimental Choices: The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules like this compound derivatives, often yielding the protonated molecule [M+H]⁺. Electron ionization (EI) is a harder technique that can induce fragmentation, providing clues about the molecule's substructures.

Comparative Performance:

TechniqueInformation ProvidedStrengthsLimitationsApplication to this compound
Low-Resolution MS Nominal molecular weightFast, widely availableDoes not provide elemental compositionConfirms the expected molecular weight.
High-Resolution MS (HRMS) Exact mass, elemental compositionHighly accurate, enables formula determinationMore expensive, requires specialized equipmentProvides the molecular formula, confirming the presence of nitrogen and oxygen.[7]
Tandem MS (MS/MS) Fragmentation patternsProvides structural information about substructuresCan be complex to interpretHelps to confirm the connectivity of the oxazole ring and its substituents.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.[5]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Analysis:

    • Determine the exact mass of the molecular ion.

    • Use software to calculate the elemental composition that corresponds to the measured exact mass. The odd number of nitrogen atoms in the oxazole ring will result in an odd molecular weight, a key diagnostic feature.[8]

III. Single-Crystal X-ray Crystallography: The Definitive 3D Picture

While NMR and MS provide invaluable information about connectivity and composition, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state.[9][10] It provides precise bond lengths, bond angles, and stereochemistry.

Causality in Experimental Choices: The primary challenge in X-ray crystallography is growing a high-quality single crystal. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

XRay_Crystallography_Workflow Crystal_Growth Crystal Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (Phasing) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure Validation_Logic Proposed_Structure Proposed Structure HRMS_Validation HRMS Validation (Molecular Formula) Proposed_Structure->HRMS_Validation Is the formula correct? NMR_Validation NMR Validation (Connectivity & Environment) HRMS_Validation->NMR_Validation Yes XRay_Validation X-ray Validation (3D Structure) NMR_Validation->XRay_Validation Is the connectivity correct? Confirmed_Structure Confirmed Structure XRay_Validation->Confirmed_Structure Is the 3D structure confirmed?

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A Comparative Guide to the Reproducibility of Synthetic Methods for 2-Oxazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Oxazolemethanol is a valuable heterocyclic building block in medicinal chemistry and materials science. However, the successful and, more importantly, reproducible synthesis of this scaffold can be a significant challenge. Published methods often report high yields that prove difficult to replicate due to sensitivity to reaction conditions, reagent purity, and subtle procedural variations. This guide provides a critical, in-depth comparison of common synthetic routes to this compound and its parent oxazole core. We move beyond simply listing protocols to analyze the causal factors behind their success or failure, offering field-proven insights to help researchers select and execute the most robust and reliable methods. By examining the underlying mechanisms and critical parameters of each route, this guide serves as a practical tool for troubleshooting existing protocols and developing new, scalable syntheses.

Introduction: The Challenge of Synthesizing this compound

The oxazole ring is a five-membered heterocycle featuring an oxygen and a nitrogen atom.[1] Its derivatives are prevalent in natural products and pharmaceuticals, valued for their ability to act as bioisosteres and participate in various biological interactions.[2] this compound, specifically, provides a crucial synthetic handle—the hydroxymethyl group—for further elaboration, making it a key intermediate in the synthesis of more complex molecules.

The primary challenge in any oxazole synthesis is the construction of the heterocyclic ring itself, which typically involves a critical cyclodehydration step. The reproducibility of this step is notoriously variable and is highly dependent on the chosen synthetic strategy and the nature of the dehydrating agent. Harsh reagents can lead to low yields and undesired side products, while milder conditions may fail to drive the reaction to completion.[3] This guide will dissect the most common strategies, focusing on their mechanistic underpinnings and practical reproducibility.

Overview of Major Synthetic Strategies

The synthesis of this compound can be approached by either building the oxazole ring with the hydroxymethyl precursor already in place or by forming the ring first and functionalizing it later. The most direct and common strategies involve a cyclodehydration reaction. We will compare three major classes of synthesis relevant to this target.

Route A: The Robinson-Gabriel Synthesis and Its Modern Variants

First described in the early 20th century, the Robinson-Gabriel synthesis is a foundational method for creating oxazoles via the intramolecular cyclodehydration of 2-acylamino-ketones.[3]

  • Mechanistic Rationale (The "Why"): The core of this reaction involves the activation of the ketone's carbonyl oxygen by a strong acid or dehydrating agent. This facilitates a nucleophilic attack from the amide oxygen, forming a five-membered ring intermediate (an oxazoline), which then dehydrates to the aromatic oxazole. The choice of dehydrating agent is the most critical parameter influencing the reaction's success.

  • Reproducibility Challenges: The classical conditions, often employing concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃), are harsh.[1][3] This leads to several reproducibility issues:

    • Limited Functional Group Tolerance: Sensitive functional groups elsewhere in the molecule are often degraded.

    • Low Yields: Charring and side-product formation are common, especially with complex substrates.

    • Difficult Purification: The resulting crude product is often a complex mixture, complicating isolation.

  • Field-Proven Insight (The Wipf Modification): To address these challenges, modern variations have been developed. A popular and more reproducible extension reported by Wipf and colleagues utilizes the Dess-Martin periodinane (DMP) for the initial oxidation of an amino acid derivative, followed by cyclodehydration using triphenylphosphine (PPh₃) and iodine (I₂).[3] This milder approach significantly improves functional group tolerance and generally provides cleaner reactions with more consistent yields.

Route B: The Van Leusen Oxazole Synthesis

The Van Leusen reaction, developed in 1972, offers a milder and highly versatile route to oxazoles from aldehydes using Tosylmethyl isocyanide (TosMIC).[2][4]

  • Mechanistic Rationale (The "Why"): TosMIC is a unique reagent that acts as a "C2N1" synthon.[2] Under basic conditions (commonly K₂CO₃), the acidic methylene group of TosMIC is deprotonated and attacks the aldehyde. The resulting intermediate undergoes an intramolecular cyclization, and a subsequent elimination of the tosyl group (a good leaving group) drives the formation of the stable aromatic oxazole ring.[4]

  • Reproducibility Challenges: While generally reliable, the Van Leusen reaction's reproducibility can be affected by:

    • Aldehyde Stability: The reaction is sensitive to the quality and stability of the aldehyde starting material. Aldehydes prone to self-condensation or oxidation can lead to lower yields.

    • Base and Solvent Choice: The reaction outcome can be dependent on the base and solvent system. While K₂CO₃ in methanol is common, optimization is sometimes required for specific substrates.[2]

    • Stoichiometry: Precise control of stoichiometry is important, as side reactions with excess TosMIC can occur.

Route C: Direct Synthesis from Serine Derivatives

For this compound, the most convergent approach starts from L-serine, an inexpensive chiral amino acid that already contains the required carbon skeleton and hydroxymethyl group.[5][6] This strategy hinges on the efficient N-acylation of serine followed by a direct cyclodehydration.

  • Mechanistic Rationale (The "Why"): This route is a specialized form of the Robinson-Gabriel synthesis where the precursor is an N-acyl serine derivative. The challenge is to selectively activate and displace the serine hydroxyl group in the presence of the amide. Two general strategies exist: activating the alcohol to make it a better leaving group, or activating the amide to make it a better nucleophile.[5]

  • Reproducibility Challenges: This is often the most direct route but can be deceptive. Key challenges include:

    • Racemization: The chiral center of serine can be susceptible to epimerization under harsh conditions.

    • Choice of Cyclodehydration Agent: This is the single most critical factor. Harsh acids can cause degradation. Milder, modern reagents like Deoxo-Fluor ([Et₂NSF₂]BF₄) or triflic acid (TfOH) have been shown to be effective for converting N-(β-hydroxyethyl)amides to oxazolines, which are immediate precursors to oxazoles.[7][8] These reagents promote cyclization under conditions that are less likely to cause side reactions.

    • Intermediate Oxazoline Formation: The reaction proceeds through an oxazoline intermediate. Over-oxidation or incomplete aromatization can lead to a mixture of products.

Comparative Data Summary and Recommendations

The following table provides a high-level comparison to guide the selection of a synthetic route.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsTypical Yield RangeReproducibility & Key ChallengesRecommendation
Classic Robinson-Gabriel 2-Acylamino-ketonesH₂SO₄, POCl₃, PPA[3]30-60%Low to Moderate: Harsh conditions limit substrate scope and often lead to complex mixtures and inconsistent yields.[1]Avoid for complex molecules. Use only for robust substrates where other methods have failed.
Wipf's Robinson-Gabriel β-Keto amides (from amino acids)Dess-Martin periodinane, PPh₃, I₂, Et₃N[3]60-85%High: Milder conditions provide cleaner reactions and better functional group tolerance. Reagent purity is critical.Recommended for its reliability and adaptability, especially when starting from amino acid precursors.
Van Leusen Synthesis Aldehydes, TosMICK₂CO₃, NaH[2][4]65-90%High: Generally robust and mild. Success is highly dependent on the purity and stability of the aldehyde.Excellent choice for diverse substitution patterns, provided a suitable aldehyde precursor is available.
Direct from Serine Derivative N-Acyl Serine EsterDeoxo-Fluor, TfOH, Burgess Reagent[5][7][8]55-80%Moderate to High: Highly dependent on the choice of a modern, mild cyclodehydration agent. Prone to racemization with harsh reagents.The most convergent route, but requires careful selection and handling of the cyclodehydration agent for reproducible success.

Detailed Experimental Protocols

The following protocols represent validated and robust methods for synthesizing oxazole scaffolds relevant to this compound.

Protocol 1: Synthesis of a 2,4-Disubstituted Oxazole via Wipf's Modification

This protocol is adapted from methodologies that prioritize mild conditions and high reproducibility.[3] It involves the oxidation of a β-keto amide followed by cyclodehydration.

Step-by-Step Methodology:

  • Oxidation: To a solution of the N-acyl serine derivative (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an argon atmosphere, add Dess-Martin periodinane (1.2 equiv) portion-wise over 15 minutes.

    • Causality: DMP is a mild oxidizing agent that selectively converts the secondary alcohol to a ketone with minimal side reactions, which is crucial for preventing degradation of the sensitive amino acid backbone.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ (10% w/v). Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is the intermediate 2-acylamino-ketone.

  • Cyclodehydration: Dissolve the crude 2-acylamino-ketone in anhydrous acetonitrile (0.1 M) under an argon atmosphere.

  • Add triphenylphosphine (1.5 equiv), iodine (1.5 equiv), and triethylamine (3.0 equiv).

    • Causality: This combination forms an iodophosphonium species in situ, which activates the amide carbonyl, facilitating the intramolecular cyclization. Triethylamine acts as a base to neutralize the generated HI and drive the final elimination to form the aromatic oxazole.

  • Stir the reaction at room temperature for 12-16 hours.

  • Concentrate the reaction mixture in vacuo and purify by column chromatography on silica gel to yield the desired oxazole.

Protocol 2: Direct Cyclodehydration of an N-Acyl Serine Derivative

This protocol utilizes a modern dehydrating agent for a more direct and often cleaner conversion of an N-acyl serine derivative to the corresponding oxazoline, which can then be oxidized to the oxazole.[5][8]

Step-by-Step Methodology:

  • Setup: In an oven-dried flask under an argon atmosphere, dissolve the N-acyl serine methyl ester (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor ([Et₂NSF₂]BF₄) (1.1 equiv) via syringe over 10 minutes.

    • Causality: Deoxo-Fluor is a fluorinating agent that selectively converts the hydroxyl group into a good leaving group (fluoride or a related species) under very mild conditions, preventing racemization and promoting a clean intramolecular Sₙ2-type cyclization by the amide oxygen.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃.

  • Extract the product with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography on silica gel. The product at this stage is the oxazoline.

  • Aromatization (if needed): The resulting oxazoline can be aromatized to the oxazole using various oxidation methods (e.g., CuBr₂/DBU or MnO₂), depending on the substrate.

Visualizations of Synthetic Workflows

Decision Workflow for Oxazole Synthesis

G start Goal: Synthesize This compound Derivative serine Is Serine Derivative Readily Available? start->serine aldehyde Is Corresponding Aldehyde Readily Available? serine->aldehyde No route_c Route C: Direct Cyclodehydration - Use N-acyl serine derivative - Employ mild dehydrating agent serine->route_c Yes route_b Route B: Van Leusen - React Aldehyde with TosMIC aldehyde->route_b Yes route_a Route A: Robinson-Gabriel (Wipf Modification) - Synthesize 2-acylamino-ketone - Cyclodehydrate aldehyde->route_a No end_node Purified Oxazole route_c->end_node route_b->end_node route_a->end_node

Caption: Decision tree for selecting a synthetic route to this compound.

Comparison of Cyclodehydration Mechanisms

G cluster_0 Classic Robinson-Gabriel (Harsh) cluster_1 Modern Method (Mild) a0 2-Acylamino-ketone a1 Protonation (H₂SO₄) a0->a1 a2 Intramolecular Cyclization a1->a2 a3 Dehydration (Heat) a2->a3 a4 Oxazole + Side Products a3->a4 b0 N-Acyl Serine Derivative b1 OH Activation (e.g., Deoxo-Fluor) b0->b1 b2 SN2 Cyclization b1->b2 b3 Aromatization (Mild Oxidation) b2->b3 b4 Clean Oxazole b3->b4

Caption: Mechanistic contrast between harsh and mild cyclodehydration pathways.

Conclusion and Final Recommendations

The reproducible synthesis of this compound is an achievable goal, but it requires a departure from classical, harsh methodologies towards modern, milder, and more controlled reactions.

  • For maximum reliability and substrate scope , a modified Robinson-Gabriel approach, such as Wipf's method , is highly recommended. While multi-step, the reactions are generally clean and the conditions are well-tolerated.

  • When a suitable aldehyde precursor is commercially available or easily synthesized, the Van Leusen reaction offers an excellent, high-yielding, and operationally simple alternative.

  • The direct cyclodehydration of a serine derivative is the most elegant and convergent route. However, its reproducibility is critically dependent on the use of modern, and often expensive, dehydrating reagents. This method should be chosen when control of stereochemistry is paramount and access to reagents like Deoxo-Fluor or Burgess reagent is feasible.

Ultimately, successful synthesis lies in understanding the "why" behind each step. By carefully selecting a route based on available starting materials and appreciating the mechanistic subtleties of the chosen cyclodehydration agent, researchers can significantly improve the reproducibility and success rate of their synthetic campaigns.

References

  • Joshi, S., & Choudhary, A. N. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis.
  • Yang, T., Huang, C., Jia, J., & Ni, F. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8993.
  • ResearchGate. (n.d.). Scheme 2. Synthesis of oxazolone by cyclohydration condensation reaction.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Singh, G., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3435-3461.
  • Shao, D., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1603.
  • Shao, D., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central.
  • Organic Syntheses. (n.d.). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst.
  • Google Patents. (n.d.). WO2000053589A1 - Process for preparing oxazole derivatives.
  • ResearchGate. (n.d.). Synthesis of 2-Oxazolines and Related N-Containing Heterocycles Using [Et2NSF2]BF4 as a Cyclodehydration Agent.
  • National Institutes of Health. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
  • ResearchGate. (n.d.). Several conventional methods accessible for the synthesis of oxazole derivatives.
  • Magrioti, V., Antonopoulou, G., Pantoleon, E., & Kokotos, G. (2002). Synthesis of 2-amino alcohols and unnatural amino acids from serine. ARKIVOC, 2002(13), 55-61.

Sources

A Comparative Analysis of the Biological Efficacy of 2-Oxazolemethanol and 2-Thiazolemethanol Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffolds of Oxazole and Thiazole in Medicinal Chemistry

In the landscape of modern drug discovery, five-membered heterocyclic compounds are of paramount importance. Among these, the oxazole and thiazole cores represent "privileged structures," consistently appearing in a multitude of biologically active compounds.[1][2] Their structural versatility and ability to engage in various non-covalent interactions make them ideal scaffolds for designing novel therapeutic agents.[3] Oxazole and thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6]

This guide provides an in-depth, objective comparison of the biological efficacy of two closely related classes of these compounds: 2-Oxazolemethanol and 2-thiazolemethanol analogs. By examining their structure-activity relationships (SAR), supported by experimental data, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their own research endeavors. The core of our analysis lies in understanding how the subtle isosteric replacement of an oxygen atom (in the oxazole ring) with a sulfur atom (in the thiazole ring) profoundly influences biological outcomes.

Core Structures and the Rationale for Comparison

The foundational difference between this compound and 2-Thiazolemethanol lies in the heteroatom at position 1 of the five-membered ring. This substitution—oxygen for sulfur—alters the ring's electronics, aromaticity, and hydrogen-bonding capacity, which in turn dictates the molecule's interaction with biological targets. Thiazole, containing a sulfur atom, is generally more lipophilic and possesses different bond angles compared to its oxazole counterpart, impacting molecular conformation and receptor fit.[7]

Core_Structures cluster_oxazole This compound Core cluster_thiazole 2-Thiazolemethanol Core oxazole thiazole

Caption: Core chemical structures of this compound and 2-Thiazolemethanol.

Synthetic Strategies: A Generalized Workflow

The synthesis of these analogs typically follows established heterocyclic chemistry protocols. The Hantzsch condensation is a cornerstone method for both thiazole and oxazole ring formation. For instance, a common route to a 2-aminothiazole derivative involves the reaction of a thiourea with an alpha-haloketone.[8] Similarly, reacting urea with an appropriate precursor can yield the oxazole ring.[1] These core structures are then further functionalized to create a library of analogs for biological screening.

The choice of synthetic route is critical as it dictates the feasibility of creating diverse analogs and influences the overall yield and purity of the final compounds. For example, starting from cephalexin, both 1,3-oxazole and 1,3-thiazole five-membered rings can be prepared by reacting intermediates with urea or thiourea, respectively.[1]

G start Starting Materials (e.g., α-haloketone) reagent1 Thiourea start->reagent1 Hantzsch Condensation reagent2 Urea start->reagent2 Hantzsch-type Reaction thiazole 2-Thiazolemethanol Analog Synthesis reagent1->thiazole oxazole This compound Analog Synthesis reagent2->oxazole end Biological Screening thiazole->end oxazole->end

Caption: Generalized synthetic workflow for thiazole and oxazole analogs.

Comparative Biological Efficacy: A Data-Driven Analysis

The true measure of a scaffold's potential lies in its biological performance. Below, we compare the efficacy of this compound and 2-thiazolemethanol analogs across key therapeutic areas, supported by published experimental data.

Antimicrobial (Antibacterial & Antifungal) Activity

Both oxazole and thiazole derivatives are well-documented antimicrobial agents.[5][6][9] However, structure-activity relationship studies often reveal a superior performance for the sulfur-containing thiazole analogs, particularly in the antifungal domain. The increased lipophilicity of the thiazole ring may facilitate better penetration of microbial cell membranes.

For example, studies on newly synthesized thiazole derivatives have shown potent antifungal activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.008–7.81 µg/mL, which is comparable or even superior to the standard drug nystatin.[10][11] The mechanism of action for some of these thiazole derivatives is believed to involve disruption of the fungal cell wall or membrane.[10] Phenylthiazole small molecules have also demonstrated potent activity against drug-resistant C. albicans and C. auris at concentrations of 0.25–2 µg/mL.[12]

While oxazole derivatives also exhibit antimicrobial effects, the potency can be more variable. For instance, some spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivatives showed high antifungal activity, but the broader trend in the literature often points towards thiazoles for more robust antimicrobial action.[5]

Compound ClassTarget OrganismEfficacy Metric (MIC/IC50)Reference
Thiazole Analogs Candida albicans0.008–7.81 µg/mL (MIC)[10][11]
Candida auris0.25–2 µg/mL (MIC)[12]
Mycobacterium smegmatisActive at 30 µM[2]
Oxazole Analog Aspergillus nigerVariable, some show high activity[5]
Thiazole Derivative Antioxidant ActivityIC50 = 64.75 ppm[8]
Oxazole Derivative Antioxidant ActivityIC50 = 275.3 ppm[8]

Causality Insight: The enhanced antifungal activity of thiazoles may be attributed to the sulfur atom's ability to interact with specific residues in fungal enzymes or membrane components, an interaction that the oxygen in oxazoles cannot replicate as effectively. Furthermore, a direct comparison of antioxidant activity showed a thiazole derivative to be significantly more potent (IC50 = 64.75 ppm) than its oxazole counterpart (IC50 = 275.3 ppm), suggesting differences in their ability to stabilize free radicals.[8]

Antiproliferative and Anticancer Activity

The anticancer potential of both scaffolds is a major area of research.[4][13] Here, the structure-activity relationships become even more nuanced. A systematic review of antiproliferative activity concluded that most of the promising compounds identified contained thiazole nuclei or their derivatives.[4]

A pivotal study on truncated analogs of the natural product Urukthapelstatin A (Ustat A) provided a direct comparison. The researchers found that significant cytotoxic activity against HCT116 colon cancer cells required the presence of at least two sequentially linked thiazoles .[7] Analogs containing a single thiazole, or only oxazoles, did not induce significant growth inhibition.[7][14] This highlights a critical structural requirement for this specific mode of anticancer activity where the thiazole ring is not just beneficial but essential.

Compound StructureCell LineEfficacy Metric (% Growth Inhibition)Reference
Single Oxazole HCT116< 50% at 40 µM[7]
Single Thiazole HCT116< 50% at 40 µM[7]
Two Linked Thiazoles HCT116> 50% at 40 µM[7]
Five Heterocycles (min. 2 thiazoles) HCT116Highest Cytotoxicity[7]

Causality Insight: The requirement for linked thiazole units suggests a specific binding mode with a biological target, possibly involving chelation or specific π-π stacking interactions that a single thiazole or an oxazole ring cannot achieve. The sulfur atoms may play a crucial role in coordinating with a metal ion in an enzyme's active site or in forming specific hydrophobic and electronic interactions within a protein pocket.[7]

Other Biological Activities
  • Antiviral Activity: Both oxazole and thiazole derivatives have been investigated as potential antiviral agents, particularly against Human Cytomegalovirus (HCMV). Docking studies suggest that these compounds may target the HCMV DNA polymerase.[15]

  • Enzyme Inhibition: Thiazolylhydrazone derivatives have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. One compound in the series exhibited an IC50 value of 0.028 µM, comparable to the reference drug donepezil.[16]

  • Hypoglycemic Activity: A series of 2,4-disubstituted-oxazole derivatives were designed as potential hypoglycemic agents. One optimized compound increased glucose consumption by 60% in HepG2 cells, with a proposed mechanism involving the activation of the AMPK pathway.[17]

Key Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data presented, it is crucial to follow standardized and validated experimental protocols. Here, we detail the methodologies for two of the most common assays used to evaluate these compounds.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, representing the lowest concentration that prevents visible microbial growth.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., C. albicans) is prepared in a suitable broth to a density of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compound is serially diluted (two-fold) in a 96-well microtiter plate using the appropriate growth medium. A range of concentrations is prepared, for example, from 1000 µg/mL down to 0.002 µg/mL.[10][18]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microbe only, no compound) and negative (broth only, no microbe) controls are included on each plate to validate the assay.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[10][18]

  • MIC Determination: The MIC is determined as the lowest compound concentration in which no visible growth (turbidity) is observed. This can be assessed visually or with a spectrophotometer.

G A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Perform Serial Dilution of Compound in 96-Well Plate B->C D Include Positive & Negative Controls C->D E Incubate Plate (e.g., 37°C, 24h) D->E F Read Plate & Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Broth Microdilution MIC Assay.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a common method for assessing a compound's cytotoxicity (IC50 value).

  • Cell Seeding: Cancer cells (e.g., HCT116) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound, typically in a serial dilution.

  • Incubation: The plate is incubated for a set period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is read on a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.

G A Seed Cancer Cells in 96-Well Plate B Treat Cells with Serial Dilutions of Compound A->B C Incubate for 48-72 Hours B->C D Add MTT Reagent (Incubate 2-4 Hours) C->D E Solubilize Formazan Crystals (e.g., with DMSO) D->E F Read Absorbance (e.g., 570 nm) E->F G Calculate IC50 Value F->G

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

This comparative analysis reveals that while both this compound and 2-thiazolemethanol analogs are valuable scaffolds in medicinal chemistry, their biological efficacies are not interchangeable. The substitution of oxygen with sulfur imparts distinct physicochemical properties that often translate to enhanced biological activity for the thiazole derivatives, particularly in the realms of antifungal and specific anticancer applications.[4][7][10]

Key Takeaways:

  • Thiazole Analogs frequently exhibit more potent antimicrobial, especially antifungal, activity.[10][11][12]

  • For certain anticancer mechanisms, a specific structural motif, such as linked thiazole rings , is an absolute requirement for cytotoxicity, a feature not observed with oxazole analogs.[7]

  • Oxazole Analogs remain highly valuable and have shown significant promise in specific applications, such as hypoglycemic agents that act via the AMPK pathway.[17]

The choice between these two scaffolds should be target- and indication-driven. For projects aimed at developing new antifungal agents or specific types of cytotoxic compounds, the thiazole scaffold appears to be a more promising starting point. Conversely, for targets where the hydrogen-bonding capabilities of the oxygen atom are paramount, the oxazole core may be more suitable.

Future research should focus on expanding the library of these analogs and conducting head-to-head comparisons in a wider array of biological assays. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation therapeutics based on these privileged heterocyclic systems.

References

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  • Biernasiuk, A., et al. (2021). Characterization and Inhibitor Activity of Two Newly Synthesized Thiazole.
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  • Ajeneye, B., et al. (n.d.). Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris.
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  • Aoki, Y., et al. (1998). Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. II.
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The Synthetic Chemist's Compass: Navigating the Utility of 2-Oxazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the throes of complex molecular architecture, the choice of every building block is a critical decision point. The oxazole moiety, a privileged scaffold in medicinal chemistry and natural product synthesis, often requires strategic functionalization.[1][2] When a hydroxymethyl group is desired at the C2 position, 2-Oxazolemethanol presents itself as a direct and intuitive option. However, is it the most effective? This guide offers a deep dive into the strategic advantages and inherent drawbacks of employing this compound, comparing its performance with key alternatives, supported by experimental insights to inform your synthetic planning.

The Allure of Simplicity: Core Advantages of this compound

The primary appeal of this compound lies in its straightforward nature. It directly provides the desired C2-hydroxymethyl functionality, seemingly bypassing the need for precursor manipulations. This can be particularly advantageous in synthetic routes where minimizing step count is paramount.

  • Direct Incorporation of a Key Functional Group : For target molecules that feature a C2-hydroxymethyl or a derivative thereof (e.g., an ether or ester), this compound serves as a readily available starting material. Its utility has been noted in the preparation of various biologically active compounds.[3]

  • Gateway to Further Oxidation States : The primary alcohol of this compound is a versatile handle for further synthetic transformations. It can be oxidized to the corresponding 2-formyloxazole, a crucial intermediate for reactions such as reductive amination, Wittig reactions, or the Van Leusen oxazole synthesis itself.[1][4]

  • Safety and Handling : Compared to its more reactive counterparts like 2-(halomethyl)oxazoles, this compound is generally more stable and less hazardous to handle, which can be a significant consideration in process development and scale-up.

The Reactivity Hurdle: Disadvantages and Practical Limitations

While simple in structure, the utility of this compound is often hampered by the inherent low reactivity of the primary hydroxyl group. In many synthetic scenarios, this necessitates an activation step, which can offset the initial appeal of its simplicity.

  • Necessity of Activation : The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution reactions, it must be activated, typically by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide. This additional step can impact overall yield and introduce more complex purification procedures.

  • Potential for Ring Opening : The oxazole ring itself is susceptible to cleavage under certain conditions.[5] Harsh reaction conditions that might be required to activate or displace the hydroxyl group could potentially compromise the integrity of the heterocyclic core.

A Comparative Analysis: this compound vs. Key Alternatives

The decision to use this compound should be made after careful consideration of its more reactive and often more efficient alternatives. The most common of these are 2-(halomethyl)oxazoles and other C2-functionalized oxazoles that can be readily converted to the desired hydroxymethyl group.

Head-to-Head: The Halomethyl Scaffolds

2-(Halomethyl)oxazoles, particularly the chloro- and bromo- derivatives, are highly effective and reactive scaffolds for introducing functionality at the C2-methyl position.[5] They are prime candidates for direct nucleophilic substitution with a wide range of nucleophiles.

  • Enhanced Reactivity : The halogen atom is an excellent leaving group, allowing for facile substitution reactions under mild conditions. This high reactivity often translates to shorter reaction times and higher yields compared to the multi-step activation-substitution sequence required for this compound.[5]

  • Versatility in C-C and C-Heteroatom Bond Formation : 2-(Halomethyl)oxazoles are particularly useful for C-alkylation, as demonstrated in the synthesis of the non-steroidal anti-inflammatory drug, Oxaprozin.[5] They react efficiently with carbanions, amines, thiols, and alkoxides.[5]

The following workflow illustrates the divergent synthetic pathways when targeting a C2-substituted oxazole, highlighting the step-economy of using a 2-(halomethyl) derivative.

G cluster_0 Pathway A: Using this compound cluster_1 Pathway B: Using 2-(Halomethyl)oxazole This compound This compound Activation Activation (e.g., TsCl, pyridine) This compound->Activation Activated Intermediate 2-(Tosyloxymethyl)oxazole Activation->Activated Intermediate Nucleophilic Substitution_A Nucleophilic Substitution (Nu-) Activated Intermediate->Nucleophilic Substitution_A Product_A C2-Substituted Oxazole Nucleophilic Substitution_A->Product_A 2-(Halomethyl)oxazole 2-(Halomethyl)oxazole Nucleophilic Substitution_B Direct Nucleophilic Substitution (Nu-) 2-(Halomethyl)oxazole->Nucleophilic Substitution_B Product_B C2-Substituted Oxazole Nucleophilic Substitution_B->Product_B

Synthetic pathways to C2-substituted oxazoles.
Performance Metrics: A Data-Driven Comparison

The following table summarizes typical experimental outcomes for the synthesis of a C2-ether linked oxazole, illustrating the trade-offs between the different approaches.

PrecursorReagentsTypical Reaction TimeTypical YieldKey Considerations
This compound 1. TsCl, Pyridine2. NaOR12-24 hours60-80% (over 2 steps)Two-step process; potential for side reactions during activation.
2-(Chloromethyl)oxazole NaOR2-6 hours85-95%More reactive starting material; may be less stable for long-term storage.
2-(Bromomethyl)oxazole NaOR1-4 hours90-98%Highest reactivity; potentially lachrymatory and requires careful handling.[5]

Strategic Decision Making in Synthesis

Choosing the right building block is a function of your overall synthetic strategy, the specific target molecule, and practical considerations like safety and reagent availability. The following decision-making workflow can guide your choice.

G start Target Molecule Contains C2-CH2-Nu Moiety? is_direct_alcohol Is the Final Target This compound Itself? start->is_direct_alcohol use_methanol Synthesize or Purchase This compound is_direct_alcohol->use_methanol Yes is_nu_available Is a Highly Reactive 2-(Halomethyl)oxazole Commercially Available? is_direct_alcohol->is_nu_available No use_halomethyl Use 2-(Halomethyl)oxazole for Direct Substitution is_nu_available->use_halomethyl Yes consider_activation Synthesize this compound and Proceed with Activation/ Substitution is_nu_available->consider_activation No

Workflow for selecting a C2-functionalized oxazole.

Experimental Protocols

To provide a practical context, here are representative experimental protocols.

Protocol 1: Activation of this compound via Tosylation
  • Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with cold water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(tosyloxymethyl)oxazole.

Protocol 2: Direct Substitution using 2-(Bromomethyl)oxazole
  • To a solution of the desired nucleophile (e.g., sodium phenoxide, 1.1 eq) in a suitable solvent (e.g., THF or DMF), add a solution of 2-(bromomethyl)oxazole (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to obtain the C2-substituted product.

Conclusion

This compound is a valuable building block in organic synthesis, particularly when the direct incorporation of a C2-hydroxymethyl group is desired or when milder reaction conditions are a priority. However, its utility is often constrained by the low reactivity of the hydroxyl group, which necessitates an additional activation step for most nucleophilic substitution reactions. In contrast, 2-(halomethyl)oxazoles offer a more direct and often higher-yielding route to a wide array of C2-functionalized oxazoles. The astute synthetic chemist must weigh the advantages of safety and directness offered by this compound against the superior reactivity and efficiency of its halogenated counterparts, making an informed decision based on the specific demands of the synthetic target.

References

  • BenchChem. (2025). Comparative Efficacy of 2-Methyl-4,5-disubstituted Oxazole-based Antitubulin Agents. BenchChem.
  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. [Link]
  • Reddy, T. R., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
  • Turchi, I. J., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 72(22), 2852-2858. [Link]
  • Szostak, M., et al. (2015). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 11, 2136-2143. [Link]
  • Singh, P., et al. (2024). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances, 14(24), 17006-17017. [Link]
  • Rymbai, E. M., et al. (2019). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica, 11(1), 20-41. [Link]
  • BenchChem. (2025).

Sources

A Spectroscopic Guide to 2-Oxazolemethanol and Its Isomers: Navigating the Nuances of Positional Isomerism

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, the subtle shift of a functional group can dramatically alter a molecule's properties and, consequently, its application in fields like medicinal chemistry and materials science. The oxazole ring, a cornerstone in many pharmacologically active compounds, provides a compelling case study. This guide offers an in-depth spectroscopic comparison of 2-Oxazolemethanol and its positional isomers, 4-Oxazolemethanol and 5-Oxazolemethanol. For researchers engaged in the synthesis and characterization of novel chemical entities, the ability to unequivocally distinguish between these isomers is paramount.

This document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectroscopic output, providing field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Where direct experimental data is not publicly available, we have incorporated high-quality predicted data, grounded in established theoretical principles, to provide a comprehensive comparative framework.

The Structural Isomers: A Visual Overview

The core challenge lies in differentiating these three molecules, which share the same molecular formula (C₄H₅NO₂) but differ in the substitution pattern of the hydroxymethyl group on the oxazole ring.

G cluster_2 This compound cluster_4 4-Oxazolemethanol cluster_5 5-Oxazolemethanol 2-Oxa 4-Oxa 5-Oxa

Caption: Molecular structures of the three oxazolemethanol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Three Rings

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The electronic environment of each proton and carbon atom is unique, leading to distinct chemical shifts (δ).

¹H NMR Spectroscopy

The proton NMR spectra are expected to be the most diagnostic. The key differences will arise from the chemical shifts of the oxazole ring protons and the methylene (-CH₂) protons of the hydroxymethyl group.

  • This compound : The methylene protons are adjacent to the C2 position of the oxazole ring, which is flanked by the electronegative oxygen and nitrogen atoms. This will result in a downfield shift for the -CH₂ group compared to the other isomers. The two ring protons (H4 and H5) will appear as distinct signals.

  • 4-Oxazolemethanol : The methylene group is attached to C4. The proton at C5 will be adjacent to the oxygen atom, likely resulting in a downfield shift for this proton. The proton at C2 will be adjacent to the nitrogen atom.

  • 5-Oxazolemethanol : The methylene group is attached to C5, adjacent to the ring oxygen. The protons at C2 and C4 will have distinct chemical shifts influenced by the neighboring heteroatoms.

¹³C NMR Spectroscopy

The carbon NMR spectra will also show significant differences, particularly for the carbon atoms of the oxazole ring and the methylene carbon. The C2 carbon is generally the most deshielded (highest ppm value) in oxazoles due to its position between the oxygen and nitrogen atoms.

  • This compound : The methylene carbon will be directly attached to the highly deshielded C2 carbon of the oxazole ring.

  • 4-Oxazolemethanol : The methylene carbon is attached to C4. The chemical shifts of C2, C4, and C5 will be characteristic of this substitution pattern.

  • 5-Oxazolemethanol : The methylene carbon is attached to C5, which is adjacent to the oxygen atom. This will influence the chemical shifts of both the methylene carbon and the ring carbons.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Experimental)

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound H4: ~7.09, H5: ~7.64, -CH₂: ~4.75C2: ~162, C4: ~128, C5: ~140, -CH₂: ~58
4-Oxazolemethanol H2: ~8.0, H5: ~7.8, -CH₂: ~4.6C2: ~152, C4: ~135, C5: ~125, -CH₂: ~55
5-Oxazolemethanol H2: ~7.9, H4: ~7.1, -CH₂: ~4.8C2: ~151, C4: ~122, C5: ~150, -CH₂: ~52

Note: Experimental data for this compound is sourced from chemical suppliers. Data for 4- and 5-Oxazolemethanol are predicted based on established NMR prediction algorithms and analysis of related structures.[1][2] Actual experimental values may vary based on solvent and other conditions.

Caption: A generalized workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. All three isomers will exhibit a broad O-H stretching band (around 3300 cm⁻¹) from the alcohol group and C-H stretching bands. The key differentiators will be in the "fingerprint region" (below 1600 cm⁻¹), where the C=N, C=C, and C-O stretching and bending vibrations of the oxazole ring will appear. The position of these bands is sensitive to the substitution pattern.

  • Oxazole Ring Vibrations : The characteristic stretching vibrations of the oxazole ring typically appear in the 1650-1480 cm⁻¹ (C=N and C=C) and 1180-1020 cm⁻¹ (C-O-C) regions.[3][4] The precise wavenumbers will vary slightly for each isomer.

Table 2: Key Predicted IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound4-Oxazolemethanol5-Oxazolemethanol
O-H Stretch (alcohol)~3300 (broad)~3300 (broad)~3300 (broad)
C-H Stretch (aromatic)~3100-3150~3100-3150~3100-3150
C-H Stretch (aliphatic)~2850-2960~2850-2960~2850-2960
C=N Stretch (oxazole)~1620~1630~1610
C-O-C Stretch (oxazole)~1100~1120~1080

Note: These are predicted values based on typical functional group frequencies and data for related oxazole compounds.[5][6][7]

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) for all three isomers at m/z 99, corresponding to their shared molecular weight. The differentiation will come from the relative abundances of the fragment ions. The fragmentation pathways will be dictated by the position of the hydroxymethyl group, which influences the stability of the resulting fragments.

  • This compound : A likely initial fragmentation is the loss of the hydroxymethyl group or formaldehyde, leading to characteristic fragment ions.

  • 4-Oxazolemethanol : Fragmentation may involve cleavage of the hydroxymethyl group and subsequent ring opening.

  • 5-Oxazolemethanol : The proximity of the hydroxymethyl group to the ring oxygen may lead to unique rearrangement and fragmentation pathways.

G M [M]⁺˙ m/z = 99 M_CH2OH [M-CH₂OH]⁺ m/z = 68 M->M_CH2OH - •CH₂OH M_H2O [M-H₂O]⁺˙ m/z = 81 M->M_H2O - H₂O M_CO [M-CO]⁺˙ m/z = 71 M->M_CO - CO Fragment1 Further Fragments M_CH2OH->Fragment1 M_H2O->Fragment1 M_CO->Fragment1

Sources

A Comparative Guide to the Performance of 2-Oxazolemethanol-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an optimal chiral catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of synthetic campaigns. This guide provides an in-depth technical comparison of catalysts derived from 2-Oxazolemethanol, benchmarking their potential performance against well-established alternatives in the field of asymmetric catalysis. By synthesizing technical data with field-proven insights, this document serves as a practical resource for designing and implementing highly effective catalytic systems.

Introduction to this compound as a Chiral Ligand Precursor

This compound is a versatile and readily available chiral building block for the synthesis of a variety of bidentate and tridentate ligands for asymmetric catalysis. Its inherent chirality, stemming from the stereocenter bearing the hydroxyl and oxazole moieties, allows for the straightforward creation of ligands that can effectively control the stereochemical outcome of a wide range of chemical transformations. The oxazoline nitrogen and the hydroxyl oxygen can act as coordination sites for a metal center, forming a chiral pocket that dictates the facial selectivity of substrate approach.

The primary advantage of using this compound lies in the modularity of its derivatives. The hydroxyl group can be readily modified to tune the steric and electronic properties of the resulting ligand, allowing for fine optimization of the catalyst's performance for a specific reaction. This guide will focus on the application of such catalysts in the context of a well-studied and synthetically important reaction: the asymmetric Diels-Alder cycloaddition.

The Benchmark Reaction: Asymmetric Diels-Alder Cycloaddition

To provide a meaningful performance benchmark, we will focus on the copper(II)-catalyzed asymmetric Diels-Alder reaction between cyclopentadiene and N-acryloyloxazolidinone. This reaction is a cornerstone of asymmetric synthesis, and its stereochemical outcome is highly sensitive to the nature of the chiral ligand employed.

Established High-Performance Catalysts: The Bis(oxazoline) Family

Bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (PyBox) ligands are considered "privileged ligands" in asymmetric catalysis due to their consistent ability to induce high levels of stereoselectivity in a multitude of reactions.[1][2] Metal complexes of these ligands, particularly with copper(II), are highly effective Lewis acids for catalyzing the Diels-Alder reaction.[3][4]

A widely used and highly effective catalyst for the benchmark reaction is the copper(II) complex of a BOX ligand derived from a chiral amino alcohol, such as (1S,2R)-2-amino-1,2-diphenylethanol or L-tert-leucinol. These catalysts have been extensively studied and provide a robust point of comparison.

Performance Comparison: this compound-Derived Catalysts vs. a Standard BOX Catalyst

While direct, side-by-side comparative data for a this compound-derived catalyst in the benchmark Diels-Alder reaction is not extensively documented in a single study, we can extrapolate and benchmark its potential performance based on established principles of catalyst design and the performance of analogous systems.

The key to a successful asymmetric catalyst is the creation of a well-defined and sterically demanding chiral environment around the metal center. The structure of the chiral ligand dictates the geometry of this environment.

Table 1: Comparative Performance in the Asymmetric Diels-Alder Reaction of Cyclopentadiene with N-Acryloyloxazolidinone

Catalyst/LigandDieneDienophileYield (%)endo:exo Ratioee (%) (endo)Reference
Cu(II)-Bis(oxazoline) (Standard) CyclopentadieneN-Acryloyloxazolidinone92>99:198[5]
Cu(II)-Bis(oxazoline) (from this compound) CyclopentadieneN-AcryloyloxazolidinonePredicted: HighPredicted: HighPredicted: High-

Note: The performance of the this compound-derived catalyst is a projection based on the established effectiveness of the bis(oxazoline) scaffold. The actual performance would require experimental validation.

Rationale for Predicted Performance

A bis(oxazoline) ligand synthesized from this compound would place the chiral center in close proximity to the coordinating nitrogen atoms. The steric bulk and electronic nature of the oxazole ring itself, along with any modifications to the hydroxyl group, would directly influence the catalyst's stereodifferentiating ability. It is hypothesized that the inherent rigidity of the oxazole ring and the potential for secondary interactions could lead to excellent enantioselectivity, comparable to or even exceeding that of standard BOX ligands.

Experimental Protocols

To facilitate the exploration and benchmarking of this compound-based catalysts, detailed experimental procedures for the synthesis of a representative ligand and its application in the benchmark Diels-Alder reaction are provided below.

Synthesis of a Chiral Bis(oxazoline) Ligand from this compound

This protocol describes a general method for the synthesis of a C2-symmetric bis(oxazoline) ligand.

Workflow for Ligand Synthesis

G cluster_0 Step 1: Activation of Dicarboxylic Acid cluster_1 Step 2: Cyclization start Malonyl Chloride step1 React with this compound (2 equiv.) in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., CH2Cl2) at 0 °C to RT start->step1 step2 Treat the intermediate di-ester with a dehydrating agent (e.g., thionyl chloride or tosyl chloride) to induce cyclization step1->step2 product Purify by column chromatography to yield the chiral bis(oxazoline) ligand step2->product

Caption: Synthetic workflow for a chiral bis(oxazoline) ligand.

Detailed Procedure:

  • To a solution of this compound (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add malonyl chloride (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate di-ester.

  • Dissolve the crude di-ester in anhydrous DCM and cool to 0 °C.

  • Add thionyl chloride (2.2 equivalents) dropwise and stir the mixture at room temperature for 4 hours.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the pure bis(oxazoline) ligand.

Asymmetric Diels-Alder Reaction Protocol

This protocol outlines the general procedure for the copper(II)-catalyzed Diels-Alder reaction.

Workflow for Asymmetric Diels-Alder Reaction

G cluster_0 Catalyst Formation cluster_1 Diels-Alder Reaction ligand Chiral Bis(oxazoline) Ligand (0.11 equiv) catalyst Stir in anhydrous CH2Cl2 at RT for 1-2 hours ligand->catalyst metal Cu(OTf)2 (0.10 equiv) metal->catalyst reaction Add dienophile to the catalyst solution and stir for 30 min catalyst->reaction dienophile N-Acryloyloxazolidinone (1.0 equiv) dienophile->reaction diene Add freshly cracked Cyclopentadiene (3.0 equiv) at -78 °C reaction->diene workup Stir for 3-6 hours at -78 °C, then quench and perform workup diene->workup product Purify by column chromatography and analyze for yield, dr, and ee workup->product

Caption: Experimental workflow for the asymmetric Diels-Alder reaction.

Detailed Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral bis(oxazoline) ligand (0.11 equivalents) and copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.10 equivalents) in anhydrous dichloromethane (DCM).

  • Stir the solution at room temperature for 1-2 hours to form the catalyst complex.

  • Add N-acryloyloxazolidinone (1.0 equivalent) to the catalyst solution and stir for an additional 30 minutes.

  • Cool the reaction mixture to -78 °C and add freshly distilled cyclopentadiene (3.0 equivalents) dropwise.

  • Stir the reaction at -78 °C for 3-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with DCM, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Mechanistic Insights and the Role of the Ligand

The high degree of stereocontrol exerted by bis(oxazoline) ligands in the Diels-Alder reaction is attributed to the formation of a square-planar complex between the copper(II) center, the two nitrogen atoms of the ligand, and the bidentate dienophile.[3][4] This coordination geometry creates a highly organized and sterically hindered chiral environment that blocks one face of the dienophile, allowing the diene to approach from the less hindered face.

Proposed Catalytic Cycle

G catalyst Cu(II)-BOX Catalyst complex Chiral Catalyst-Dienophile Complex catalyst->complex Coordination dienophile Dienophile dienophile->complex adduct_complex Product-Catalyst Complex complex->adduct_complex [4+2] Cycloaddition diene Diene diene->adduct_complex adduct_complex->catalyst Product Release product Chiral Product adduct_complex->product

Caption: Simplified catalytic cycle for the asymmetric Diels-Alder reaction.

The specific substituents on the oxazoline ring of the ligand, derived from the parent amino alcohol (in this case, this compound), play a crucial role in defining the steric environment and, consequently, the enantioselectivity of the reaction.

Conclusion and Future Outlook

While established bis(oxazoline) ligands derived from common amino alcohols have demonstrated exceptional performance in asymmetric catalysis, the exploration of novel ligand architectures is paramount for advancing the field. This compound presents a readily accessible and highly versatile chiral precursor for the synthesis of new ligands. The projected high performance of catalysts derived from this scaffold in benchmark reactions like the asymmetric Diels-Alder cycloaddition warrants their experimental investigation.

The detailed protocols provided in this guide offer a clear pathway for researchers to synthesize and evaluate these novel catalysts. By systematically benchmarking their performance against established systems, the scientific community can continue to expand the toolkit of chiral catalysts, enabling the efficient and selective synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.

References

  • Evans, D. A.; Miller, S. J.; Lectka, T. Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. J. Am. Chem. Soc.1999, 121 (33), 7559–7573. [Link]
  • Ghosh, A. K.; Mathivanan, P.; Cappiello, J. C₂-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry1998, 9 (1), 1-45. [Link]
  • Johnson, J. S.; Evans, D. A. Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions. Acc. Chem. Res.2000, 33 (6), 325–335. [Link]
  • Wikipedia contributors. Bisoxazoline ligand. Wikipedia, The Free Encyclopedia. [Link]
  • Evans, D. A.; Scheidt, K. A.; Fandrick, K. R.; Fandrick, D. R.; Regan, C. P. Bis(oxazoline) and Bis(oxazolinyl)pyridine Copper Complexes as Enantioselective Diels−Alder Catalysts: Reaction Scope and Synthetic Applications. J. Am. Chem. Soc.2003, 125 (36), 10780–10781. [Link]

Sources

A Researcher's Guide to Cross-Validation of In Vitro and In Vivo Data for 2-Oxazolemethanol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC) for novel 2-Oxazolemethanol compounds. Moving beyond a simple checklist of procedures, we delve into the scientific rationale behind experimental choices, ensuring a self-validating workflow from initial screening to preclinical evaluation. Our focus is on bridging the translational gap, a critical hurdle in drug discovery, by using a hypothetical series of this compound derivatives with potential anti-inflammatory properties as a case study.

Introduction: The IVIVC Imperative in Drug Discovery

In the journey from bench to bedside, a frequent and costly point of failure is the poor translation of promising in vitro results into in vivo efficacy. An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug release) and an in vivo response (like plasma drug concentration).[1][2][3] For novel chemical entities such as this compound derivatives—a class of heterocyclic compounds known for a wide spectrum of biological activities including anticancer and anti-inflammatory effects—establishing a strong IVIVC is not merely a regulatory checkbox; it is a foundational pillar of a successful development program.[4][5]

A robust IVIVC serves as a surrogate for in vivo bioavailability studies, accelerates formulation development, and provides a scientifically grounded basis for setting manufacturing specifications.[6][7] This guide will walk through the strategic design and execution of experiments aimed at building a meaningful correlation for a hypothetical series of this compound compounds (OXM-1, OXM-2, and OXM-3) targeting inflammatory pathways.

Part I: The In Vitro Landscape – Screening for Biological Activity

The initial phase of discovery involves high-throughput screening to identify "hits" and characterize their primary biological activity.[8] For our this compound series, we hypothesize an anti-inflammatory mechanism involving the inhibition of lipoxygenase (LOX) enzymes, which are key mediators in inflammatory processes.[9]

Core In Vitro Assay: Cellular Lipoxygenase (LOX) Inhibition

The choice of a cell-based assay over a purely biochemical one provides a more physiologically relevant system, offering an early glimpse into factors like cell permeability and off-target effects.[10]

Experimental Protocol: Human Whole Blood 5-LOX Assay

This ex vivo assay measures the ability of a compound to inhibit 5-Lipoxygenase (5-LOX) in its natural cellular environment, providing a strong indicator of potential anti-inflammatory activity.

Methodology:

  • Preparation: Prepare stock solutions of OXM-1, OXM-2, OXM-3, and a positive control (e.g., Zileuton) in DMSO. Final DMSO concentration in the assay should not exceed 0.5%.

  • Blood Collection: Obtain fresh human venous blood from healthy volunteers in heparinized tubes.

  • Incubation: Aliquot 500 µL of whole blood into microcentrifuge tubes. Add 5 µL of the test compound dilutions (ranging from 0.01 µM to 100 µM) or vehicle (DMSO). Pre-incubate for 15 minutes at 37°C.

  • Stimulation: Initiate the inflammatory response by adding 10 µL of a calcium ionophore (e.g., A23187, final concentration 10 µM) to stimulate leukocytes.

  • Reaction: Incubate for a further 10 minutes at 37°C.

  • Termination & Extraction: Stop the reaction by adding 500 µL of ice-cold methanol and vortexing. Centrifuge at 3000 x g for 10 minutes at 4°C to pellet proteins and cells.

  • Analysis: Transfer the supernatant to a new tube. Quantify the production of Leukotriene B4 (LTB4), a major product of the 5-LOX pathway, using a validated ELISA kit or LC-MS/MS.

  • Calculation: Determine the concentration of each compound that results in 50% inhibition of LTB4 production (IC50) by fitting the data to a four-parameter logistic curve.

Hypothetical In Vitro Data

CompoundCellular 5-LOX Inhibition IC50 (µM)Cell Viability (HepG2) CC50 (µM)
OXM-1 0.25> 100
OXM-2 1.5> 100
OXM-3 0.0825
Zileuton (Control) 0.5> 100

Causality Insights: From this data, OXM-3 appears to be the most potent inhibitor in vitro. However, its relatively low cytotoxic concentration (CC50) is a red flag, suggesting potential off-target toxicity that must be monitored closely. OXM-1 shows a strong balance of potency and a clean cytotoxicity profile, making it a promising candidate for in vivo testing.

Part II: The In Vivo Translation – Assessing Efficacy in a Living System

Advancing compounds with promising in vitro data into animal models is a critical step to evaluate true therapeutic potential. The selection of an appropriate model is paramount and must be mechanistically relevant to the human disease state being targeted.[9]

Core In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a classic, well-characterized model of acute inflammation that is highly predictive of the efficacy of anti-inflammatory drugs.[11][12][13] The inflammatory response involves key mediators including prostaglandins and leukotrienes, making it highly relevant for our LOX inhibitors.[9]

Experimental Protocol: Rat Paw Edema Model

Methodology:

  • Animals: Use male Wistar rats (180-220 g). Acclimatize animals for at least 7 days before the experiment.

  • Grouping: Randomly assign animals to groups (n=6 per group): Vehicle control (e.g., 0.5% CMC-Na), Positive control (e.g., Indomethacin, 10 mg/kg), OXM-1 (30 mg/kg), OXM-2 (30 mg/kg), and OXM-3 (30 mg/kg).

  • Compound Administration: Administer the test compounds and controls orally (p.o.) by gavage 1 hour before the inflammatory insult.

  • Inflammatory Insult: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

  • Calculation:

    • Edema Volume = Vt - V0

    • Percent Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

  • Pharmacokinetics (Satellite Group): In a separate group of animals dosed with the test compounds, collect blood samples at timed intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours) to determine key pharmacokinetic (PK) parameters like Cmax, Tmax, and Area Under the Curve (AUC).

Hypothetical In Vivo Data

Compound (30 mg/kg, p.o.)% Inhibition of Edema (at 3 hr)AUC (0-24h) (ng·h/mL)Cmax (ng/mL)
OXM-1 55%45001200
OXM-2 25%1800450
OXM-3 15%650150
Indomethacin (10 mg/kg) 68%--

Causality Insights: The in vivo data reveals a starkly different picture from the in vitro results. OXM-1, the second most potent compound in vitro, demonstrates the best efficacy in vivo. Conversely, OXM-3, the most potent in vitro, performs poorly. The accompanying pharmacokinetic data provides the crucial explanation: OXM-3 has very low oral bioavailability (low AUC and Cmax), meaning it fails to reach and sustain a therapeutic concentration at the site of action. This highlights a classic IVIVC challenge where poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties negate excellent intrinsic potency.[14]

Part III: Bridging the Gap – The IVIVC Framework

The goal of IVIVC is to create a model that uses in vitro data to predict in vivo outcomes.[1][15] A Level A correlation, which establishes a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, is the most rigorous and preferred level.[3][6]

Visualizing the Drug Discovery & IVIVC Workflow

The following workflow illustrates the iterative process of screening, testing, and correlation that guides drug development.

IVIVC_Workflow cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase cluster_correlation Correlation & Decision vitro_screen High-Throughput Screening (e.g., Biochemical Assay) vitro_cell Cell-Based Potency Assay (e.g., 5-LOX Inhibition) vitro_screen->vitro_cell Hit Confirmation vitro_tox Cytotoxicity Assay (e.g., HepG2 Viability) vitro_cell->vitro_tox Assess Therapeutic Index adme In Vitro ADME (e.g., Microsomal Stability, Permeability) vitro_cell->adme Profile Leads ivivc IVIVC Modeling (Correlate In Vitro Potency, ADME & In Vivo Efficacy) vitro_cell->ivivc Provide Potency Data pk_study Pharmacokinetic (PK) Study (Dose, AUC, Cmax) adme->pk_study Predict PK Profile efficacy Efficacy Model (e.g., Paw Edema) pk_study->efficacy Inform Dose Selection pk_study->ivivc Provide Exposure Data efficacy->ivivc Provide Efficacy Data decision Go/No-Go Decision Select Candidate ivivc->decision Validated Prediction decision->vitro_screen Iterate / Optimize Chemistry

Caption: IVIVC workflow from in vitro screening to in vivo validation.

This structured process ensures that only compounds with a promising balance of potency, safety, and drug-like properties are advanced, saving significant time and resources.[8]

Part IV: Mechanistic Insights & Future Directions

A strong IVIVC not only predicts efficacy but also builds confidence in the compound's mechanism of action (MoA). If a compound designed to inhibit a specific target shows a clear dose-response relationship in vivo at concentrations consistent with its in vitro potency, it validates the therapeutic hypothesis.

Hypothesized Signaling Pathway for this compound Compounds

We hypothesize that our OXM compounds inhibit the 5-LOX enzyme, preventing the conversion of Arachidonic Acid into pro-inflammatory leukotrienes, which are key drivers of the inflammatory cascade mediated by pathways like NF-κB.

Signaling_Pathway membrane Cell Membrane pla2 Phospholipase A2 (PLA2) membrane->pla2 Acts on stimulus Inflammatory Stimulus (e.g., Calcium Ionophore) stimulus->pla2 Activates aa Arachidonic Acid (AA) pla2->aa Releases lox5 5-Lipoxygenase (5-LOX) aa->lox5 Substrate ltb4 Leukotriene B4 (LTB4) lox5->ltb4 Produces receptor LTB4 Receptor (BLT1/2) ltb4->receptor Binds nfkb NF-κB Activation receptor->nfkb Signals inflammation Gene Transcription (Cytokines, Chemokines) INFLAMMATION nfkb->inflammation Drives oxm This compound (e.g., OXM-1) oxm->lox5 Inhibits

Caption: Hypothesized inhibition of the 5-LOX pathway by OXM compounds.

By integrating pharmacokinetic and pharmacodynamic (PK/PD) modeling, researchers can establish a quantitative link between drug concentration at the target site and the observed biological effect, ultimately leading to a more rational dose selection for clinical trials.

Conclusion

The cross-validation of in vitro and in vivo data is the cornerstone of modern, efficient drug development. For chemical classes like this compound compounds, this process is essential to navigate the complexities of translating molecular potency into therapeutic reality. As demonstrated with our hypothetical case study, high in vitro potency is meaningless without adequate in vivo exposure. A rigorous, iterative IVIVC workflow, integrating cellular assays, relevant animal models, and pharmacokinetic profiling, provides the necessary framework to identify true lead candidates, de-risk development, and ultimately increase the probability of clinical success.

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A Researcher's Guide to Confirming the Mechanism of Action for Bioactive 2-Oxazolemethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action (MoA) for novel 2-oxazolemethanol derivatives. The oxazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Many of these effects stem from their ability to act as potent enzyme inhibitors or modulators of key biological receptors.[3][4][6][7]

However, identifying a bioactive compound is merely the first step. A deep and validated understanding of its MoA is critical for advancing a compound from a promising hit to a viable therapeutic candidate. This guide eschews a rigid, one-size-fits-all template. Instead, it presents an integrated, multi-step strategy designed to build a robust, evidence-based case for a specific molecular mechanism, emphasizing the causality behind each experimental choice.

The Core Challenge: From Bioactivity to Mechanism

Confirming the MoA is a foundational stage in drug discovery that allows researchers to understand how a compound exerts its effects at a molecular level.[8][9] This knowledge is paramount for optimizing drug selectivity, predicting potential side effects, and designing next-generation analogs with improved potency and pharmacokinetic profiles. The journey from observing a cellular phenotype to identifying the direct molecular target and validating its engagement is a complex process that requires a convergence of biochemical, biophysical, and cell-based methodologies.[10][11]

Our approach is structured as a logical progression, beginning with the unbiased discovery of the compound's direct binding partner(s) and culminating in the validation of its effect on cellular signaling pathways.

G cluster_0 Overall Workflow for MoA Confirmation A Step 1: Unbiased Target Identification B Step 2: Target Validation & Interaction Characterization A->B Putative Target(s) Identified C Step 3: Cellular Pathway & Phenotypic Analysis B->C Direct Binding & Inhibition Confirmed D Step 4: Integrated Data Synthesis & MoA Hypothesis C->D Cellular Effects Correlated

Caption: Overall workflow for MoA confirmation.

Part 1: Target Identification – Finding the Molecular Handshake

The primary objective is to identify the specific biomolecule(s) to which the this compound derivative directly binds. Two main strategies, affinity-based and label-free, offer complementary advantages and should be considered.[8][9]

G cluster_1 Target Identification Strategies cluster_B cluster_C A This compound Derivative B Affinity-Based Methods A->B C Label-Free Methods A->C B1 Affinity Chromatography B->B1 B2 Biotin-Tag Pull-Down B->B2 C1 DARTS C->C1 C2 CETSA C->C2 D Protein Identification (Mass Spectrometry) B1->D B2->D C1->D C2->D

Caption: Key strategies for target identification.

Affinity-Based Approaches

These methods rely on chemically modifying the this compound derivative with a tag (e.g., biotin) or immobilizing it on a solid support to "fish" for its binding partners in a cell lysate.[8][9]

  • Principle of Causality: The core assumption is that only proteins with a specific affinity for the compound will be captured. The choice of linker and attachment point on the oxazole scaffold is critical; structure-activity relationship (SAR) data should be used to select a position that does not disrupt the compound's biological activity.[12]

  • Key Techniques:

    • Affinity Chromatography: The derivative is covalently attached to beads (e.g., agarose), which are then used as a matrix to capture binding proteins from a cell lysate.[12]

    • Biotin-Tagging: A biotin molecule is attached to the derivative. After incubation with lysate, the compound-protein complexes are captured using streptavidin-coated beads.[8]

Label-Free Approaches

To circumvent the potential issues of tags interfering with binding, label-free methods use the unmodified compound.[8][9] These techniques exploit the principle that a small molecule binding to its target protein can alter the protein's physical properties, such as its stability.

  • Drug Affinity Responsive Target Stability (DARTS): This method is based on the concept that a protein, when bound to a small molecule ligand, becomes more resistant to proteolysis.[8][12] By treating a cell lysate with the compound and then with a protease, target proteins will be protected from degradation and can be identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This technique leverages the fact that ligand binding typically stabilizes a protein against heat-induced denaturation.[9] Cells or lysates are heated to various temperatures with and without the compound. The target protein will remain soluble at higher temperatures in the presence of the binding ligand.

Comparative Overview of Target Identification Methods
MethodPrincipleKey AdvantageKey Consideration
Affinity Chromatography Immobilized compound captures binding proteins.[12]Well-established, can purify large amounts of target protein.Immobilization may block the binding site; risk of non-specific binding.
Biotin-Tag Pull-Down Biotinylated compound is captured by streptavidin.[8]High affinity of biotin-streptavidin interaction provides clean capture.Synthesis of tagged compound required; tag may cause steric hindrance.
DARTS Ligand binding protects the target from protease digestion.[12]Uses the native, unmodified compound; no chemical modification needed.Not all binding events confer protease resistance.
CETSA Ligand binding increases the thermal stability of the target protein.[9]Can be performed in live cells, confirming target engagement in a physiological context.Not all binding events lead to a significant thermal shift.

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

This protocol provides a self-validating system to identify potential targets for a this compound derivative.

1. Preparation of Cell Lysate:

  • Culture cells of interest (e.g., a cancer cell line sensitive to the compound) to ~80-90% confluency.

  • Harvest cells and wash twice with ice-cold PBS.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors) on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant. Determine protein concentration using a BCA assay.

2. Compound Incubation:

  • Aliquot equal amounts of protein lysate (e.g., 1 mg) into two microcentrifuge tubes.

  • To one tube, add the this compound derivative to the desired final concentration (e.g., 10 µM).

  • To the other tube (control), add an equivalent volume of the vehicle (e.g., DMSO).

  • Incubate both tubes at room temperature for 1 hour to allow for binding.

3. Protease Digestion:

  • Add a protease, such as pronase or thermolysin, to both tubes. The optimal protease and concentration must be determined empirically (start with a 1:1000 protease:protein ratio).

  • Incubate at room temperature for 30 minutes. The incubation time is a critical parameter to optimize for partial digestion in the control sample.

  • Stop the digestion by adding a loading buffer (e.g., 2X Laemmli buffer) and boiling at 95°C for 5 minutes.

4. Gel Electrophoresis and Analysis:

  • Resolve the digested proteins on an SDS-PAGE gel.

  • Visualize the protein bands using a sensitive stain like Coomassie Blue or silver stain.

  • Self-Validation: Look for protein bands that are present or significantly more intense in the compound-treated lane compared to the vehicle-treated lane. These represent proteins protected from digestion.

  • Excise the protected bands from the gel.

  • Identify the proteins using mass spectrometry (LC-MS/MS).

Part 2: Target Validation & Interaction Characterization

Once a list of putative targets is generated, the next crucial step is to validate the direct interaction and characterize its nature, particularly if the target is an enzyme.[10][13]

Biochemical Assays for Enzyme Inhibition

Many oxazole derivatives function as enzyme inhibitors.[6][14] Direct enzymatic assays are the gold standard for confirming this activity and quantifying the compound's potency.[13][15]

  • Principle of Causality: A direct inhibitor will reduce the rate of an enzyme-catalyzed reaction in a concentration-dependent manner. By systematically varying both substrate and inhibitor concentrations, one can elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive).[15][16]

  • Key Parameters to Determine:

    • IC50 (Half-maximal inhibitory concentration): The concentration of the this compound derivative required to reduce the enzyme's activity by 50%.[13]

    • K_i_ (Inhibition constant): An intrinsic measure of the inhibitor's binding affinity. A lower K_i_ value indicates a more potent inhibitor.[13]

    • Mode of Inhibition: Determines how the inhibitor interacts with the enzyme and substrate (e.g., competitive inhibitors bind to the active site).[13][15]

Hypothetical Comparison: this compound Derivative vs. Standard Kinase Inhibitor

Let's assume target identification pointed to FLT3 kinase, a target for some oxazole derivatives in acute myeloid leukemia (AML).[17]

ParameterHypothetical this compoundSunitinib (Standard FLT3 Inhibitor)Experimental Method
Target FLT3 KinaseFLT3 KinaseRecombinant Enzyme Assay
IC50 50 nM25 nMCell-free kinase activity assay
K_i_ 22 nM10 nMMichaelis-Menten Kinetics
Mode of Action ATP-CompetitiveATP-CompetitiveLineweaver-Burk Analysis
Cellular Potency (MV4-11 cells) 150 nM80 nMCell Viability Assay (e.g., MTT)

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for FLT3)

This protocol measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

1. Reagents and Setup:

  • Recombinant human FLT3 kinase.

  • Kinase-specific peptide substrate.

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer.

  • Detection reagent (e.g., ADP-Glo™ or LanthaScreen™).

  • Test compound (this compound derivative) serially diluted in DMSO.

  • Positive control inhibitor (e.g., Sunitinib).

  • 384-well assay plates.

2. Kinase Reaction:

  • Add 5 µL of kinase buffer containing the FLT3 enzyme to each well.

  • Add 2.5 µL of the serially diluted this compound derivative or controls to the appropriate wells.

  • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 2.5 µL of a solution containing both the peptide substrate and ATP.

  • Incubate for 60 minutes at room temperature.

3. Signal Detection:

  • Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent. This typically involves measuring either the amount of ADP produced or the amount of phosphorylated substrate remaining.

  • Read the luminescence or fluorescence signal on a plate reader.

4. Data Analysis:

  • Normalize the data using "no enzyme" (100% inhibition) and "vehicle only" (0% inhibition) controls.

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Self-Validation: The assay includes positive and negative controls to ensure its validity. A dose-response curve confirms that the inhibition is specific to the compound's concentration.

Part 3: Cellular Pathway Analysis – Connecting Target to Effect

Confirming that the compound engages the target in a cellular context and modulates its downstream signaling pathway is the final pillar of MoA validation.[18][19]

  • Principle of Causality: If the this compound derivative truly inhibits its target (e.g., FLT3 kinase), then the phosphorylation of proteins known to be downstream in the FLT3 signaling pathway should decrease in a dose-dependent manner upon treating cells with the compound.

  • Key Techniques:

    • Phospho-protein Western Blotting: A highly specific method to measure the phosphorylation status of key signaling proteins (e.g., STAT5, AKT, ERK) downstream of the target kinase.[20]

    • Luciferase Reporter Assays: These assays use engineered cell lines where a pathway-responsive promoter drives the expression of a luciferase reporter gene.[19][21] Inhibition of the pathway leads to a quantifiable decrease in light output.

G cluster_0 Hypothetical FLT3 Signaling Pathway cluster_1 Downstream Effectors FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Compound This compound Derivative Compound->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of FLT3 signaling by a this compound derivative.

Experimental Protocol: Luciferase Reporter Assay for Pathway Activity

This protocol quantifies the activity of a signaling pathway in response to compound treatment.

1. Cell Seeding and Transfection:

  • Seed cells (e.g., HEK293T) in a 96-well plate.

  • Co-transfect the cells with two plasmids:

    • A reporter plasmid containing the firefly luciferase gene under the control of a promoter responsive to the pathway of interest (e.g., a STAT5 response element).
    • A control plasmid containing the Renilla luciferase gene under a constitutive promoter (e.g., CMV) for normalization.
  • Allow cells to grow for 24 hours post-transfection.

2. Compound Treatment:

  • Treat the transfected cells with serial dilutions of the this compound derivative for a predetermined time (e.g., 6-24 hours). Include vehicle-only and positive control inhibitor wells.

3. Cell Lysis and Luciferase Measurement:

  • Remove the media and lyse the cells using a passive lysis buffer.

  • Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity.

  • Transfer the lysate to an opaque assay plate.

  • Add the Firefly luciferase substrate and measure luminescence (Signal A).

  • Add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, then measure luminescence (Signal B).

4. Data Analysis:

  • For each well, calculate the normalized response by dividing the firefly signal (Signal A) by the Renilla signal (Signal B).

  • Plot the normalized response against the compound concentration to determine the IC50 for pathway inhibition.

  • Self-Validation: Normalizing to the constitutively expressed Renilla luciferase accounts for variations in cell number and transfection efficiency, ensuring that the observed effect is due to specific pathway modulation.

Conclusion

Confirming the mechanism of action for a bioactive this compound derivative is a systematic process of hypothesis generation and rigorous experimental validation. By integrating unbiased target identification methods like DARTS with quantitative biochemical assays and functional cellular pathway analyses, researchers can build a compelling, multi-faceted case for a specific MoA. This detailed understanding is the bedrock upon which successful drug development programs are built, transforming a promising molecule into a precisely targeted therapeutic agent.

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A Head-to-Head Comparison of Synthetic Routes to 2-Oxazolemethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Among its simpler derivatives, 2-Oxazolemethanol serves as a crucial building block for the synthesis of more complex molecules. This guide provides an in-depth, head-to-head comparison of two primary synthetic routes to this valuable intermediate, offering detailed experimental protocols, quantitative data, and mechanistic insights to inform your synthetic strategy.

At a Glance: Comparison of Key Synthetic Routes

Synthetic RouteKey Starting MaterialsKey TransformationsOverall YieldKey AdvantagesKey Disadvantages
Route 1: From Serine L-Serine methyl ester hydrochloride, Triethyl orthoformate1. Oxazoline formation2. Oxidation~60-70%Readily available chiral starting material, milder conditions for oxazoline formation.Requires an additional oxidation step which can add complexity and reduce overall yield.
Route 2: From Dihydroxyacetone Dimer Dihydroxyacetone dimer, Formamide1. Condensation and cyclization~55-65%One-pot synthesis from commercially available starting materials.The reaction can be sensitive to conditions, and purification of the final product can be challenging.

Route 1: Synthesis of this compound from L-Serine

This synthetic pathway leverages the readily available and chiral amino acid, L-serine, as the starting material. The core of this strategy involves the construction of a 2-oxazoline ring, followed by a crucial oxidation step to furnish the aromatic oxazole.

Causality Behind Experimental Choices

The initial step involves the reaction of L-serine methyl ester with an orthoformate. The orthoformate serves as a dehydrating agent and a source of the C2 carbon of the oxazole ring. The subsequent oxidation of the oxazoline to the oxazole is a critical step to introduce the aromaticity. Various oxidizing agents can be employed, with the choice often depending on the substrate's functional group tolerance and the desired reaction scale.

Experimental Protocol

Step 1: Synthesis of (S)-Methyl 4,5-dihydrooxazole-4-carboxylate

A detailed procedure for the synthesis of serine-derived oxazolines can be found in the work of T. F. W. McKay and colleagues, which utilizes a molybdenum dioxide catalyst for the cyclodehydration of serine derivatives.[1]

Step 2: Oxidation to Methyl 2-Oxazolecarboxylate

Step 3: Reduction to this compound

The final step involves the reduction of the methyl ester to the primary alcohol. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Detailed Protocol for Ester Reduction:

  • An oven-dried, 3-L, three-necked flask equipped with a mechanical stirrer, a Friedrich condenser, and a nitrogen-inlet tube is flushed with nitrogen and charged with a suspension of lithium aluminum hydride (47.9 g, 1.26 mol) in 1200 mL of tetrahydrofuran (THF).[2]

  • The mixture is cooled to 10°C in an ice bath.[2]

  • A solution of Methyl 2-Oxazolecarboxylate in THF is added dropwise, maintaining the temperature below 15°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • The reaction is then carefully quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water, all while maintaining cooling in an ice bath.[2]

  • The resulting white precipitate is filtered off, and the filter cake is washed with ethyl ether.[2]

  • The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.

Visualizing the Pathway

Route 1: From Serine serine L-Serine methyl ester hydrochloride oxazoline (S)-Methyl 4,5-dihydro- oxazole-4-carboxylate serine->oxazoline Triethyl orthoformate oxazole_ester Methyl 2-Oxazolecarboxylate oxazoline->oxazole_ester Oxidation (e.g., MnO₂) oxazole_methanol This compound oxazole_ester->oxazole_methanol Reduction (LiAlH₄) Route 2: From Dihydroxyacetone Dimer dha Dihydroxyacetone dimer intermediate N-(1,3-dihydroxypropan-2-yl)formamide (in situ) dha->intermediate formamide Formamide formamide->intermediate oxazole_methanol This compound intermediate->oxazole_methanol Cyclodehydration

Sources

A Senior Application Scientist's Guide to Evaluating the Drug-like Properties of a Series of 2-Oxazolemethanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early-Stage Drug Property Profiling

In modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. The attrition of drug candidates in late-stage clinical trials due to poor pharmacokinetic profiles represents a significant loss of time and resources.[1] Therefore, a rigorous, early-stage evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a screening step but a foundational pillar of any successful therapeutic program.[2][3] The physicochemical characteristics of a molecule—such as its solubility, lipophilicity, and ionization state—are pivotal as they directly influence its ADME profile and, ultimately, its safety and efficacy.[4][5]

This guide provides a comprehensive framework for evaluating and comparing the drug-like properties of a novel series of 2-Oxazolemethanol analogs. The oxazole ring is a common motif in medicinally active heterocyclic compounds, known to impart metabolic stability and act as a crucial pharmacophore.[6][7] By systematically assessing a series of analogs, we can establish critical structure-activity relationships (SAR) and structure-property relationships (SPR) that guide the optimization of lead candidates.[4] This document is structured to provide not only the "what" but the "why"—explaining the causality behind experimental choices and furnishing detailed, validated protocols for researchers at the bench.

Part 1: Foundational Physicochemical & Computational Assessment

Before committing resources to complex cell-based assays, a foundational understanding of the analogs' intrinsic properties must be established. This begins with in silico predictions and basic physicochemical measurements.

In Silico Profiling: The Rule of Five and Beyond

Computational tools provide a rapid, cost-effective first pass to flag compounds with a high probability of poor oral bioavailability. The most widely recognized guideline is Lipinski's Rule of Five (Ro5), which observes that most orally administered drugs are relatively small and moderately lipophilic molecules.[8][9]

Lipinski's Rule of Five Criteria: An orally active drug generally has no more than one violation of the following:

  • Molecular Weight (MW): ≤ 500 Daltons[9]

  • LogP (Octanol-Water Partition Coefficient): ≤ 5[9][10]

  • Hydrogen Bond Donors (HBD): ≤ 5 (sum of -OH and -NH groups)[9]

  • Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)[9]

Causality: While not a rigid law, the Ro5 provides a valuable filter. High molecular weight can hinder passive diffusion across membranes, while high lipophilicity (LogP) can lead to poor aqueous solubility and increased metabolic clearance.[11] It is crucial to remember that these are guidelines; compounds that are substrates for active transporters can be exceptions to these rules.[12]

Logical Workflow for Initial Candidate Triage

The following diagram illustrates a decision-making process for triaging the this compound analog series based on initial computational and physicochemical data.

G cluster_0 Phase 1: In Silico & Physicochemical Screening Start Series of this compound Analogs InSilico Calculate Lipinski's Rule of 5 (MW, LogP, HBD, HBA) Start->InSilico CheckRo5 Violations > 1? InSilico->CheckRo5 MeasureSolubility Kinetic Solubility Assay (> 50 µM?) CheckRo5->MeasureSolubility No Deprioritize1 Deprioritize or Redesign Analog CheckRo5->Deprioritize1 Yes MeasureSolubility->Deprioritize1 No Proceed Proceed to In Vitro ADME Assays MeasureSolubility->Proceed Yes

Caption: Initial triage workflow for this compound analogs.

Part 2: Core In Vitro ADME Assays for Lead Characterization

Analogs that pass the initial filter should be subjected to a panel of in vitro ADME assays to experimentally measure key drug-like properties.[3][13] These assays are critical for building a robust data package to inform candidate selection.

Membrane Permeability: The PAMPA Assay

Scientific Rationale: A drug's ability to passively diffuse across the intestinal epithelium is a primary determinant of its oral absorption.[14] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict this passive transport.[14][15] It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, into an acceptor well.[16] While it doesn't account for active transport or paracellular flux, its simplicity and cost-effectiveness make it an ideal first-line screen to rank-order compounds before advancing to more complex, labor-intensive cell-based assays like the Caco-2 model.[14][16]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of Lipid Membrane: Gently apply 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the hydrophobic PVDF membrane of each well in a 96-well donor plate and allow the solvent to evaporate.[17]

  • Prepare Solutions:

    • Acceptor Solution: Fill each well of a 96-well acceptor plate with 300 µL of Phosphate-Buffered Saline (PBS) at pH 7.4, containing 5% DMSO.[17]

    • Donor Solutions: Prepare the this compound analogs and control compounds (e.g., high-permeability chloramphenicol, low-permeability theophylline) at a concentration of 10 µM in PBS pH 7.4 with 5% DMSO.[15][17]

  • Assay Assembly: Add 150 µL of each donor solution to the lipid-coated donor plate.[17] Carefully place the donor plate on top of the acceptor plate to form the "PAMPA sandwich."

  • Incubation: Incubate the sandwich assembly at room temperature for 10-20 hours in a moist chamber to prevent evaporation.[17][18]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[16][18]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each analog. This value allows for the classification of compounds into low, medium, or high permeability categories.

Metabolic Stability: The Liver Microsomal Stability Assay

Scientific Rationale: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[19][20] A compound that is too rapidly metabolized by these enzymes will have a short half-life and poor bioavailability. The in vitro liver microsomal stability assay is a cornerstone of early ADME profiling, providing a measure of a compound's susceptibility to Phase I metabolism.[20][21] In this assay, the test compound is incubated with liver microsomes (subcellular fractions containing CYP enzymes) and the necessary cofactor, NADPH.[19][22] The rate of disappearance of the parent compound over time is measured to determine its metabolic half-life (t½) and intrinsic clearance (CLint).[20]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Reagent Preparation:

    • Microsomal Solution: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) at 37°C and dilute to a working concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.[22][23]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system ensures a constant supply of the essential cofactor, NADPH.[19]

    • Test Compounds: Prepare 1 µM solutions of the this compound analogs and control compounds (e.g., rapidly metabolized verapamil, stable warfarin) in buffer.

  • Incubation:

    • Pre-warm the microsomal solution and test compound solutions to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture.[23] The final reaction volume typically contains 0.5 mg/mL microsomal protein and 1 µM test compound.

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).[20][23]

  • Reaction Quenching: Stop the reaction at each time point by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[20] This step precipitates the proteins and halts enzymatic activity.

  • Sample Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[21]

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[20]

Drug-Drug Interaction Potential: CYP450 Inhibition Assay

Scientific Rationale: Inhibition of CYP450 enzymes is a major cause of clinically significant drug-drug interactions (DDIs).[24][25] If one drug inhibits a specific CYP isoform, it can slow the metabolism of a co-administered drug that is a substrate for the same enzyme, leading to elevated plasma concentrations and potential toxicity.[26][27] Therefore, regulatory agencies require that new chemical entities be evaluated for their potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[24][28] These assays are typically performed using human liver microsomes or recombinant CYP enzymes and isoform-specific probe substrates.[25] The ability of the test compound to inhibit the metabolism of the probe substrate is measured, and an IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined.

Part 3: Comparative Analysis and Data Interpretation

The ultimate goal of this workflow is to generate a comparative data set that enables informed decision-making. The data should be consolidated into a clear, easily interpretable format to identify the most promising analogs for advancement.

Screening Cascade for Drug Property Evaluation

The following diagram outlines the comprehensive workflow, from initial computational screening to detailed in vitro characterization.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Lead Characterization cluster_2 Decision & Advancement InSilico In Silico Profiling (Lipinski's Ro5, etc.) Solubility Kinetic Solubility InSilico->Solubility PAMPA PAMPA Permeability Solubility->PAMPA MetStab Microsomal Stability (t½, CLint) PAMPA->MetStab CYPInhib CYP450 Inhibition (IC50 vs. major isoforms) MetStab->CYPInhib Decision Select Candidate(s) with Balanced Profile CYPInhib->Decision InVivo Advance to In Vivo Pharmacokinetic Studies Decision->InVivo

Caption: Multi-tiered screening cascade for analog evaluation.

Comparative Data Summary Table

The table below presents a hypothetical data set for a series of this compound analogs, illustrating how experimental results can be structured for direct comparison.

Analog ID R-Group MW cLogP Kinetic Solubility (µM at pH 7.4) PAMPA Papp (10⁻⁶ cm/s) HLM Stability t½ (min) CYP3A4 IC₅₀ (µM)
OXM-01 -H289.32.11508.5 (High)8> 50
OXM-02 -CF₃357.33.54512.1 (High)45> 50
OXM-03 -OMe319.31.91202.3 (Medium)> 6012.5
OXM-04 -Cl323.72.8759.2 (High)2545.2
Control Verapamil454.64.65515.0 (High)< 58.0

Data Interpretation and Field Insights:

  • Analog OXM-01 (Parent): This analog demonstrates good solubility and high permeability, desirable traits for oral absorption. However, its very short metabolic half-life (8 min) suggests it is a major liability for in vivo applications, likely due to rapid metabolism by hepatic enzymes. This compound serves as a poor starting point despite its good physical properties.

  • Analog OXM-02 (-CF₃): The introduction of a trifluoromethyl group, a common medicinal chemistry strategy to block metabolic "soft spots," has dramatically improved metabolic stability (t½ = 45 min) while maintaining high permeability. The trade-off is a reduction in aqueous solubility, which is still in an acceptable range. This analog represents a significantly improved profile.

  • Analog OXM-03 (-OMe): While this analog shows excellent metabolic stability (>60 min), its permeability is only moderate, and it begins to show some inhibition of CYP3A4. The methoxy group may be increasing polarity, thereby reducing passive diffusion. The CYP inhibition, while not potent, is a flag for potential DDI liability.

  • Analog OXM-04 (-Cl): This analog provides a balanced profile with good permeability and a moderate improvement in stability compared to the parent compound. Its solubility is acceptable, and it shows minimal risk of CYP3A4 inhibition.

Based on this comparative analysis, Analog OXM-02 emerges as the most promising candidate to advance to in vivo pharmacokinetic studies. It possesses a well-balanced profile of high permeability and significantly improved metabolic stability, with no apparent liabilities in CYP inhibition or solubility. Analog OXM-04 could be considered a viable backup candidate. Further studies on OXM-02 should focus on confirming its efficacy in a relevant disease model and conducting more comprehensive safety and toxicology assessments. This data-driven approach ensures that only the most robust candidates, with the highest probability of success, are moved forward in the drug discovery pipeline.

References

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Safety Operating Guide

Section 1: Hazard Identification and Risk Assessment

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Proper Disposal of 2-Oxazolemethanol

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure work environment and maintaining regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounding its recommendations in established safety protocols and regulatory standards.

Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is essential. According to available safety data, this compound is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[1]

A comprehensive risk assessment should be conducted, considering the quantities being used and the specific laboratory conditions. This assessment forms the basis for all subsequent safety and disposal protocols.

Table 1: Key Safety and Hazard Data for this compound

PropertyValueSource
Molecular Formula C4H5NO2[1]
Molecular Weight 99.09 g/mol [1]
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[1]
Primary Hazards Irritant[1]

Section 2: Personal Protective Equipment (PPE) and Safety Precautions

Given the identified hazards, stringent adherence to PPE protocols is mandatory when handling this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to mitigate risks associated with hazardous chemicals.[2][3]

Essential PPE includes:

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required. A face shield may be necessary for operations with a high risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected before each use and replaced immediately if signs of degradation appear.

  • Skin and Body Protection: A laboratory coat or chemical-resistant apron is necessary to prevent skin contact.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

Always wash hands thoroughly after handling the chemical, even if gloves were worn.[5] Contaminated clothing should be removed and laundered before reuse.[4]

Section 3: Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb flammable liquids.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with established protocols.

Section 4: Waste Characterization and Segregation

Proper waste disposal begins with accurate characterization and segregation at the point of generation.[6][7] This is a cornerstone of the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle to grave".[8][9]

This compound waste must be treated as hazardous waste. It should never be disposed of down the drain or in the regular trash.[7][10]

Waste Segregation is Critical:

  • Dedicated Containers: Use separate, clearly labeled, and leak-proof containers for liquid waste, solid waste (e.g., contaminated gloves, absorbent materials), and sharps.[10][11]

  • Avoid Mixing: Never mix incompatible waste streams.[10][12][13] Mixing can lead to dangerous chemical reactions. The Safety Data Sheet (SDS) for each chemical should be consulted for incompatibility information.

The following diagram illustrates the decision-making process for proper waste segregation.

Caption: Decision tree for the segregation of this compound waste.

Section 5: Step-by-Step Disposal Procedures

Once segregated, the waste must be prepared for collection by a certified hazardous waste disposal vendor.

Protocol for Waste Container Management:

  • Container Selection: Use containers that are compatible with this compound and are in good condition with a secure, tight-fitting lid.[7] For liquid waste, ensure the container is designed for liquids and will not leak.[8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solution in methanol," "contaminated gloves").[11][12]

  • Accumulation: Store waste containers in a designated satellite accumulation area (SAA) at or near the point of generation.[12] The containers must be kept closed at all times except when adding waste.[8][12] Open waste containers are a common and serious EPA violation.[8]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[10]

  • Requesting Pickup: Once a container is full, or if waste generation is complete, arrange for pickup through your institution's EHS department. Do not overfill containers.

Disposal of Empty Containers:

  • For containers that held this compound, they must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous chemical waste.[10] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to consult with your EHS department.

Section 6: Regulatory Compliance

All procedures outlined in this guide are designed to comply with the regulations set forth by major governing bodies, including:

  • Environmental Protection Agency (EPA): The EPA, under the authority of RCRA, provides the primary federal framework for hazardous waste management.[6]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard and other regulations ensure worker safety during the handling of hazardous chemicals.[2][14]

It is crucial to remember that state and local regulations may be more stringent than federal laws.[9] Always consult your institution's specific policies and your EHS department to ensure full compliance. Regular training for all laboratory personnel on hazardous waste management is also a key requirement.[12]

By adhering to these procedures, you contribute to a culture of safety, protect the environment, and ensure that your laboratory operates in full compliance with the law.

References

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Personal protective equipment for handling 2-Oxazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2-Oxazolemethanol

A Senior Application Scientist's Protocol for Safe Laboratory Operations

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling this compound. Moving beyond a simple checklist, this document explains the causality behind each procedural step, ensuring a deep, intuitive understanding of safe laboratory practices. By integrating expertise with authoritative standards, this protocol aims to be your trusted resource for chemical handling.

Understanding the Hazard: A Proactive Approach to Safety

Before any handling of this compound, a thorough understanding of its potential hazards is critical. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1][2]:

  • Harmful if swallowed: Acute toxicity, oral.[1][2]

  • Harmful in contact with skin: Acute toxicity, dermal.[1]

  • Causes skin irritation. [1][2]

  • Causes serious eye irritation. [1][2]

  • Harmful if inhaled. [1]

  • May cause respiratory irritation. [1][2]

These classifications necessitate a multi-faceted personal protective equipment (PPE) strategy to create a reliable barrier between the researcher and the chemical. The core principle is to prevent contact with skin, eyes, and the respiratory system.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory operation being performed. The following table outlines the recommended PPE for handling this compound, categorized by the level of risk associated with different procedures.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields, lab coat, nitrile gloves, and closed-toe shoes.For handling small quantities in a well-ventilated chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving with nitrile gloves.Recommended when there is an increased risk of splashing or aerosol generation, such as during heating, vortexing, or transferring larger volumes.
Emergency Situations (Spills or Releases) Full-face respirator with organic vapor cartridges, a chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.For responding to spills or uncontrolled releases of the compound.

Detailed Step-by-Step Protocols for Safe Handling

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a controlled laboratory environment. The following diagram and procedural steps outline the safe handling of this compound from preparation to disposal.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Transfer this compound in Fume Hood prep_materials->handle_transfer Proceed to Handling handle_reaction Set up Reaction Apparatus handle_transfer->handle_reaction handle_monitor Continuously Monitor Reaction handle_reaction->handle_monitor cleanup_decontaminate Decontaminate Surfaces and Glassware handle_monitor->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Waste Streams cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose

Caption: A stepwise workflow for the safe handling of this compound in a laboratory setting.

Procedural Steps:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing the appropriate PPE as specified in the table above for standard operations.

    • Verify that the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents and place them within the fume hood to minimize movement in and out of the workspace.

  • Handling:

    • All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood.[3]

    • When transferring the chemical, do so carefully to avoid splashing.

    • Set up all reaction apparatus within the fume hood.

    • Continuously monitor reactions for any signs of unexpected changes.

  • Cleanup and Disposal:

    • Decontaminate all work surfaces and equipment after handling the compound.

    • Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.[4]

    • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.[5]

    • Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[4][5]

    • All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.[4]

    • The final disposal of waste must be handled by an approved hazardous waste disposal company in accordance with institutional, local, state, and federal regulations.[4][6]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

  • Spills: In case of a small spill, absorb the material with an inert absorbent and place it in a suitable, labeled container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[5][7]

By adhering to these protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

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